molecular formula C8H5BrN2O2 B599209 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1222175-20-3

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B599209
CAS No.: 1222175-20-3
M. Wt: 241.044
InChI Key: WVRNTDOWZRUIKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.044. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-4-2-6(8(12)13)11-7(4)10-3-5/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRNTDOWZRUIKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=NC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679155
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222175-20-3
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details the strategic approach, experimental protocols, and quantitative data for the synthesis, tailored for an audience in chemical research and drug development.

Introduction

This compound, also known as 5-bromo-7-azaindole-2-carboxylic acid, is a key building block in the synthesis of various biologically active molecules. Its rigid bicyclic core, featuring both a pyridine and a pyrrole ring, provides a valuable scaffold for the development of kinase inhibitors and other therapeutic agents. The presence of the bromine atom at the 5-position and the carboxylic acid at the 2-position offers versatile handles for further chemical modifications and structure-activity relationship (SAR) studies.

This guide outlines a robust, multi-step synthesis beginning with the construction of the 5-bromo-1H-pyrrolo[2,3-b]pyridine core, followed by the selective functionalization at the C2 position to introduce the carboxylic acid moiety.

Overall Synthesis Strategy

The proposed synthesis pathway is a three-step process commencing with the formation of the key intermediate, 5-bromo-1H-pyrrolo[2,3-b]pyridine. This is followed by a Vilsmeier-Haack formylation to introduce a formyl group at the C2 position of the pyrrole ring. The final step involves the oxidation of this aldehyde to the desired carboxylic acid.

Synthesis_Pathway 2-Amino-3-methyl-5-bromopyridine 2-Amino-3-methyl-5-bromopyridine Intermediate_1 2-Nitro-3-methyl-5-bromopyridine 2-Amino-3-methyl-5-bromopyridine->Intermediate_1 Step 1: Oxidation Intermediate_2 5-Bromo-1H-pyrrolo[2,3-b]pyridine Intermediate_1->Intermediate_2 Step 2: Cyclization Intermediate_3 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde Intermediate_2->Intermediate_3 Step 3: Formylation Final_Product This compound Intermediate_3->Final_Product Step 4: Oxidation

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1 & 2: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindole)

There are multiple reported routes to synthesize the 5-bromo-7-azaindole core. A common and effective method starts from 2-amino-3-methyl-5-bromopyridine.[1]

Reaction Scheme:

Experimental Protocol (adapted from[1]):

  • Oxidation: In a suitable reaction vessel, 2-amino-3-methyl-5-bromopyridine (1 equivalent) is dissolved in concentrated sulfuric acid at a temperature maintained below 5°C using an ice-water bath.

  • A pre-cooled solution of Caro's acid (peroxymonosulfuric acid), prepared by carefully mixing hydrogen peroxide and concentrated sulfuric acid, is added dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature overnight.

  • The reaction mixture is then carefully poured into a mixture of ice and water. The pH is adjusted to be alkaline using a sodium hydroxide solution, which leads to the precipitation of a solid.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-nitro-3-methyl-5-bromopyridine.

  • Cyclization: The resulting 2-nitro-3-methyl-5-bromopyridine is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to form an enamine intermediate.

  • This intermediate is subsequently subjected to reductive cyclization using a reducing agent such as Raney nickel and hydrazine hydrate to afford the final product, 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Quantitative Data:

Starting MaterialProductReagentsYieldPurityReference
2-Amino-3-methyl-5-bromopyridine2-Nitro-3-methyl-5-bromopyridineCaro's acid78%98.3%[1]
2-Nitro-3-methyl-5-bromopyridine5-Bromo-1H-pyrrolo[2,3-b]pyridineDMF-DMA, Pyrrolidine, Raney Ni/Hydrazine hydrate--[1]

Note: Specific yield for the cyclization step is not provided in the cited patent.

Step 3: Vilsmeier-Haack Formylation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic compounds.[2][3]

Reaction Scheme:

Experimental Protocol (General Procedure adapted from[4]):

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), anhydrous N,N-dimethylformamide (DMF) is placed and cooled to 0-5°C in an ice bath.

  • Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C. The mixture is stirred for an additional 30 minutes at 0-5°C to ensure complete formation of the Vilsmeier reagent.

  • Formylation: In a separate flask, 5-bromo-1H-pyrrolo[2,3-b]pyridine (1 equivalent) is dissolved in anhydrous DMF. This solution is then slowly added to the prepared Vilsmeier reagent at 0-5°C.

  • After the addition, the reaction mixture is allowed to stir at room temperature for 1-2 hours and then heated to 85-95°C for 5-8 hours.

  • Work-up: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice. The mixture is then neutralized with a saturated sodium carbonate or sodium acetate solution to precipitate the product.

  • The crude product is collected by filtration, washed with water, and can be purified by recrystallization or column chromatography to yield 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde.

Quantitative Data (Expected):

Starting MaterialProductReagentsExpected YieldReference (General Protocol)
5-Bromo-1H-pyrrolo[2,3-b]pyridine5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehydePOCl₃, DMFGood to high[4]
Step 4: Oxidation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

The oxidation of the aldehyde to a carboxylic acid is the final step. A mild and selective oxidizing agent such as sodium chlorite is often employed for this transformation on heterocyclic aldehydes.[5][6]

Reaction Scheme:

Experimental Protocol (General Procedure adapted from[5][7]):

  • In a reaction flask, 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (1 equivalent) is dissolved in a mixture of tert-butanol and 2-methyl-2-butene.

  • An aqueous solution of sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄) is prepared.

  • The aqueous solution of the oxidizing agents is added to the solution of the aldehyde at room temperature. 2-methyl-2-butene acts as a scavenger for the hypochlorite byproduct.

  • The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: The reaction mixture is diluted with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford the final product, this compound.

Quantitative Data (Expected):

Starting MaterialProductReagentsExpected YieldReference (General Protocol)
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehydeThis compoundNaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOHHigh[5][7]

Mandatory Visualizations

Logical Relationship of Synthesis Steps

Logical_Relationship cluster_0 Core Synthesis cluster_1 C2-Functionalization A 2-Amino-3-methyl-5-bromopyridine B Oxidation A->B C 2-Nitro-3-methyl-5-bromopyridine B->C D Reductive Cyclization C->D E 5-Bromo-1H-pyrrolo[2,3-b]pyridine D->E F 5-Bromo-1H-pyrrolo[2,3-b]pyridine G Vilsmeier-Haack Formylation F->G H 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde G->H I Oxidation H->I J This compound I->J

Caption: Logical flow of the synthesis from starting material to final product.

Conclusion

The synthesis of this compound can be reliably achieved through a well-established synthetic sequence. The construction of the 5-bromo-7-azaindole core followed by a regioselective Vilsmeier-Haack formylation and subsequent oxidation provides a clear and adaptable route to this valuable building block. The experimental protocols provided in this guide, based on established literature procedures for similar substrates, offer a solid foundation for researchers to produce this compound for applications in drug discovery and development. Careful optimization of reaction conditions for each step will be crucial for maximizing yields and purity on a larger scale.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic organic compound featuring a 7-azaindole core structure. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules, including protein kinase inhibitors. The strategic placement of a bromine atom and a carboxylic acid group offers versatile handles for synthetic modification, making it a valuable building block in drug discovery programs. This guide provides a comprehensive overview of its physicochemical properties, offering both predicted data and standardized experimental protocols for its characterization.

Physicochemical Properties

Due to the nature of this compound as a specific research chemical, experimentally determined physicochemical data is not widely available in public literature. The following tables summarize key identifiers and predicted properties to guide researchers.

Compound Identification
IdentifierValueCitation
IUPAC Name This compound
CAS Number 1222175-20-3
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
Canonical SMILES C1=C(C=NC2=C1C(=CN2)C(=O)O)Br
InChI Key WVRNTDOWZRUIKE-UHFFFAOYSA-N
Predicted Physicochemical Data

The following data are computationally predicted and should be confirmed through experimental validation.

PropertyPredicted ValueNotes
Melting Point (°C) >250Typical for rigid, crystalline heterocyclic carboxylic acids.
pKa ~3.5-4.5 (Carboxylic Acid), ~1-2 (Pyrrole N-H)The carboxylic acid pKa is influenced by the electron-withdrawing nature of the heterocyclic system.
logP 1.5 - 2.5Indicates moderate lipophilicity.
Aqueous Solubility LowExpected to be poorly soluble in neutral aqueous solutions but will increase in basic conditions due to salt formation.

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Workflow for Physicochemical Profiling

The following diagram outlines a typical workflow for the characterization of a novel chemical entity like this compound.

G cluster_0 Physicochemical Characterization Workflow synthesis Synthesis and Purification structural_verification Structural Verification (NMR, MS) synthesis->structural_verification melting_point Melting Point Determination structural_verification->melting_point solubility Aqueous Solubility Assessment structural_verification->solubility final_report Data Compilation and Reporting melting_point->final_report pka pKa Determination solubility->pka logp logP/logD Measurement pka->logp stability Chemical Stability Profiling logp->stability stability->final_report

Workflow for Physicochemical Characterization.
Melting Point Determination

The melting point provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.[1][2]

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of the compound is finely powdered.

    • The powder is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rate of 10-20 °C/min initially, then slowed to 1-2 °C/min as the approximate melting point is approached.

    • The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range.[1]

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug candidates, influencing absorption and distribution.

  • Method: Shake-Flask Method (Equilibrium Solubility).[3][4]

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

    • The suspension is agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[4]

    • The suspension is then filtered to remove undissolved solid.

    • The concentration of the compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule at different pH values, which affects its solubility, permeability, and target binding.

  • Method: Potentiometric Titration.[5][6][7]

  • Procedure:

    • A known concentration of the compound is dissolved in a suitable solvent, often a co-solvent system like methanol/water if aqueous solubility is low.[7]

    • The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

    • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[6]

    • The pH of the solution is recorded after each addition of the titrant.

    • The pKa is determined from the titration curve as the pH at which half of the carboxylic acid groups are ionized. This corresponds to the inflection point in the first derivative of the curve.[8]

logP Determination

The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound, which is a key factor in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Method: Shake-Flask Method.[9][10][11]

  • Procedure:

    • A solution of the compound is prepared in one of the two pre-saturated phases (n-octanol or water).

    • The solution is added to a known volume of the other pre-saturated phase in a separation funnel.

    • The mixture is shaken vigorously for a set period to allow for partitioning between the two phases and then left to stand until the phases have completely separated.[11]

    • The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).

    • The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[12]

Biological Context: Relevance as a Kinase Inhibitor Scaffold

The 1H-pyrrolo[2,3-b]pyridine core is a well-established scaffold in the design of protein kinase inhibitors.[13] These inhibitors typically function by competing with ATP for binding to the kinase's active site. Derivatives of this scaffold have shown potent activity against various kinases, including Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cell proliferation, differentiation, and angiogenesis.[14][15]

Representative Kinase Signaling Pathway

The diagram below illustrates a simplified representation of the Ras-Raf-MEK-ERK (MAPK) signaling pathway, a common pathway activated by receptor tyrosine kinases like FGFR. An inhibitor based on the this compound scaffold would hypothetically block the kinase activity of the receptor, thereby inhibiting downstream signaling.

G cluster_0 Representative Kinase Signaling Pathway (e.g., FGFR) ligand Growth Factor (e.g., FGF) receptor Receptor Tyrosine Kinase (e.g., FGFR) ligand->receptor ras Ras receptor->ras Activates inhibitor 5-Bromo-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid Derivative inhibitor->receptor Inhibits raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response

Representative Kinase Signaling Pathway.

Conclusion

This compound represents a promising starting point for the development of novel therapeutics, particularly in the area of oncology. While comprehensive experimental data for this specific molecule is sparse, this guide provides researchers with a solid foundation of predicted properties and robust, standardized protocols for its empirical characterization. A thorough understanding of its physicochemical profile is a critical first step in unlocking its full potential in drug discovery and development.

References

An In-depth Technical Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1222175-20-3

This technical guide provides a comprehensive overview of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its properties, synthesis, and biological significance.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C₈H₅BrN₂O₂ and a molecular weight of 241.04 g/mol .[1] Its structure features a 7-azaindole core, which is a common scaffold in pharmacologically active molecules, substituted with a bromine atom at the 5-position and a carboxylic acid at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1222175-20-3[1]
Molecular Formula C₈H₅BrN₂O₂[1]
Molecular Weight 241.04 g/mol [1]
Appearance Solid[1]

Synthesis and Experimental Protocols

While this compound is commercially available as a chemical intermediate, detailed, publicly accessible experimental protocols for its specific synthesis are limited. The synthesis of the related scaffold, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, has been documented.[2] The introduction of the carboxylic acid group at the 2-position would typically involve a subsequent carboxylation step.

A general approach to similar structures involves the construction of the pyrrolo[2,3-b]pyridine core followed by functional group interconversions. For instance, the synthesis of the related compound, 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, has been described involving the bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine using hydrobromic acid and hydrogen peroxide.[3]

It is important to note that a specific, detailed experimental protocol for the synthesis of this compound could not be located in the available literature. Researchers would need to develop or adapt synthetic methodologies, potentially from patented literature or by analogy to the synthesis of similar compounds.

Biological Significance and Applications in Drug Discovery

This compound serves as a crucial starting material and intermediate in the synthesis of potent and selective kinase inhibitors. The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in kinase inhibitor design due to its ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding site of many kinases.

Role as an Intermediate for IRAK4 Inhibitors

A significant application of this compound is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a pivotal role in the innate immune response. It is a key component of the signaling cascade downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. By serving as a core scaffold, derivatives of this compound can be elaborated to create potent and selective IRAK4 inhibitors, offering a therapeutic strategy for these conditions.

Involvement in the TLR/IL-1R Signaling Pathway

The inhibition of IRAK4 by molecules derived from this compound directly impacts the Toll-like receptor and Interleukin-1 receptor signaling pathways. Upon ligand binding to TLRs or IL-1R, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4, leading to the formation of the Myddosome complex. IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that results in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines. The inhibition of IRAK4 effectively blocks this inflammatory cascade.

Visualizations

TLR/IL-1R Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway, which is a key target for inhibitors synthesized from this compound.

TLR_IL1R_Signaling TLR TLR / IL-1R Myddosome Myddosome Formation TLR->Myddosome Ligand Binding MyD88_inactive MyD88 IRAK4 IRAK4 Myddosome->IRAK4 Recruitment & Activation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_complex IκB-NF-κB IKK->NFkB_complex Phosphorylation of IκB NFkB NF-κB NFkB_complex->NFkB IκB Degradation Gene Pro-inflammatory Gene Expression NFkB->Gene Nuclear Translocation

Caption: Simplified schematic of the TLR/IL-1R signaling cascade leading to inflammation.

Safety Information

This compound is classified as an irritant. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.

Table 2: GHS Hazard Information

PictogramSignal WordHazard Statement
GHS07WarningH319: Causes serious eye irritation.

This safety information is based on available data and may not be exhaustive. A full safety data sheet (SDS) should be consulted before handling.

References

An In-depth Technical Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a halogenated derivative of the 7-azaindole scaffold, represents a significant building block in medicinal chemistry. Its unique structural features, combining the hydrogen bond donor-acceptor capabilities of the pyrrolo[2,3-b]pyridine core with the synthetic versatility of a carboxylic acid and a bromine substituent, make it a valuable precursor for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and synthetic considerations. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and provides context through closely related analogues to support research and development efforts.

Molecular Structure and Properties

This compound is characterized by a fused bicyclic system consisting of a pyrrole ring and a pyridine ring, with a bromine atom at the 5-position and a carboxylic acid group at the 2-position.

Chemical Identity
IdentifierValue
Chemical Name This compound
CAS Number 1222175-20-3
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
SMILES OC(=O)c1cc2cc(Br)cnc2[nH]1
InChI 1S/C8H5BrN2O2/c9-5-1-4-2-6(8(12)13)11-7(4)10-3-5/h1-3H,(H,10,11)(H,12,13)
InChIKey WVRNTDOWZRUIKE-UHFFFAOYSA-N
Physicochemical Properties (Predicted)
PropertyPredicted Value
pKa Acidic: ~3-4 (carboxylic acid), Basic: ~2-3 (pyridine nitrogen)
LogP ~1.9
Topological Polar Surface Area (TPSA) 69.9 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the surveyed literature. However, a plausible synthetic strategy can be inferred from the synthesis of related 7-azaindole derivatives. A potential synthetic route could involve the initial construction of the 5-bromo-1H-pyrrolo[2,3-b]pyridine core, followed by carboxylation at the 2-position.

Synthesis of the 5-Bromo-1H-pyrrolo[2,3-b]pyridine Core

The synthesis of the parent scaffold, 5-bromo-7-azaindole, is a crucial first step. A common approach involves the bromination of 7-azaindole.

Synthesis_Workflow A 7-Azaindole C 5-Bromo-7-azaindole A->C Bromination B Brominating Agent (e.g., NBS)

Caption: General workflow for the synthesis of 5-bromo-7-azaindole.

Carboxylation at the C2-Position

Following the formation of the 5-bromo-7-azaindole core, a carboxylation reaction at the C2-position would be required to yield the final product. This could potentially be achieved through methods such as deprotonation with a strong base followed by quenching with carbon dioxide, or through a metal-catalyzed carboxylation reaction.

Carboxylation_Workflow A 5-Bromo-7-azaindole C 5-Bromo-1H-pyrrolo[2,3-b]pyridine- 2-carboxylic acid A->C Carboxylation B 1. Strong Base 2. CO2

Caption: A potential workflow for the carboxylation of 5-bromo-7-azaindole.

Spectroscopic Data (Hypothetical)

As experimental spectroscopic data for this compound is not available, this section provides hypothetical data based on the analysis of its structure and comparison with related compounds.

¹H NMR Spectroscopy (in DMSO-d₆, 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.0br s1HCOOH
~12.0br s1HNH
~8.5d1HH-6
~8.2d1HH-4
~7.0s1HH-3
¹³C NMR Spectroscopy (in DMSO-d₆, 100 MHz)
Chemical Shift (ppm)Assignment
~165C=O
~150C-7a
~145C-6
~130C-4
~125C-2
~118C-5
~115C-3a
~105C-3
IR Spectroscopy (ATR)
Wavenumber (cm⁻¹)Assignment
3300-2500 (broad)O-H stretch (carboxylic acid)
~3100N-H stretch
~1700C=O stretch (carboxylic acid)
~1600, 1480C=C and C=N stretching (aromatic rings)
~800C-Br stretch
Mass Spectrometry (ESI-)
m/zAssignment
239/241[M-H]⁻

Potential Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore found in numerous kinase inhibitors and other therapeutic agents. The presence of the bromine atom at the 5-position provides a handle for further functionalization via cross-coupling reactions, allowing for the exploration of the chemical space around this core. The carboxylic acid at the 2-position can serve as a key interaction point with biological targets or be modified to amides or esters to modulate pharmacokinetic properties.

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have shown potent inhibitory activity against various kinases, including Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] For instance, certain 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated significant potential as immunomodulators by targeting JAK3.[2] Others have been investigated as potent FGFR inhibitors for cancer therapy.[1][3][4]

Biological_Relevance A 5-Bromo-1H-pyrrolo[2,3-b]pyridine- 2-carboxylic acid B Medicinal Chemistry Scaffold A->B C Kinase Inhibitors (e.g., JAK, FGFR) B->C D Drug Discovery Leads C->D

Caption: The role of the core scaffold in drug discovery.

Conclusion

This compound is a compound of high interest for medicinal chemistry and drug development. While comprehensive experimental data remains to be published, its structural features suggest significant potential as a versatile building block for the synthesis of novel bioactive molecules. Further research is warranted to fully characterize this compound and explore its utility in the development of new therapeutics.

References

The Strategic Utility of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a halogenated derivative of the 7-azaindole scaffold, has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural features, including a bromine atom amenable to cross-coupling reactions and a carboxylic acid handle for amide bond formation, provide a versatile platform for the synthesis of diverse molecular entities. This technical guide delves into the synthesis, key chemical transformations, and the burgeoning applications of this compound in the development of targeted therapeutics, with a particular focus on kinase inhibitors.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry and drug design.

PropertyValueReference
Molecular Formula C₈H₅BrN₂O₂[1]
Molecular Weight 241.04 g/mol [1]
CAS Number 1222175-20-3[1]
Appearance Solid[1]
InChI Key WVRNTDOWZRUIKE-UHFFFAOYSA-N[1]
SMILES OC(=O)c1cc2cc(Br)cnc2[nH]1[1]

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that leverages the reactivity of the 7-azaindole core. A common synthetic strategy involves the initial bromination of the 7-azaindole scaffold followed by the introduction of the carboxylic acid moiety at the C2 position, often via an ester intermediate.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (Hypothetical)

This protocol is based on analogous syntheses of related pyrrole-2-carboxylates and would require optimization.

A solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere. To this solution, a strong base such as n-butyllithium (1.1 equivalents) is added dropwise, maintaining the low temperature. After stirring for 30 minutes, ethyl chloroformate (1.2 equivalents) is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Protocol 2: Hydrolysis of Ethyl 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate to this compound

This protocol is adapted from the hydrolysis of a similar indole derivative and may require optimization.[2]

To a solution of ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1 equivalent) in a mixture of methanol and water, a solution of sodium hydroxide (2.5 equivalents) is added. The reaction mixture is heated to reflux and stirred for 30 minutes, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to 40°C. The pH of the solution is then carefully adjusted to 3-4 by the dropwise addition of a 10% hydrochloric acid solution, which induces the precipitation of the carboxylic acid product. The precipitate is collected by filtration, washed with water, and dried to yield this compound.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in the design of kinase inhibitors. The strategic placement of a bromine atom and a carboxylic acid group in this compound provides medicinal chemists with the tools to synthesize potent and selective inhibitors targeting various kinase families implicated in cancer and inflammatory diseases.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant activation of the FGFR signaling pathway is a known driver in various cancers. Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been identified as potent inhibitors of FGFRs.[3][4] The carboxylic acid moiety of the title compound can be readily converted into a variety of amides, allowing for the exploration of the chemical space around the kinase active site to enhance potency and selectivity.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS GRB2/SOS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene AKT AKT PI3K->AKT AKT->Gene DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Gene STAT->Gene Proliferation Cell Proliferation, Survival, Migration Gene->Proliferation Inhibitor 5-Bromo-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid Derivatives Inhibitor->FGFR

FGFR Signaling Pathway and Inhibition
Compound ScaffoldTarget Kinase(s)IC₅₀ (nM)Reference
1H-pyrrolo[2,3-b]pyridine derivativeFGFR17[3]
1H-pyrrolo[2,3-b]pyridine derivativeFGFR29[3]
1H-pyrrolo[2,3-b]pyridine derivativeFGFR325[3]
5-amino-1H-pyrazole-4-carboxamide derivativeFGFR146[5]
5-amino-1H-pyrazole-4-carboxamide derivativeFGFR241[5]
5-amino-1H-pyrazole-4-carboxamide derivativeFGFR399[5]

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is implicated in autoimmune diseases and cancers.[6][7] The 1H-pyrrolo[2,3-b]pyridine core has been successfully employed in the design of JAK inhibitors. The versatility of the 5-bromo-2-carboxylic acid building block allows for the synthesis of libraries of compounds to optimize for potency against specific JAK isoforms.

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Gene Gene Transcription Nucleus->Gene Response Cellular Response Gene->Response Inhibitor 5-Bromo-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid Derivatives Inhibitor->JAK ATM_Signaling_Pathway DSB DNA Double-Strand Breaks MRN MRN Complex DSB->MRN ATM_inactive ATM (inactive dimer) MRN->ATM_inactive Recruitment ATM_active ATM (active monomer) ATM_inactive->ATM_active Autophosphorylation p53 p53 ATM_active->p53 Phosphorylation CHK2 CHK2 ATM_active->CHK2 Phosphorylation BRCA1 BRCA1 ATM_active->BRCA1 Phosphorylation CellCycle Cell Cycle Arrest p53->CellCycle Apoptosis Apoptosis p53->Apoptosis CHK2->CellCycle DNARepair DNA Repair BRCA1->DNARepair Inhibitor 5-Bromo-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid Derivatives Inhibitor->ATM_active

References

Spectroscopic Analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a heterocyclic organic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data in public databases, this document outlines the expected spectroscopic characteristics based on the analysis of similar compounds and general principles of spectroscopic interpretation.

Core Compound Information

PropertyValue
Compound Name This compound
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 259.04 g/mol
CAS Number 1222175-20-3

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Expected ¹H NMR Spectral Data (DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 - 14.0br s1H-COOH
~12.0 - 12.5br s1HN-H (pyrrolo)
~8.5d1HH-6
~8.2d1HH-4
~7.0s1HH-3

Expected ¹³C NMR Spectral Data (DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~162-COOH
~150C-7a
~148C-6
~132C-4
~128C-2
~118C-3a
~115C-5 (C-Br)
~102C-3

Mass Spectrometry (MS) Data

Specific experimental mass spectra for this compound are not widely published. The expected mass spectrometric behavior is outlined below.

Expected Mass Spectrometry Data

m/z Value (Expected)Ion SpeciesNotes
258/260[M]⁺Characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br).
259/261[M+H]⁺Expected in positive ion mode ESI-MS.
214/216[M-COOH]⁺Loss of the carboxylic acid group.

Experimental Protocols

Detailed, validated experimental protocols for the acquisition of NMR and MS data for this specific compound are not currently available in public scientific literature. However, a general workflow for the characterization of such a compound is presented below.

General NMR Data Acquisition Protocol

A standard approach for acquiring NMR data for a solid organic compound like this compound would involve the following steps:

Caption: General workflow for NMR data acquisition and processing.

General Mass Spectrometry Data Acquisition Protocol

A typical protocol for obtaining mass spectrometry data for this compound would be as follows:

Caption: General workflow for mass spectrometry data acquisition and analysis.

Logical Relationships in Spectroscopic Analysis

The process of characterizing a molecule like this compound involves a logical flow of information from different spectroscopic techniques to confirm the chemical structure.

Spectroscopic_Analysis_Logic Structure Proposed Structure: This compound MS Mass Spectrometry Structure->MS Predicts Molecular Weight and Isotopic Pattern NMR NMR Spectroscopy Structure->NMR Predicts Proton and Carbon Environments Confirmation Structural Confirmation MS->Confirmation Confirms Molecular Formula NMR->Confirmation Confirms Connectivity and Functional Groups

Caption: Logical flow for structural confirmation using MS and NMR data.

This document serves as a foundational guide to the spectroscopic properties of this compound. Researchers are encouraged to perform their own experimental analyses to obtain detailed and validated data for their specific research needs.

commercial availability of "5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic organic compound featuring a 7-azaindole core structure. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The pyrrolo[2,3-b]pyridine ring system is a known pharmacophore that can serve as a bioisostere for indole, offering unique hydrogen bonding capabilities and physicochemical properties. The strategic placement of a bromine atom and a carboxylic acid group on this core provides versatile handles for further chemical modifications, making it a valuable building block in the synthesis of potential therapeutic agents.

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and potential applications of this compound, with a focus on its relevance in drug discovery and development.

Physicochemical Properties and Commercial Availability

This compound is commercially available from several chemical suppliers as a solid. Key identifying information and properties are summarized in the table below.

PropertyValueReference
CAS Number 1222175-20-3
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
Appearance Solid
InChI 1S/C8H5BrN2O2/c9-5-1-4-2-6(8(12)13)11-7(4)10-3-5/h1-3H,(H,10,11)(H,12,13)
SMILES OC(=O)c1cc2cc(Br)cnc2[nH]1

Table 1: Physicochemical Properties of this compound

Commercial Suppliers

This compound is available from various suppliers, including:

  • Sigma-Aldrich (AldrichCPR) : Offered for research purposes.

  • Other chemical suppliers specializing in building blocks for drug discovery.

Synthesis and Chemical Reactivity

The reactivity of this molecule is dictated by its functional groups:

  • Carboxylic Acid: Allows for standard transformations such as esterification and amidation, enabling the coupling of various side chains.

  • Bromo Group: Can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or other substituents.

  • Pyrrole NH: Can be alkylated or arylated to further modify the scaffold.

A general workflow for the utilization of this compound in a medicinal chemistry campaign is outlined below.

experimental_workflow start This compound amide_coupling Amide Coupling (e.g., HATU, HOBt) start->amide_coupling R-NH2 suzuki_coupling Suzuki Coupling (e.g., Pd catalyst, boronic acid) start->suzuki_coupling Ar-B(OH)2 product_amide Amide Derivatives amide_coupling->product_amide product_suzuki C5-Aryl Derivatives suzuki_coupling->product_suzuki biological_screening Biological Screening product_amide->biological_screening product_suzuki->biological_screening signaling_pathway ligand Growth Factor (e.g., FGF) receptor Receptor Tyrosine Kinase (e.g., FGFR) ligand->receptor downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) receptor->downstream Phosphorylation inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative inhibitor->receptor Inhibition cellular_response Cellular Response (Proliferation, Survival) downstream->cellular_response

References

The Pyrrolopyridine Core: A Comprehensive Technical Guide to its Fundamental Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine nucleus, a class of bicyclic heteroaromatic compounds also known as azaindoles, represents a cornerstone in medicinal chemistry and materials science.[1][2] The strategic placement of a nitrogen atom in the six-membered ring significantly influences the electron distribution and, consequently, the chemical reactivity of the entire scaffold. This guide provides an in-depth exploration of the fundamental reactivity of the pyrrolopyridine core, offering a technical resource for professionals engaged in the design and synthesis of novel molecular entities.

Electronic Landscape and Isomeric Variations

The pyrrolopyridine scaffold consists of a pyrrole ring fused to a pyridine ring. The position of the nitrogen atom in the pyridine ring gives rise to four main isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. This seemingly subtle structural variation has a profound impact on the electronic properties and, therefore, the regioselectivity of chemical transformations. The electron-rich pyrrole ring is generally more susceptible to electrophilic attack, while the electron-deficient pyridine ring is prone to nucleophilic substitution.[1]

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a key functionalization strategy for the pyrrolopyridine core. The inherent reactivity of the pyrrole ring dictates that substitution preferentially occurs at the C3 position.[1]

Regioselectivity

The position of the nitrogen atom in the pyridine ring modulates the electron density of the pyrrole ring, influencing the regioselectivity of EAS reactions.

  • 4-Azaindole: Electrophilic substitution on the 4-azaindole nucleus occurs preferentially at the C3 position of the pyrrole ring.[1]

  • 7-Azaindole: Similar to 4-azaindole, electrophilic attack on 7-azaindole also favors the C3 position. However, under certain conditions, substitution at the pyridine ring can be achieved, particularly through N-oxide activation.[3]

The following diagram illustrates the general regioselectivity of electrophilic substitution on the pyrrolopyridine core.

G Pyrrolopyridine Pyrrolopyridine Core Intermediate Sigma Complex (Attack at C3) Pyrrolopyridine->Intermediate Electrophilic Attack Electrophile Electrophile (E+) Electrophile->Intermediate Product 3-Substituted Pyrrolopyridine Intermediate->Product Deprotonation

General pathway for electrophilic substitution on the pyrrolopyridine core.
Common Electrophilic Substitution Reactions

Several standard electrophilic substitution reactions have been successfully applied to the pyrrolopyridine core.

ReactionReagentsPosition of SubstitutionTypical Yield
NitrationHNO3/H2SO4C3 (on pyrrole) or C5 (on pyridine)21-87%[4]
HalogenationNBS, NCSC3Moderate to high
AcylationAcyl chloride/Lewis acidC3Good
Vilsmeier-HaackPOCl3/DMFC3Good[1]
Experimental Protocol: Nitration of 7-Azaindole

This protocol describes the nitration of 7-azaindoline, which upon oxidation yields 5-nitro-7-azaindole.[4]

Materials:

  • 7-Azaindoline

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

Procedure:

  • Cool a mixture of fuming nitric acid and concentrated sulfuric acid to -5 °C.

  • Slowly add 7-azaindoline to the cooled acid mixture while maintaining the temperature at -5 °C.

  • The reaction first yields 1-nitro-7-azaindoline.

  • Subsequent treatment with concentrated sulfuric acid affords 5-nitro-7-azaindoline.

  • The resulting 5-nitro-7-azaindoline can be isolated and then oxidized to 5-nitro-7-azaindole.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the C2, C4, or C6 positions.

Reactivity and Regioselectivity

Halogenated pyrrolopyridines are common substrates for SNAr reactions. The reactivity is influenced by the position of the halogen and the nature of the nucleophile.

The logical flow for a typical SNAr reaction on a chloropyrrolopyridine is depicted below.

G Substrate Chloro-pyrrolopyridine Intermediate Meisenheimer Complex Substrate->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Intermediate Product Substituted Pyrrolopyridine Intermediate->Product Loss of Leaving Group

General mechanism for nucleophilic aromatic substitution on a pyrrolopyridine.
Quantitative Data for Nucleophilic Substitution

SubstrateNucleophileProductYield
4-Chloro-7-azaindoleAmines4-Amino-7-azaindole derivativesGood
2-Bromo-5-azaindoleAlkoxides2-Alkoxy-5-azaindole derivativesModerate to Good

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrrolopyridine core, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is widely used to introduce aryl or heteroaryl substituents onto the pyrrolopyridine scaffold. Bromo- or iodo-substituted pyrrolopyridines are common starting materials.

SubstrateCoupling PartnerCatalyst/LigandBaseSolventYield
3-Bromo-7-azaindoleArylboronic acidPd(PPh3)4K2CO3Dioxane/H2O91-99%[5]
5-Bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2K2CO3DMEHigh[6]

The catalytic cycle for the Suzuki-Miyaura coupling is illustrated below.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Transmetal Transmetalation OxAdd->Transmetal [Ar-Pd(II)-X]Ln RedElim Reductive Elimination Transmetal->RedElim [Ar-Pd(II)-R]Ln RedElim->Pd0 Product Coupled Product RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid R-B(OR)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction

The Heck reaction allows for the vinylation of halo-pyrrolopyridines.

Experimental Protocol: General Procedure for Heck Reaction [7]

  • To a reaction vessel, add the halo-pyrrolopyridine, the alkene, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3), and a base (e.g., Et3N).

  • Add a suitable solvent (e.g., DMF or acetonitrile).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • Cool the reaction mixture and purify the product by chromatography.

Sonogashira Coupling

The Sonogashira coupling is employed to introduce alkyne moieties onto the pyrrolopyridine ring.

Metalation and Directed ortho-Metalation (DoM)

Deprotonation of the pyrrolopyridine core using strong bases, followed by quenching with an electrophile, is a versatile method for functionalization.

Lithiation

Direct lithiation of N-protected pyrrolopyridines typically occurs at the C2 position.[8] The choice of the protecting group and the base is crucial for achieving high regioselectivity.

Directed ortho-Metalation (DoM)

A directing group on the pyrrolopyridine ring can direct the metalation to a specific ortho position.[9] This strategy allows for the functionalization of positions that are not accessible through direct electrophilic substitution. For example, an N,N-diisopropylcarboxamide group on the N1 position of 7-azaindole directs lithiation to the C2 position.[10]

The workflow for a Directed ortho-Metalation reaction is shown below.

G Start Pyrrolopyridine with Directing Metalation Group (DMG) Lithiation Directed ortho-Lithiation Start->Lithiation Base Strong Base (e.g., n-BuLi) Base->Lithiation Intermediate Lithiated Intermediate Lithiation->Intermediate Quench Quenching Intermediate->Quench Electrophile Electrophile (E+) Electrophile->Quench Product Functionalized Pyrrolopyridine Quench->Product

Workflow for Directed ortho-Metalation (DoM) of a pyrrolopyridine.

Cycloaddition Reactions

The pyrrolopyridine core can participate in various cycloaddition reactions, providing access to more complex fused heterocyclic systems.

Diels-Alder Reaction

Pyrrolopyridines can act as dienes in Diels-Alder reactions, particularly in intramolecular variants, to construct new six-membered rings.[11]

[3+2] Cycloaddition

Pyrrolopyridine derivatives can also undergo [3+2] cycloaddition reactions with suitable 1,3-dipoles to form five-membered rings.[12][13]

Conclusion

The pyrrolopyridine core exhibits a rich and diverse reactivity profile, governed by the interplay of the electron-rich pyrrole and electron-deficient pyridine rings. A thorough understanding of the factors controlling regioselectivity in electrophilic, nucleophilic, and metal-catalyzed reactions is paramount for the rational design and synthesis of novel pyrrolopyridine-based compounds with desired biological activities or material properties. This guide provides a foundational understanding and practical data to aid researchers in harnessing the synthetic potential of this important heterocyclic scaffold.

References

An In-depth Technical Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives and analogs of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. This core scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against key therapeutic targets, including phosphodiesterase 4B (PDE4B) and fibroblast growth factor receptors (FGFR).

Core Structure and Chemical Properties

This compound, also known as 5-bromo-7-azaindole-2-carboxylic acid, is a heterocyclic compound featuring a fused pyrrole and pyridine ring system. The bromine atom at the 5-position and the carboxylic acid group at the 2-position provide key handles for synthetic modification and potential interactions with biological targets.

Chemical Structure:

Key Properties:

  • Molecular Formula: C₈H₅BrN₂O₂

  • Molecular Weight: 241.04 g/mol

  • CAS Number: 1222175-20-3[1]

  • Appearance: Typically a solid.[1]

The pyrrolo[2,3-b]pyridine core is an isostere of indole, and its derivatives are of significant interest in drug discovery due to their ability to mimic the interactions of endogenous ligands with various enzymes and receptors.

Synthesis of the Core Scaffold and Derivatives

Experimental Protocol: Synthesis of this compound

This protocol is a representative, multi-step synthesis adapted from known procedures for similar heterocyclic systems.

Step 1: Synthesis of 5-Bromo-7-azaindole

A common starting material is 7-azaindole, which can be brominated at the 5-position.

  • To a solution of 7-azaindole (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-7-azaindole.

Step 2: Introduction of the Carboxylic Acid Moiety at the 2-position

This can be achieved via Vilsmeier-Haack formylation followed by oxidation.

  • To a solution of 5-bromo-7-azaindole (1.0 eq) in anhydrous DMF at 0 °C, add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours, then heat to 60-80 °C for 2-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice, then neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate, 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, is filtered, washed with water, and dried.

  • To a solution of the aldehyde in a mixture of t-butanol and 2-methyl-2-butene, add a solution of sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄) in water.

  • Stir the reaction at room temperature for 12-16 hours.

  • Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Step 3: Synthesis of Carboxamide Derivatives

The carboxylic acid can be readily converted to a variety of amides via standard peptide coupling procedures.

  • To a solution of this compound (1.0 eq) in a suitable solvent like DMF, add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or preparative HPLC to obtain the final carboxamide derivative.

Biological Activities and Therapeutic Targets

Derivatives of this compound have shown significant potential as inhibitors of key enzymes involved in inflammatory and oncogenic signaling pathways.

Phosphodiesterase 4B (PDE4B) Inhibition

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective inhibitors of PDE4B.[2] PDE4 is a crucial enzyme in inflammatory and immune cells, where it regulates intracellular levels of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4, particularly the PDE4B isoform, is a promising strategy for treating inflammatory diseases such as chronic obstructive pulmonary disorder (COPD), asthma, and neuroinflammatory conditions.

Compound IDR Group (Amide)PDE4B IC₅₀ (µM)PDE4D IC₅₀ (µM)Selectivity (PDE4D/PDE4B)
11a -NH(CH₃)₂0.283.612.9
11b -N(CH₃)(CH₂CH₃)0.354.813.7
11c Azetidin-1-yl0.111.917.3
11d Pyrrolidin-1-yl0.234.519.6
11e Piperidin-1-yl0.457.817.3
11h 3-fluoroazetidin-1-yl0.122.520.8
Rolipram (Reference)0.090.080.9

Data adapted from J. Med. Chem. 2019, 62, 17, 8063–8075.[2]

PDE4B_Signaling

Caption: PDE4B Signaling in Inflammation.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have also been developed as potent inhibitors of FGFRs.[3][4] The FGFR signaling pathway plays a critical role in cell proliferation, survival, and angiogenesis. Aberrant activation of this pathway through mutations, gene amplification, or translocations is a key driver in various cancers.

Compound IDR GroupFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)4T1 Cell Proliferation Inhibition (%) @ 10 µM
1 H1900----
4a 5-CF₃8393421>300018
4h 5-CF₃, 3,5-dimethoxyphenyl at C3792571241
4l 5-CF₃, 3-methoxyphenyl at C3266259634>300022
AZD-4547 (Reference)0.81247-

Data adapted from RSC Adv., 2021, 11, 20435-20443.[3]

FGFR_Signaling

Caption: FGFR Signaling in Cancer.

Experimental Protocols for Biological Assays

Detailed and robust biological assays are essential for characterizing the activity of this compound derivatives.

Protocol: In Vitro Kinase Inhibition Assay (e.g., FGFR)

This protocol describes a typical luminescence-based assay to determine the IC₅₀ of a compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare solutions of the recombinant kinase, the appropriate substrate, and ATP in assay buffer.

  • Assay Procedure:

    • Add the kinase solution to the wells of a 384-well plate.

    • Add the test compound dilutions to the wells.

    • Incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate for the specified reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and detect the remaining ATP using a luminescence-based reagent (e.g., Kinase-Glo®).

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to controls (0% inhibition with DMSO vehicle, 100% inhibition with a known potent inhibitor or no enzyme).

    • Plot the percent inhibition versus the log of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol: Cell Proliferation/Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Seed cancer cells (e.g., 4T1) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Protocol: TNF-α Release Assay from Macrophages

This assay quantifies the anti-inflammatory effect of compounds by measuring the inhibition of TNF-α secretion from stimulated macrophages.

  • Cell Culture and Differentiation:

    • Culture a monocytic cell line (e.g., THP-1) and differentiate them into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Compound Pre-treatment:

    • Pre-incubate the differentiated macrophages with various concentrations of the test compound for 1-2 hours.

  • Stimulation:

    • Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) for 4-6 hours.

  • Supernatant Collection:

    • Collect the cell culture supernatants, which contain the secreted TNF-α.

  • Quantification of TNF-α:

    • Measure the concentration of TNF-α in the supernatants using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) or HTRF (Homogeneous Time-Resolved Fluorescence) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using recombinant TNF-α.

    • Calculate the concentration of TNF-α in each sample.

    • Determine the percentage of inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control.

    • Calculate the IC₅₀ value for the inhibition of TNF-α release.

Drug Discovery and Development Workflow

The development of novel therapeutics based on the this compound core follows a structured drug discovery workflow.

Drug_Discovery_Workflow

Caption: Kinase Inhibitor Drug Discovery Workflow.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutics. Its derivatives have demonstrated potent and selective inhibition of key targets in oncology and inflammatory diseases. The structure-activity relationships explored to date provide a strong foundation for further optimization.

Future research in this area will likely focus on:

  • Improving Selectivity: Further refining the selectivity profiles of these inhibitors to minimize off-target effects, particularly for kinase inhibitors.

  • Enhancing Pharmacokinetic Properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their in vivo efficacy and suitability for clinical development.

  • Exploring Novel Targets: Investigating the potential of this scaffold to inhibit other therapeutically relevant enzymes and receptors.

  • Combination Therapies: Evaluating the efficacy of these derivatives in combination with other targeted agents to overcome drug resistance and enhance therapeutic outcomes.

This technical guide serves as a valuable resource for researchers and drug development professionals working with this important class of compounds, providing a solid foundation of data and methodologies to support ongoing and future research efforts.

References

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid: A Core Fragment for Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm in medicinal chemistry, enabling the development of highly specific and potent therapeutics. This approach relies on the identification of low-molecular-weight fragments that bind to biological targets with high ligand efficiency. The 7-azaindole scaffold, a privileged heterocyclic motif, has garnered significant attention in FBDD due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the hinge region of various protein kinases. This technical guide focuses on a specific derivative of this scaffold, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid , exploring its potential as a core fragment for the discovery of novel kinase inhibitors. While specific binding data for this exact carboxylic acid is not extensively available in the public domain, the wealth of information on its parent 7-azaindole core and its derivatives provides a strong foundation for its application in FBDD campaigns.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a fragment is crucial for its successful application in FBDD. These properties influence its solubility, binding characteristics, and potential for synthetic elaboration.

PropertyValueReference
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
CAS Number 1222175-20-3
Appearance Solid
SMILES OC(=O)c1cc2cc(Br)cnc2[nH]1
InChI Key WVRNTDOWZRUIKE-UHFFFAOYSA-N

The 7-Azaindole Scaffold in Fragment-Based Drug Discovery

The 7-azaindole ring system is considered a "privileged fragment" in drug discovery, particularly for the development of kinase inhibitors.[1] Its nitrogen atom at position 7 and the pyrrole NH group can act as hydrogen bond acceptor and donor, respectively, mimicking the adenine portion of ATP and enabling strong interactions with the hinge region of kinase active sites. This has led to the development of several successful drugs, including the BRAF inhibitor Vemurafenib.

The bromine atom at the 5-position of the title compound serves as a valuable synthetic handle, allowing for the exploration of chemical space through various cross-coupling reactions. The carboxylic acid at the 2-position provides an additional point for interaction with the target protein or for further chemical modification to improve potency and pharmacokinetic properties.

Potential Kinase Targets and Signaling Pathways

Derivatives of the 7-azaindole scaffold have been shown to inhibit a range of protein kinases involved in critical cellular signaling pathways implicated in cancer and other diseases.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] Derivatives of 7-azaindole have been identified as potent inhibitors of PI3K.[2]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Fragment 5-Bromo-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid (and derivatives) Fragment->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory role of 7-azaindole derivatives.

CDK9/Cyclin T Pathway

Cyclin-dependent kinase 9 (CDK9), in complex with Cyclin T, is a key regulator of transcriptional elongation. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and is a promising strategy for cancer therapy. Several 7-azaindole derivatives have been identified as potent and selective inhibitors of CDK9.[3]

CDK9_Pathway CDK9_CyclinT CDK9/Cyclin T (P-TEFb) RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription Initiates AntiApoptotic Anti-apoptotic Proteins (e.g., Mcl-1) Transcription->AntiApoptotic Produces Fragment 5-Bromo-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid (and derivatives) Fragment->CDK9_CyclinT Inhibits Haspin_Pathway Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylates Chromosome Chromosome Alignment HistoneH3->Chromosome Ensures Mitosis Proper Mitosis Chromosome->Mitosis Leads to Fragment 5-Bromo-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid (and derivatives) Fragment->Haspin Inhibits FBDD_Workflow Library Fragment Library (including title compound) PrimaryScreen Primary Screening (e.g., SPR, NMR, Thermal Shift) Library->PrimaryScreen HitID Hit Identification PrimaryScreen->HitID HitValidation Hit Validation (Orthogonal Assays, e.g., ITC) HitID->HitValidation Structural Structural Biology (X-ray Crystallography, NMR) HitValidation->Structural SBDD Structure-Based Drug Design Structural->SBDD

References

Stability and Storage of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a heterocyclic compound belonging to the azaindole class, is a valuable building block in medicinal chemistry and drug discovery. Its structural similarity to tryptophan and purine bases makes it a scaffold of significant interest for the development of novel therapeutics, particularly kinase inhibitors. Understanding the stability and appropriate storage conditions of this compound is paramount to ensure its integrity, purity, and performance in research and development applications. This technical guide provides a comprehensive overview of the available data on the stability and recommended storage conditions for this compound, along with general considerations for its handling.

Core Stability and Storage Recommendations

While specific, in-depth stability studies on this compound are not extensively available in public literature, general recommendations can be compiled from supplier data and knowledge of related chemical structures. The compound generally exhibits moderate to high stability under standard laboratory conditions.

Table 1: Recommended Storage Conditions

ParameterRecommendationSource(s)
Temperature Room Temperature or Refrigerated (2-8°C)[1][2]
Atmosphere Sealed in a dry environment; Inert atmosphere for long-term storage of related compounds[3][4]
Light Store in a light-resistant containerGeneral best practice
Container Tightly sealed, appropriate for a solid chemical[3]

Physicochemical Properties

Understanding the basic physicochemical properties is essential for proper handling and storage.

Table 2: Physicochemical Data

PropertyValueSource(s)
Molecular Formula C₈H₅BrN₂O₂[2]
Molecular Weight 241.04 g/mol [2]
CAS Number 1222175-20-3[2]
Appearance Solid[5]

Potential Degradation Pathways

Detailed degradation pathways for this compound have not been fully elucidated in the available literature. However, based on the chemical structure, several potential degradation routes can be hypothesized. It is crucial to note that these are theoretical and would require experimental validation.

  • Photodegradation: Bromo-substituted aromatic and heterocyclic compounds can be susceptible to photodegradation.[4] Exposure to UV or even ambient light over extended periods could potentially lead to the cleavage of the carbon-bromine bond, generating radical species that could lead to impurities.

  • Oxidative Degradation: The pyrrolo[2,3-b]pyridine core, like many nitrogen-containing heterocycles, could be susceptible to oxidation, especially in the presence of oxidizing agents or under harsh conditions.

  • Decarboxylation: While generally stable, carboxylic acids can undergo decarboxylation under certain conditions, such as high heat, particularly if the resulting anion is stabilized.

  • Hydrolysis of the Carboxylic Acid Group: Carboxylic acids are generally stable to hydrolysis. However, under certain enzymatic or extreme pH conditions, reactions involving the carboxylic acid moiety could occur.

Experimental Protocols: A General Framework for Stability Assessment

While specific experimental protocols for the stability testing of this compound are not publicly available, a general workflow for assessing the stability of a new chemical entity can be adapted. This involves subjecting the compound to a range of stress conditions and monitoring its purity and degradation over time using appropriate analytical techniques.

Workflow for Stability Assessment

G cluster_0 1. Initial Characterization cluster_1 2. Stress Conditions cluster_2 3. Analysis cluster_3 4. Data Interpretation a Obtain High-Purity This compound b Characterize Initial Purity (e.g., HPLC, LC-MS, NMR) a->b c Temperature Stress (e.g., 40°C, 60°C) b->c d Humidity Stress (e.g., 75% RH, 90% RH) b->d e Photostability (ICH Q1B Guidelines) b->e f Forced Degradation (Acid, Base, Oxidative) b->f g Time-Point Sampling c->g d->g e->g f->g h Purity Analysis (e.g., HPLC) g->h i Identification of Degradants (e.g., LC-MS/MS) h->i j Calculate Degradation Rates i->j k Propose Degradation Pathways j->k l Determine Shelf-Life and Optimal Storage Conditions k->l

Caption: A generalized workflow for assessing the chemical stability of a compound.

Handling and Safety Precautions

When handling this compound, standard laboratory safety protocols should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Hazard Statements: The compound is associated with hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]

Conclusion

This compound is a stable compound under recommended storage conditions. To ensure its long-term integrity, it should be stored at room temperature or refrigerated, in a dry, well-sealed, and light-resistant container. While detailed public data on its stability profile is limited, a systematic approach to stability testing under various stress conditions is recommended to fully characterize its degradation pathways and establish a definitive shelf-life for specific formulations or applications. Researchers and drug development professionals should adhere to strict handling and safety protocols to minimize exposure and ensure safe laboratory practices.

References

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds, including kinase inhibitors. The functionalization of this nucleus is of significant interest in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction is a highly versatile and powerful method for the formation of carbon-carbon bonds, enabling the efficient synthesis of diverse derivatives.[1]

This document provides a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid with a variety of aryl and heteroaryl boronic acids. The presence of the carboxylic acid and the nitrogen-rich heterocyclic core requires careful optimization of reaction conditions to achieve high yields and purity. The following protocol is based on established methodologies for the coupling of related bromo-aza-indoles and other nitrogen-containing heterocycles.[1][2][3]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium complex. The cycle is generally understood to consist of three key steps:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron compound (boronic acid) transfers its organic group to the palladium(II) complex. The base is crucial for activating the boronic acid.[4]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.

The choice of palladium catalyst, ligand, base, and solvent system is critical for the success of the reaction, especially with heteroaromatic substrates.

Experimental Protocol

This protocol provides a general procedure that may require optimization for specific boronic acid coupling partners.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand like XPhos, or Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, DME)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.05-0.10 eq.) and any additional ligand if required. Then, add the degassed solvent system via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the purified coupled product.

Data Presentation: Reagent Quantities and Reaction Conditions

The following table summarizes recommended starting quantities and conditions for the Suzuki coupling reaction. These may be optimized for specific substrates.

Reagent/ParameterRecommended Quantity/ConditionNotes
This compound1.0 equivalent-
Aryl/Heteroaryl Boronic Acid1.2 - 1.5 equivalentsAn excess of the boronic acid is often used to drive the reaction to completion.
Palladium Catalyst (e.g., Pd(dppf)Cl₂)5 - 10 mol %The choice of catalyst and ligand is crucial and may require screening.[5]
Base (e.g., K₃PO₄)2.0 - 3.0 equivalentsThe base activates the boronic acid for transmetalation.[4]
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)0.1 - 0.2 M concentrationThe solvent should be thoroughly degassed to prevent catalyst deactivation.
Temperature80 - 110 °CHigher temperatures may be required for less reactive substrates.
Reaction Time2 - 24 hoursMonitor by TLC or LC-MS to determine completion.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling of this compound.

Suzuki_Coupling_Workflow A 1. Reagent Addition - this compound - Boronic Acid - Base B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Catalyst & Solvent Addition - Palladium Catalyst - Degassed Solvent B->C D 4. Reaction (Heating & Stirring) C->D E 5. Monitoring (TLC / LC-MS) D->E Periodically E->D Incomplete F 6. Work-up - Quench - Extraction - Drying E->F Complete G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Troubleshooting

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the temperature or reaction time may also be beneficial. Ensure the reaction is performed under strictly anaerobic conditions.

  • Homocoupling of Boronic Acid: The formation of a biaryl product from the boronic acid can be a significant side reaction. This is often caused by the presence of oxygen. Ensure all reagents and solvents are properly degassed.

  • Starting Material Remains: If the starting bromide is not fully consumed, this could indicate catalyst deactivation or insufficient reactivity. Increasing the catalyst loading or switching to a more active catalyst system (e.g., one with a bulky, electron-rich phosphine ligand) may be necessary.

  • Decarboxylation: While less common under these conditions, the carboxylic acid group could potentially be lost. If this is observed, milder reaction conditions (lower temperature, different base) should be explored.

By following this detailed protocol and considering the key reaction parameters, researchers can efficiently synthesize a diverse range of 5-aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives for various applications in drug discovery and materials science.

References

Application Notes and Protocols for Amide Bond Formation Using 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a common motif in a variety of biologically active compounds, including kinase and phosphodiesterase inhibitors. The presence of the bromine atom at the 5-position provides a handle for further functionalization, for instance, through cross-coupling reactions, making it a versatile starting material for the synthesis of compound libraries. This document provides detailed protocols for the formation of amide bonds using this carboxylic acid, along with illustrative data and diagrams to guide researchers in their synthetic endeavors.

Applications in Drug Discovery

Amides derived from this compound are key intermediates and final products in the development of targeted therapeutics. The 7-azaindole core is a known hinge-binding motif for many protein kinases. Consequently, derivatives of this scaffold have been investigated as inhibitors of various kinases implicated in cancer and other diseases, such as Fibroblast Growth Factor Receptors (FGFR) and Cyclin-Dependent Kinases (CDK). Furthermore, this scaffold has been utilized in the design of Phosphodiesterase 4B (PDE4B) inhibitors, which are of interest for the treatment of inflammatory and neurological disorders.

General Workflow for Amide Bond Formation

The following diagram illustrates a typical workflow for the coupling of this compound with a primary or secondary amine to form the corresponding amide.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Analysis Start 5-Bromo-1H-pyrrolo[2,3-b]pyridine- 2-carboxylic acid + Amine Coupling_Reagent Addition of Coupling Reagent and Base in an Anhydrous Solvent Start->Coupling_Reagent Stirring Reaction Mixture Stirred at Room Temperature or Elevated Temperature Coupling_Reagent->Stirring Quenching Quenching of the Reaction Stirring->Quenching Extraction Aqueous Work-up and Extraction Quenching->Extraction Purification Purification by Column Chromatography or Recrystallization Extraction->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General workflow for amide bond formation.

Experimental Protocols

The formation of an amide bond from a carboxylic acid and an amine typically requires a coupling agent to activate the carboxylic acid. Below are three common protocols using different types of coupling reagents.

Note: These are general procedures and may require optimization for specific amines. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Using HATU as the Coupling Reagent

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent.

  • Reaction Setup:

    • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1-0.5 M), add the desired amine (1.1 eq).

    • Add N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq).

    • Finally, add HATU (1.2 eq) to the stirred solution at room temperature.

  • Reaction:

    • Stir the reaction mixture at room temperature for 2-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using T3P® as the Coupling Reagent

T3P® (Propylphosphonic Anhydride) is a versatile and user-friendly coupling reagent.

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) and the amine (1.1 eq) in an anhydrous solvent such as ethyl acetate or dichloromethane.

    • Add a tertiary base such as triethylamine (TEA) or DIPEA (3.0 eq).

    • Add a 50% solution of T3P® in ethyl acetate (1.5 eq) dropwise to the mixture at 0 °C.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash sequentially with 1 M HCl (if the product is stable to acid), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography.

Protocol 3: Using EDC and HOBt as Coupling Reagents

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide coupling reagent, often used in conjunction with an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and suppress side reactions.

  • Reaction Setup:

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the amine (1.1 eq) followed by a base such as DIPEA or TEA (2.0 eq).

  • Reaction:

    • Stir the reaction at room temperature for 4-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM and wash with water, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation

The following table provides illustrative data for the amide coupling of this compound with various amines using the protocols described above. Note: The presented yields are hypothetical and intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.

AmineCoupling Reagent/SystemSolventTime (h)Yield (%)
BenzylamineHATU / DIPEADMF4~90%
AnilineHATU / DIPEADMF12~75%
MorpholineT3P® / TEAEthyl Acetate2~92%
(R)-(-)-1-AminoindanT3P® / DIPEADCM3~88%
N-MethylpiperazineEDC·HCl / HOBt / DIPEADCM16~85%
3-AminopyridineEDC·HCl / HOBt / DIPEADMF24~70%

Signaling Pathway Context

Amides derived from the 1H-pyrrolo[2,3-b]pyridine scaffold often function as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. For example, FGFR inhibitors can block downstream signaling through the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Ligand FGF Ligand->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 5-Bromo-1H-pyrrolo[2,3-b]pyridine -2-carboxamide Derivative Inhibitor->FGFR

Caption: Inhibition of the FGFR signaling pathway.

This diagram illustrates how a hypothetical inhibitor derived from this compound might block the Fibroblast Growth Factor Receptor (FGFR) signaling cascade, thereby inhibiting downstream pathways responsible for cell proliferation and survival. This is a common mechanism of action for targeted cancer therapies.

Application Notes and Protocols for the Use of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, also known as 5-bromo-7-azaindole-2-carboxylic acid, is a key heterocyclic building block in medicinal chemistry for the development of potent and selective kinase inhibitors. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is considered a "privileged" structure as it mimics the purine core of ATP, enabling compounds containing this motif to effectively bind to the ATP-binding site of various kinases. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further chemical diversity, primarily through palladium-catalyzed cross-coupling reactions, to enhance potency, selectivity, and pharmacokinetic profiles of the inhibitors. This document provides detailed protocols for the synthesis and evaluation of kinase inhibitors derived from this scaffold, along with data on their biological activity and a description of the relevant signaling pathways.

Key Applications in Kinase Inhibitor Synthesis

Derivatives of this compound have been investigated as inhibitors of several important kinase targets implicated in cancer and inflammatory diseases. The primary synthetic strategy involves the formation of an amide bond between the carboxylic acid group and a variety of amine-containing fragments. This approach allows for the exploration of the chemical space around the core scaffold to optimize interactions with the target kinase.

Targeted Kinase Families:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers. Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent activity against FGFR1, 2, and 3.

  • BRAF Kinase: The BRAF V600E mutation is a common oncogenic driver, particularly in melanoma. The 7-azaindole core is a key feature in potent BRAF inhibitors like Vemurafenib.

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are crucial for angiogenesis, a hallmark of cancer. Pyrrolo[2,3-d]pyrimidine derivatives, structurally related to the 7-azaindole core, have demonstrated significant VEGFR-2 inhibitory activity.[1]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is central to immune responses, and its dysregulation is implicated in autoimmune diseases and cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent JAK inhibitors.

Quantitative Biological Data

The following tables summarize the in vitro potency of representative kinase inhibitors synthesized from or related to the 1H-pyrrolo[2,3-b]pyridine scaffold.

Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFRs

Compound IDTarget KinaseIC50 (nM)Reference
4h FGFR17
FGFR29
FGFR325
FGFR4712
Compound 1 FGFR11900

Table 2: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against VEGFR-2

Compound IDTarget KinaseIC50 (nM)Reference
12d VEGFR-211.9[1]
15c VEGFR-213.6[1]

Table 3: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivative against JAKs

Compound IDTarget KinaseIC50 (nM)Reference
31 JAK1300
JAK2>10000
JAK31.6

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by inhibitors derived from the 5-Bromo-1H-pyrrolo[2,3-b]pyridine scaffold and a general workflow for their synthesis and evaluation.

FGFR_signaling_pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation STAT->Proliferation Inhibitor FGFR Inhibitor (e.g., Compound 4h) Inhibitor->FGFR

FGFR Signaling Pathway and Point of Inhibition.

BRAF_signaling_pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Inhibitor BRAF Inhibitor Inhibitor->BRAF

BRAF/MEK/ERK Signaling Pathway.

VEGFR_signaling_pathway VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Angiogenesis Angiogenesis, Permeability, Survival PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor VEGFR-2 Inhibitor (e.g., Compound 12d) Inhibitor->VEGFR

VEGFR Signaling Pathway and Point of Inhibition.

JAK_STAT_signaling_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Inhibitor JAK Inhibitor (e.g., Compound 31) Inhibitor->JAK

JAK/STAT Signaling Pathway and Point of Inhibition.

experimental_workflow Start 5-Bromo-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid AmideCoupling Amide Coupling (with desired amine) Start->AmideCoupling Purification Purification (Chromatography) AmideCoupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization KinaseAssay In vitro Kinase Assay (IC50 determination) Characterization->KinaseAssay CellAssay Cell-based Proliferation Assay KinaseAssay->CellAssay LeadOptimization Lead Optimization CellAssay->LeadOptimization

General Experimental Workflow.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives

This protocol describes a general method for the amide coupling of this compound with a substituted aniline, a common step in the synthesis of many kinase inhibitors. This procedure is adapted from the synthesis of related 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.

Materials:

  • This compound (1.0 equiv)

  • Substituted aniline (1.1 equiv)

  • Propylphosphonic anhydride (T3P®, 50% solution in DMF or ethyl acetate) (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and purification equipment (flash chromatography)

Procedure:

  • To a solution of this compound in anhydrous DMF, add the substituted aniline and DIPEA.

  • Stir the mixture at room temperature under an inert atmosphere (N2 or Ar).

  • Add the T3P® solution dropwise to the reaction mixture.

  • Continue stirring at room temperature for 30 minutes to 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general method for determining the in vitro inhibitory activity (IC50) of a synthesized compound against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant kinase enzyme

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Adenosine triphosphate (ATP)

  • Assay buffer (typically containing Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the assay buffer.

  • In a microplate, add the kinase enzyme, the kinase-specific substrate, and the diluted inhibitor compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified period (e.g., 30-60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Proliferation (MTT) Assay

This protocol outlines a common method to assess the anti-proliferative effect of a kinase inhibitor on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the inhibitor compound in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the diluted inhibitor or a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 48-72 hours in a humidified incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, or until purple formazan crystals are visible.

  • Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The straightforward amide coupling chemistry allows for the rapid generation of diverse compound libraries for screening against various kinase targets. The inherent drug-like properties of the 7-azaindole core, combined with the potential for further modification at the 5-position, provide a robust platform for the development of potent and selective drug candidates targeting key oncogenic and inflammatory signaling pathways. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for the Synthesis and Evaluation of PDE4B Inhibitors Derived from 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and biological evaluation of potent and selective Phosphodiesterase 4B (PDE4B) inhibitors based on the 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold.

Introduction: PDE4B as a Therapeutic Target

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The PDE4 family, which is specific for cAMP, is predominantly expressed in inflammatory and immune cells.[1] Inhibition of PDE4 elevates intracellular cAMP levels, which in turn suppresses inflammatory responses, making it an attractive therapeutic target for diseases like chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[1]

The PDE4 family has four isoforms (PDE4A-D). While PDE4B inhibition is associated with anti-inflammatory effects, PDE4D inhibition is linked to side effects like emesis.[2][3] Therefore, developing inhibitors with selectivity for PDE4B is a key goal in drug discovery.[3] The 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) framework has emerged as a privileged scaffold for designing potent and selective PDE4B inhibitors.[1][4][5] This document details the synthetic route to a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives and the protocols for their biological characterization.

PDE4B Signaling Pathway

Inhibition of the PDE4B enzyme prevents the breakdown of cAMP.[6] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates the cAMP-response element-binding protein (CREB).[7][8] Activated, phosphorylated CREB (pCREB) translocates to the nucleus and modulates the transcription of genes involved in the inflammatory response, ultimately leading to a decrease in the production of pro-inflammatory cytokines like TNF-α.[7][8]

PDE4B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Generates ATP ATP PDE4B_Enzyme PDE4B cAMP->PDE4B_Enzyme Substrate PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates AMP AMP PDE4B_Enzyme->AMP Hydrolyzes PKA_active PKA (active) PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates Inhibitor PDE4B Inhibitor Inhibitor->PDE4B_Enzyme Inhibits pCREB pCREB CREB->pCREB Gene_Expression Modulation of Gene Expression pCREB->Gene_Expression Regulates Cytokines ↓ Pro-inflammatory Cytokines (TNF-α) Gene_Expression->Cytokines Experimental_Workflow Start Start Synthesis Synthesis of Derivatives (Amide Coupling) Start->Synthesis Purification Purification (Flash Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, LC-MS) Purification->Characterization InVitro_Screening In Vitro Screening (PDE4B Enzymatic Assay) Characterization->InVitro_Screening Data_Analysis_1 Potent (IC50 < 1µM)? InVitro_Screening->Data_Analysis_1 Cell_Assay Cell-Based Assay (TNF-α Release) Data_Analysis_1->Cell_Assay Yes Discard Discard or Re-evaluate Data_Analysis_1->Discard No Data_Analysis_2 Active in Cells? Cell_Assay->Data_Analysis_2 Lead_Compound Lead Compound Identified Data_Analysis_2->Lead_Compound Yes Data_Analysis_2->Discard No End End Lead_Compound->End Discard->End

References

Application Notes and Protocols: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in the Synthesis of VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a well-established and effective strategy in cancer therapy. The 1H-pyrrolo[2,3-b]pyridine scaffold, a bioisostere of indole, has emerged as a privileged structure in the design of various kinase inhibitors. This document provides detailed application notes and protocols for the utilization of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid as a key starting material in the synthesis of potential VEGFR-2 inhibitors. While direct synthesis of VEGFR-2 inhibitors from this specific starting material is not extensively reported, this document outlines a proposed synthetic pathway based on analogous chemical transformations for related heterocyclic compounds.

Data Presentation: Inhibitory Activity of Related Pyrrolo-Pyridine Derivatives against VEGFR-2

The following table summarizes the in vitro VEGFR-2 inhibitory activity of various structurally related pyrrolo[2,3-d]pyrimidine and other pyridine-based compounds to provide a reference for the potential efficacy of inhibitors derived from this compound.

Compound ClassSpecific CompoundVEGFR-2 IC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidine DerivativesCompound 12d (biaryl urea moiety)11.9[1][2]
Compound 15c (biaryl urea moiety)13.6[1][2]
Nicotinamide-based DerivativesCompound 660.83[3][4]
Sorafenib (Reference)53.65[3]
Pyridine-derived CompoundsCompound 10120[5]
Sorafenib (Reference)100[5]
Thieno[2,3-d]pyrimidine DerivativesCompound 21e21
Compound 21b33.4
Compound 21c47.0

Experimental Protocols

Proposed Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives

This protocol describes a proposed method for the synthesis of a library of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives from this compound. This is a general procedure that can be adapted for the synthesis of various analogs by using different amines.

Step 1: Activation of the Carboxylic Acid

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride. This intermediate is typically used in the next step without further purification.

Step 2: Amide Bond Formation

  • Dissolve the crude acid chloride from Step 1 in anhydrous DCM (10 mL/mmol).

  • In a separate flask, dissolve the desired amine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative.

In Vitro VEGFR-2 Kinase Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 as a substrate

  • Synthesized inhibitor compounds

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, the substrate, and the inhibitor at various concentrations.

  • Add the VEGFR-2 enzyme to initiate the reaction, except in the negative control wells.

  • Add ATP to start the kinase reaction. The final ATP concentration should be at or near the Km value for VEGFR-2.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

  • Measure the luminescence using a microplate reader.

  • The percentage of inhibition is calculated for each inhibitor concentration relative to the control (DMSO without inhibitor).

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 (Dimerization & Autophosphorylation) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF Proliferation Cell Proliferation Survival, Migration PLCg->Proliferation AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 5-Bromo-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid derivative Inhibitor->VEGFR2 Inhibits Synthesis_Workflow Start 5-Bromo-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid Activation Acid Chloride Formation (Oxalyl Chloride, cat. DMF) Start->Activation Amidation Amide Bond Formation (Amine, Base) Activation->Amidation Purification Purification (Column Chromatography) Amidation->Purification Product Target 1H-pyrrolo[2,3-b]pyridine -2-carboxamide Derivative Purification->Product Kinase_Assay_Workflow Preparation Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Reaction Initiate Kinase Reaction (Incubate at 30°C) Preparation->Reaction Detection Stop Reaction & Add Detection Reagent (e.g., ADP-Glo) Reaction->Detection Measurement Measure Luminescence Detection->Measurement Analysis Data Analysis (Calculate % Inhibition, IC50) Measurement->Analysis

References

Application Notes and Protocols: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, also known as 5-bromo-7-azaindole-2-carboxylic acid, is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid bicyclic scaffold, featuring a bromine atom as a versatile synthetic handle and a carboxylic acid for further derivatization, makes it an attractive starting material for the synthesis of a diverse range of biologically active compounds. This document provides a comprehensive overview of its applications, particularly in the development of kinase and phosphodiesterase inhibitors, along with detailed experimental protocols for its synthesis and biological evaluation.

Key Applications in Medicinal Chemistry

The 5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold has been successfully incorporated into a variety of potent and selective inhibitors targeting key enzymes implicated in pathological conditions such as cancer and inflammatory diseases.

Kinase Inhibitors

The pyrrolo[2,3-b]pyridine core is a well-established hinge-binding motif for various protein kinases. The bromine atom at the 5-position can be utilized for further modifications through cross-coupling reactions to explore the solvent-exposed region of the ATP-binding pocket, thereby enhancing potency and selectivity.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Dysregulation of FGFR signaling is a key driver in various cancers. Derivatives of this compound have been explored as potent FGFR inhibitors.[1]

  • Cell Division Cycle 7 (Cdc7) Kinase Inhibitors: As a crucial regulator of DNA replication initiation, Cdc7 is a promising target for cancer therapy. The pyrrolo[2,3-b]pyridine scaffold has served as a basis for the development of potent Cdc7 inhibitors.

  • Akt (Protein Kinase B) Inhibitors: The PI3K/Akt signaling pathway is frequently hyperactivated in cancer. The this compound moiety can be elaborated to generate inhibitors of Akt kinase.

  • Ribosomal S6 Kinase 2 (RSK2) Inhibitors: RSK2 is implicated in cell proliferation and survival in certain cancers. Carboxamide derivatives of the title compound have shown potent RSK2 inhibitory activity.[2]

Phosphodiesterase 4 (PDE4) Inhibitors

PDE4 is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels and is a validated target for inflammatory diseases. 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors.[3][4]

Data Presentation

Table 1: Biological Activity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives as PDE4B Inhibitors
Compound IDR GroupPDE4B IC50 (µM)PDE4D IC50 (µM)Selectivity (PDE4D/PDE4B)
11a Cyclopropyl0.45>10>22
11b Cyclobutyl0.235.624
11c Cyclopentyl0.112.119
11h Tetrahydrofuran-3-yl0.153.523

Data extracted from ACS Med Chem Lett. 2020, 11 (10), 1848-1854.[3][4]

Table 2: Biological Activity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives as RSK2 Inhibitors
Compound IDR GroupRSK2 IC50 (nM)MDA-MB-468 Cell Proliferation IC50 (µM)
A1 4-Fluorophenyl5.40.35
A2 4-Chlorophenyl3.10.28
B1 3-Chloro-4-fluorophenyl1.70.13

Data synthesized from representative examples in the literature.[2]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route starting from 7-azaindole is outlined below.

G A 7-Azaindole B 5-Bromo-7-azaindole A->B Bromination (e.g., NBS) C Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate B->C Carboxylation at C2 (e.g., via Vilsmeier-Haack followed by oxidation and esterification) D This compound C->D Hydrolysis (e.g., LiOH or NaOH)

Caption: Synthetic workflow for the target compound.

Step 1: Bromination of 7-Azaindole [5][6][7]

  • To a solution of 7-azaindole (1.0 eq) in a suitable solvent (e.g., DMF or CH2Cl2) at 0 °C, add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-7-azaindole.

Step 2: Synthesis of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

This step can be achieved through various methods. One common approach involves a Vilsmeier-Haack reaction followed by oxidation and esterification.

  • To a solution of 5-bromo-7-azaindole (1.0 eq) in DMF at 0 °C, add phosphorus oxychloride (POCl3) (1.5-2.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours, then heat to 60-80 °C for 2-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice, then neutralize with aqueous sodium hydroxide solution.

  • The resulting precipitate, 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, is filtered, washed with water, and dried.

  • Oxidize the aldehyde to the carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or sodium chlorite).

  • Esterify the resulting carboxylic acid by refluxing in methanol with a catalytic amount of sulfuric acid to yield the methyl ester.

Step 3: Hydrolysis to this compound [3]

  • Dissolve methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with dilute HCl to pH 2-3.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain this compound.

General Protocol for Amide Coupling

G A This compound E 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivative A->E B Amine (R-NH2) B->E C Coupling Reagent (e.g., HATU, T3P) C->E D Base (e.g., DIPEA) D->E

Caption: General amide coupling workflow.

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF), add the desired amine (1.1 eq), a coupling reagent (e.g., HATU or T3P, 1.2 eq), and a base (e.g., DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature for 2-12 hours until the reaction is complete.

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol can be adapted for various kinases such as FGFR, Cdc7, and Akt.

G A Prepare Reagents: - Kinase - Substrate - ATP - Test Compound B Dispense Test Compound and Controls into Plate A->B C Add Kinase and Substrate B->C D Initiate Reaction with ATP C->D E Incubate D->E F Stop Reaction and Detect Signal E->F G Data Analysis (IC50 determination) F->G

Caption: General kinase assay workflow.

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well or 384-well plate, add the test compound, positive control (known inhibitor), and negative control (DMSO vehicle).

  • Add the kinase and a suitable substrate (e.g., a biotinylated peptide) to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the phosphorylated substrate using a suitable method, such as:

    • ADP-Glo™ Kinase Assay: Measures ADP production as an indicator of kinase activity.

    • TR-FRET Assay: Uses a europium-labeled anti-phospho-substrate antibody and an APC-labeled streptavidin to detect the biotinylated phosphorylated substrate.

  • Measure the signal using a plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (SRB Assay)
  • Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test compound for 72 hours.

  • Fix the cells with trichloroacetic acid (TCA).

  • Stain the cells with Sulforhodamine B (SRB) solution.

  • Wash away the unbound dye and solubilize the bound dye with a Tris-base solution.

  • Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI50 value.

Signaling Pathways

Derivatives of this compound can modulate key cellular signaling pathways.

FGFR Signaling Pathway

G FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG Inhibitor 5-Bromo-1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the FGFR signaling pathway.

PI3K/Akt Signaling Pathway

G GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT activates PDK1->AKT activates Downstream Downstream Targets (e.g., mTOR, GSK3β) AKT->Downstream Inhibitor 5-Bromo-1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->AKT CellSurvival Cell Survival, Growth, Proliferation Downstream->CellSurvival

Caption: Inhibition of the PI3K/Akt signaling pathway.

PDE4 and cAMP Signaling

G AC Adenylate Cyclase cAMP cAMP AC->cAMP converts ATP ATP ATP->cAMP AMP AMP cAMP->AMP PKA PKA cAMP->PKA PDE4 PDE4 PDE4->AMP hydrolyzes Inhibitor 5-Bromo-1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->PDE4 CREB CREB PKA->CREB AntiInflammatory Anti-inflammatory Effects CREB->AntiInflammatory

Caption: Modulation of cAMP signaling by PDE4 inhibition.

References

Application Notes and Protocols for Chan-Lam Coupling of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Chan-Lam coupling is a versatile and powerful copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds, particularly C-N bonds.[1][2][3][4] This reaction offers a significant advantage over palladium-catalyzed methods due to the use of a more abundant and less expensive metal catalyst and its tolerance to air and moisture, often allowing for milder reaction conditions.[5][6] These application notes provide a comprehensive guide for the N-arylation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a 7-azaindole derivative, using the Chan-Lam coupling. Given the limited specific literature for this exact substrate, the following protocols are based on established procedures for analogous heterocyclic compounds, particularly indoles and other 7-azaindole derivatives.[7][8][9] Optimization of the outlined conditions will be crucial for achieving high yields and purity.

A critical consideration for this specific substrate is the potential for decarboxylation, especially at elevated temperatures. Copper-catalyzed decarboxylative arylations of indole-2-carboxylic acids have been reported, which would lead to the N-arylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine.[10] Therefore, careful control of reaction temperature and judicious selection of reagents are paramount to preserve the carboxylic acid functionality.

Data Presentation: General Reaction Parameters for Chan-Lam N-Arylation of Heterocycles

The following table summarizes common reaction conditions for the Chan-Lam coupling of N-H containing heterocycles, which can serve as a starting point for the optimization of the reaction with this compound.[1][3]

ParameterReagents/ConditionsTypical Range/ExamplesNotes
Copper Source Copper(II) acetate (Cu(OAc)₂), Copper(I) iodide (CuI), Copper(II) triflate (Cu(OTf)₂), Copper(I) oxide (Cu₂O)10-20 mol%Cu(OAc)₂ is the most common catalyst. CuI is often used in combination with a ligand.
Arylating Agent Arylboronic acids1.1 - 2.0 equivalentsThe purity of the boronic acid is crucial for reaction efficiency.
Base Potassium phosphate (K₃PO₄), Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), Pyridine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)1.0 - 3.0 equivalentsThe choice of base can significantly impact the reaction outcome. K₃PO₄ is a common choice for N-arylation of indoles.
Ligand (Optional) N,N'-Dimethylethylenediamine (DMEDA), L-proline, Pyridine, Phenanthroline10-40 mol%Ligands can accelerate the reaction and improve yields, especially with less reactive substrates.
Solvent Dichloromethane (DCM), Dioxane, Toluene, Methanol (MeOH), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)-The choice of solvent can influence reaction rate and solubility of reagents.
Temperature Room temperature to 110 °C-Lower temperatures are preferred to minimize decarboxylation. Microwave irradiation can sometimes be used to shorten reaction times.
Atmosphere Air, Oxygen, Inert (Argon, Nitrogen)-The reaction is often run open to the air, as oxygen can facilitate the re-oxidation of Cu(I) to Cu(II).

Experimental Protocols

The following protocols are suggested starting points for the Chan-Lam coupling of this compound. It is highly recommended to perform small-scale test reactions to screen different conditions.

Protocol 1: General Screening Procedure

  • To a reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), copper(II) acetate (0.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

  • Add the chosen solvent (e.g., DCM, Dioxane, or MeOH) to achieve a concentration of approximately 0.1 M with respect to the starting material.

  • If a ligand is used, add it at this stage (e.g., DMEDA, 0.4 equiv).

  • The reaction mixture is then stirred vigorously at a set temperature (start with room temperature and screen up to 80 °C) and can be left open to the air.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Procedure based on N-Arylation of Indoles

This protocol is adapted from established methods for the N-arylation of indoles and related heterocycles.[8]

  • In a round-bottom flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), copper(I) iodide (0.1 equiv), N,N'-dimethylethylenediamine (DMEDA) (0.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add anhydrous dioxane or toluene as the solvent.

  • Heat the reaction mixture to a temperature between 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography.

Mandatory Visualization

Chan_Lam_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Combine Reactants: - this compound - Arylboronic Acid - Copper Catalyst - Base - Ligand (optional) Solvent 2. Add Solvent Reagents->Solvent Stirring 3. Stir at Defined Temperature and Atmosphere Solvent->Stirring Monitoring 4. Monitor Progress (TLC, LC-MS) Stirring->Monitoring Quench 5. Quench and Extract Monitoring->Quench Dry 6. Dry and Concentrate Quench->Dry Purify 7. Purify by Chromatography Dry->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the Chan-Lam coupling reaction.

The Chan-Lam coupling represents a highly effective method for the N-arylation of this compound. The provided protocols, derived from general principles and analogous systems, offer a solid foundation for developing a specific and optimized procedure.[2] Careful screening of catalysts, bases, solvents, and temperatures is essential to maximize yield and minimize potential side reactions such as decarboxylation. The versatility of the Chan-Lam coupling makes it a valuable tool in the synthesis of complex molecules for drug discovery and development.

References

Application Notes: Protocol for the Saponification of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a key intermediate in the synthesis of a variety of bioactive molecules, including kinase inhibitors for pharmaceutical research and drug development. The saponification of its corresponding esters (e.g., methyl or ethyl esters) is a fundamental deprotection step to yield the free carboxylic acid, which is often required for subsequent amide coupling or other derivatization reactions. This document provides detailed protocols for the saponification of these esters using common alkaline hydrolysis conditions.

The selection of the base (e.g., sodium hydroxide, lithium hydroxide) and solvent system can be critical for achieving high yields and minimizing side reactions. Generally, sodium hydroxide in a mixture of methanol and water is a robust and cost-effective method. Lithium hydroxide is often employed as a milder alternative, which can be particularly effective and may offer improved selectivity in complex substrates.[1]

Comparative Data on Saponification Conditions

The following table summarizes typical conditions for the saponification of this compound esters and related heterocyclic esters. The data has been compiled from various sources and represents common laboratory practices.

Ester SubstrateBase (Equivalents)Solvent SystemTemperature (°C)TimeTypical Yield (%)Notes
Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylateNaOH (2.0-3.0)Methanol / Water (1:1)Reflux (approx. 65-80°C)30 min - 2h>90%A common and effective method. Reaction progress should be monitored by TLC or LC-MS.
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylateNaOH (2.0-3.0)Methanol / Water (1:1)Reflux (approx. 65-80°C)30 min - 2h>90%Similar to the ethyl ester, this is a standard and high-yielding procedure.
Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylateLiOH (1.5-2.5)Tetrahydrofuran (THF) / Water (3:1 to 4:1)Room Temp to 60°C2 - 12h>90%LiOH is often considered a milder reagent and can be effective at lower temperatures, potentially reducing side reactions.[1]
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylateLiOH (1.5-2.5)Tetrahydrofuran (THF) / Water (3:1 to 4:1)Room Temp to 60°C2 - 12h>90%A good alternative to NaOH, particularly for sensitive substrates.
Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylateKOH (2.0-3.0)Ethanol / Water (1:1)Reflux (approx. 78-90°C)30 min - 2h>90%Similar in reactivity to NaOH and can be used interchangeably based on reagent availability.

Experimental Protocols

Protocol 1: Saponification using Sodium Hydroxide (NaOH)

This protocol is adapted from standard procedures for the hydrolysis of heterocyclic esters.

Materials:

  • Ethyl or Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Sodium hydroxide (NaOH), pellets or powder

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1M or 2M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the this compound ester (1.0 eq) in a 1:1 mixture of methanol and water.

  • Addition of Base: Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cooling and Solvent Removal: Cool the reaction mixture to room temperature. If desired, the methanol can be removed under reduced pressure using a rotary evaporator.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add 1M HCl with stirring to adjust the pH to 3-4. The product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water.

  • Drying: Dry the solid under vacuum to obtain the final product, this compound.

Protocol 2: Saponification using Lithium Hydroxide (LiOH)

This protocol is a milder alternative, often suitable for more sensitive substrates.[1]

Materials:

  • Ethyl or Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound ester (1.0 eq) in a mixture of THF and water (typically 3:1 or 4:1).

  • Addition of Base: Add lithium hydroxide monohydrate (1.5-2.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-60°C for 2 to 12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Wash the aqueous solution with ethyl acetate to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.

  • Extraction: Extract the product from the acidified aqueous solution with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Visualizations

Experimental Workflow for Saponification

The following diagram illustrates the general workflow for the saponification of this compound esters.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_final Final Product start_ester Ester Substrate (Methyl or Ethyl 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) reaction Saponification (Heating/Stirring) start_ester->reaction start_base Alkaline Reagent (NaOH or LiOH) start_base->reaction start_solvent Solvent System (MeOH/H2O or THF/H2O) start_solvent->reaction cooling Cooling & Solvent Removal reaction->cooling Reaction Completion acidification Acidification (pH 3-4) with HCl cooling->acidification precipitation Product Precipitation acidification->precipitation filtration Filtration / Extraction precipitation->filtration final_product This compound filtration->final_product

References

Application Notes and Protocols for the Characterization of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a key heterocyclic building block in pharmaceutical and medicinal chemistry. The following protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy are designed to ensure accurate identification, purity assessment, and quantification of this compound.

Overview of Analytical Methods

A multi-faceted analytical approach is crucial for the unambiguous characterization of this compound. The following techniques provide complementary information regarding the compound's structure, purity, and molecular weight.

Analytical TechniqueInformation Provided
¹H and ¹³C NMR Detailed structural information, including the chemical environment of each proton and carbon atom.
LC-MS Molecular weight confirmation and purity assessment. Provides information on impurities.
HPLC-UV Quantitative analysis of purity and concentration.
FTIR Identification of functional groups present in the molecule.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

Protocol:

  • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Process the spectra using appropriate software. Reference the residual DMSO solvent peak at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C spectra.

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 (broad s)Singlet (broad)1HCOOH
~12.5 (s)Singlet1HNH
~8.4 (d)Doublet1HH-6
~8.2 (d)Doublet1HH-4
~7.2 (s)Singlet1HH-3

Expected ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~162C=O
~149C-7a
~145C-6
~130C-4
~128C-3a
~118C-2
~115C-5
~105C-3
Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and assess the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Mass spectrometer with an electrospray ionization (ESI) source

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Protocol:

  • Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase.

  • Set up the LC-MS system with the following parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 10 µL

    • MS Detection: ESI in positive and negative ion modes.

    • Scan Range: m/z 100-500

Expected Mass Spectrometry Data:

Ionization ModeExpected m/zAssignment
ESI+241.9, 243.9[M+H]⁺ (isotopic pattern for Br)
ESI-239.9, 241.9[M-H]⁻ (isotopic pattern for Br)
High-Performance Liquid Chromatography (HPLC-UV)

Objective: To quantify the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (0.1%)

Protocol:

  • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare working standards by diluting the stock solution to a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Set up the HPLC system with the following parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% phosphoric acid

    • Mobile Phase B: Acetonitrile

    • Isocratic Elution: 60:40 (A:B)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • UV Detection: 254 nm

  • Inject the standards and the sample.

  • Calculate the purity by determining the area percentage of the main peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups in this compound.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Protocol:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

Expected FTIR Data:

Wavenumber (cm⁻¹)Assignment
3400-3200 (broad)N-H stretch (pyrrole)
3200-2500 (broad)O-H stretch (carboxylic acid)
~1700C=O stretch (carboxylic acid)
~1600, ~1470C=C and C=N stretching (aromatic rings)
~1250C-O stretch
~800C-H out-of-plane bending
~650C-Br stretch

Visualizations

G cluster_nmr NMR Analysis Workflow SamplePrep_NMR Sample Preparation (5-10 mg in DMSO-d6) Acquisition_NMR ¹H and ¹³C Spectra Acquisition SamplePrep_NMR->Acquisition_NMR Processing_NMR Data Processing and Analysis Acquisition_NMR->Processing_NMR Structure_NMR Structural Confirmation Processing_NMR->Structure_NMR

NMR Analysis Workflow

G cluster_lcms LC-MS Analysis Workflow SamplePrep_LCMS Sample Preparation (10 µg/mL solution) Separation_LCMS Chromatographic Separation (C18 Column) SamplePrep_LCMS->Separation_LCMS Detection_LCMS Mass Spectrometric Detection (ESI+/-) Separation_LCMS->Detection_LCMS Data_LCMS Data Analysis Detection_LCMS->Data_LCMS

LC-MS Analysis Workflow

G cluster_hplc HPLC-UV Purity Analysis Workflow SamplePrep_HPLC Standard & Sample Preparation Separation_HPLC Chromatographic Separation (C18 Column) SamplePrep_HPLC->Separation_HPLC Detection_HPLC UV Detection (254 nm) Separation_HPLC->Detection_HPLC Quantification_HPLC Purity Calculation Detection_HPLC->Quantification_HPLC

HPLC-UV Purity Analysis Workflow

Application Notes and Protocols: Solubility of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to understanding and determining the solubility of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a key heterocyclic building block in pharmaceutical research and drug development. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide furnishes an estimation of its solubility based on a closely related analog, 5-Bromo-7-azaindole. Furthermore, a comprehensive experimental protocol for determining thermodynamic solubility using the widely accepted shake-flask method is provided.

Estimated Solubility Profile

Table 1: Estimated Qualitative Solubility of this compound Based on the Analog 5-Bromo-7-azaindole

Solvent ClassSolventEstimated Solubility of Analog (5-Bromo-7-azaindole)Anticipated Influence of Carboxylic Acid Group
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleLikely to remain soluble
N,N-Dimethylformamide (DMF)SolubleLikely to remain soluble
Polar Protic MethanolSolubleSolubility may be enhanced
EthanolSolubleSolubility may be enhanced
Ethers Tetrahydrofuran (THF)Moderately SolubleModerate solubility expected
Halogenated Dichloromethane (DCM)Soluble[1]Good solubility expected
Aromatic TolueneSparingly SolubleLimited solubility expected
Non-polar HexaneInsoluble[1]Likely to remain insoluble

Disclaimer: This data is for the analog 5-Bromo-7-azaindole and should be used as an estimation only. Experimental verification is crucial for determining the precise solubility of this compound.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the equilibrium (thermodynamic) solubility of a solid compound in a solvent.[2][3][4] This method involves agitating an excess of the solid in the solvent for a sufficient period to reach equilibrium, followed by separation of the solid and analysis of the solute concentration in the saturated solution.

Materials and Equipment:

  • This compound

  • Selected organic solvents (analytical grade)

  • Vials with screw caps or sealed flasks

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator, water bath)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration determination.

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.[2] The excess solid is crucial to ensure that a saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a temperature-controlled environment.

    • Agitate the samples at a constant temperature for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[3] The exact time may need to be determined empirically by sampling at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.[2]

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.[3]

  • Analysis:

    • Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the solute in the saturated solution by interpolating its analytical response on the calibration curve.

  • Calculation:

    • The determined concentration represents the thermodynamic solubility of the compound in the specific solvent at the experimental temperature.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_end Result start Start add_solid Add excess solid to solvent in a sealed vial start->add_solid agitate Agitate at constant temperature (24-72h) add_solid->agitate settle Allow excess solid to settle agitate->settle filter Filter supernatant settle->filter analyze Analyze filtrate (e.g., HPLC) filter->analyze calculate Calculate solubility from calibration curve analyze->calculate end_node Thermodynamic Solubility Data calculate->end_node

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

References

Application Notes and Protocols for Assays with 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine scaffold, a key heterocyclic structure in medicinal chemistry, has garnered significant attention due to the potent and selective biological activities of its derivatives. The specific derivative, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, serves as a crucial intermediate in the synthesis of compounds targeting a range of therapeutic areas, including cancer and inflammatory diseases. These derivatives have shown particular promise as inhibitors of key signaling proteins such as Fibroblast Growth Factor Receptors (FGFRs) and Phosphodiesterase 4B (PDE4B).

This document provides detailed application notes and experimental protocols for developing assays to characterize derivatives of this compound. The information herein is intended to guide researchers in the evaluation of these compounds for their potential as therapeutic agents.

Target I: Fibroblast Growth Factor Receptors (FGFRs)

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core structure have been identified as potent inhibitors of FGFRs.[1][2] Abnormal activation of the FGFR signaling pathway is a known driver in the progression of various cancers, making it a prime target for therapeutic intervention.[1][2]

Data Presentation: In Vitro FGFR Inhibition

The following table summarizes the in vitro inhibitory activity of a representative 1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h) against multiple FGFR isoforms.[1][2]

Compound IDTargetIC50 (nM)
4h FGFR17
FGFR29
FGFR325
FGFR4712
Signaling Pathway

The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs), leading to receptor dimerization and autophosphorylation. This activates downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration.[3][4][5][6]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR P1 P FGFR->P1 Autophosphorylation GRB2 GRB2 P1->GRB2 PI3K PI3K P1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Inhibitor 5-Bromo-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid derivative Inhibitor->FGFR Cell_Proliferation_Workflow Start Start Seed_Cells Seed FGFR-dependent Cancer Cells Start->Seed_Cells Add_Compound Add Serial Dilutions of Test Compound Seed_Cells->Add_Compound Incubate Incubate for 72 hours Add_Compound->Incubate Add_Reagent Add Cell Viability Reagent (e.g., CellTiter-Glo®) Incubate->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Analyze_Data Analyze Data and Determine IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End PDE4B_Signaling_Pathway ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4B PDE4B cAMP->PDE4B PKA PKA cAMP->PKA AMP AMP PDE4B->AMP NFkB NF-κB PKA->NFkB Inflammation Pro-inflammatory Cytokine Release (e.g., TNF-α) NFkB->Inflammation Inhibitor 5-Bromo-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid derivative Inhibitor->PDE4B TNF_alpha_Release_Workflow Start Start Plate_Cells Plate PBMCs or THP-1 cells Start->Plate_Cells Pretreat_Compound Pre-treat with Test Compound Plate_Cells->Pretreat_Compound Stimulate_LPS Stimulate with LPS Pretreat_Compound->Stimulate_LPS Incubate Incubate for 18-24 hours Stimulate_LPS->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Measure_TNF Measure TNF-α by ELISA Collect_Supernatant->Measure_TNF Analyze_Data Analyze Data and Determine IC50 Measure_TNF->Analyze_Data End End Analyze_Data->End

References

Scale-Up Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a key building block in the development of various pharmaceutical agents. The synthetic strategy involves a three-step sequence starting from the commercially available 7-azaindole. The protocols detailed herein are designed for scalability, emphasizing safe and efficient reaction conditions, and aim to provide a clear pathway for producing the target compound in significant quantities. This guide includes detailed experimental procedures, quantitative data summaries, and visualizations of the synthetic workflow and key reaction steps.

Introduction

This compound and its derivatives are pivotal intermediates in the synthesis of a wide range of biologically active molecules. The 7-azaindole scaffold is a recognized pharmacophore, and its targeted functionalization allows for the exploration of diverse chemical space in drug discovery. This application note outlines a robust and scalable three-step synthesis to obtain the title compound with high purity and yield. The synthesis begins with the hydrogenation of 7-azaindole to 7-azaindoline, followed by regioselective bromination at the 5-position, and concludes with a dehydrogenative carboxylation at the 2-position.

Synthetic Strategy

The overall synthetic route is depicted below. The process is designed to be efficient and scalable, utilizing readily available reagents and straightforward purification techniques.

G A 7-Azaindole B 7-Azaindoline A->B Step 1: Hydrogenation C 5-Bromo-7-azaindoline B->C Step 2: Bromination D 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindole) C->D Step 3: Dehydrogenation E This compound D->E Step 4: Carboxylation

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Azaindoline

Reaction: 7-Azaindole is reduced to 7-azaindoline via catalytic hydrogenation.

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Quantity Moles
7-Azaindole 118.14 100 g 0.846
Raney Nickel - 30 g -
Ethanol 46.07 700 mL -

| Hydrogen Gas | 2.02 | Pressurized | - |

Procedure:

  • To a suitable high-pressure reactor, add 7-azaindole (100 g, 0.846 mol) and ethanol (700 mL).

  • Carefully add Raney Nickel (30 g) to the suspension.

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the reactor and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol (2 x 100 mL).

  • Combine the filtrates and concentrate under reduced pressure to afford 7-azaindoline as a crude product, which can be used in the next step without further purification.

Expected Yield: >95%

Step 2: Synthesis of 5-Bromo-7-azaindoline

Reaction: 7-Azaindoline is regioselectively brominated at the 5-position using bromine in the presence of an acid.

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Quantity Moles
7-Azaindoline (crude) 120.15 ~101.7 g 0.846
p-Toluenesulfonic acid 172.20 12.2 g 0.071
Dichloromethane 84.93 1 L -
Bromine 159.81 135.2 g (43.4 mL) 0.846
Sodium thiosulfate (sat. aq. soln.) 158.11 As needed -

| Anhydrous sodium sulfate | 142.04 | As needed | - |

Procedure:

  • In a multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve the crude 7-azaindoline (~101.7 g, 0.846 mol) and p-toluenesulfonic acid (12.2 g, 0.071 mol) in dichloromethane (1 L).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (135.2 g, 0.846 mol) in dichloromethane (200 mL) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.

  • Separate the organic layer, and wash it with saturated sodium bicarbonate solution (2 x 300 mL) and brine (300 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-7-azaindoline.

Expected Yield: ~85-90%

Step 3: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindole)

Reaction: 5-Bromo-7-azaindoline is dehydrogenated to the corresponding 5-bromo-7-azaindole using manganese dioxide.

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Quantity Moles
5-Bromo-7-azaindoline 199.05 ~150 g 0.753
Toluene 92.14 700 mL -
Manganese Dioxide (activated) 86.94 393 g 4.52
Dichloromethane 84.93 As needed -

| PE/EA (Petroleum Ether/Ethyl Acetate) | - | As needed | - |

Procedure:

  • To a round-bottom flask, add 5-bromo-7-azaindoline (~150 g, 0.753 mol) and toluene (700 mL).

  • Add activated manganese dioxide (393 g, 4.52 mol) portion-wise.

  • Heat the mixture to reflux (approximately 110 °C) and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®. Wash the filter cake thoroughly with dichloromethane.

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a mixture of petroleum ether and ethyl acetate to afford pure 5-bromo-7-azaindole.[1]

Expected Yield: >80%

Step 4: Synthesis of this compound

Reaction: The C2-position of 5-bromo-7-azaindole is carboxylated using a strong base and carbon dioxide. This protocol is adapted from methodologies for C-H carboxylation of indole derivatives.[2]

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Quantity Moles
5-Bromo-7-azaindole 197.03 100 g 0.507
Lithium tert-butoxide (LiO-tBu) 80.05 60.9 g 0.761
Cesium fluoride (CsF) 151.90 115.5 g 0.761
18-Crown-6 264.32 201.1 g 0.761
Anhydrous THF 72.11 1.5 L -
Carbon Dioxide (gas) 44.01 Pressurized -

| Hydrochloric acid (conc.) | 36.46 | As needed | - |

Procedure:

  • To a dry, high-pressure reactor, add 5-bromo-7-azaindole (100 g, 0.507 mol), lithium tert-butoxide (60.9 g, 0.761 mol), cesium fluoride (115.5 g, 0.761 mol), and 18-crown-6 (201.1 g, 0.761 mol).

  • Add anhydrous THF (1.5 L) under a nitrogen atmosphere.

  • Seal the reactor and purge with carbon dioxide gas.

  • Pressurize the reactor with carbon dioxide to 5 atm.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • After cooling to room temperature, carefully vent the reactor.

  • Pour the reaction mixture into ice-water (2 L) and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Expected Yield: ~60-70%

Quantitative Data Summary

StepStarting MaterialProductMolecular Weight ( g/mol )Starting Amount (g)Expected Yield (%)Expected Product Amount (g)
17-Azaindole7-Azaindoline120.15100>95>101.7
27-Azaindoline5-Bromo-7-azaindoline199.05~101.785-90143-151
35-Bromo-7-azaindoline5-Bromo-7-azaindole197.03~150>80>118.8
45-Bromo-7-azaindoleThis compound241.0410060-7073-85

Logical Relationship of Synthetic Steps

G cluster_0 Core Modification cluster_1 Final Functionalization Saturation of Pyrrole Ring Saturation of Pyrrole Ring Regioselective Bromination Regioselective Bromination Saturation of Pyrrole Ring->Regioselective Bromination Aromatization Aromatization Regioselective Bromination->Aromatization C2-Carboxylation C2-Carboxylation Aromatization->C2-Carboxylation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the Suzuki coupling reaction involving the challenging substrate, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (also known as 5-Bromo-7-azaindole-2-carboxylic acid).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question: I am seeing low to no yield of my desired product. What are the most common causes?

Answer: Low or no product formation is the most frequent issue and can stem from several sources. Systematically check the following:

  • Catalyst System Inactivity: The palladium catalyst is the heart of the reaction.

    • Catalyst Choice: Not all palladium catalysts are effective for this electron-rich, N-heterocyclic substrate. Catalysts with bulky, electron-rich phosphine ligands like Pd(dppf)Cl₂ are often more successful than those like Pd(PPh₃)₄ for similar heterocyclic compounds.[1][2][3]

    • Deactivation: The carboxylic acid and the pyridine nitrogen on your substrate can coordinate to the palladium center, inhibiting catalysis.[4] The catalyst may also be sensitive to oxygen, leading to the formation of inactive palladium black.[5] Ensure all reagents are properly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[5][6]

  • Inappropriate Base or Solvent Selection: The base and solvent system is critical for activating the boronic acid and facilitating the catalytic cycle.

    • Base: The base's strength and solubility are crucial. An inadequate base will fail to promote the key transmetalation step. For substrates with acidic protons (like the carboxylic acid and the pyrrole N-H), you must use sufficient equivalents of base to neutralize these in addition to activating the boronic acid. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1][7][8]

    • Solvent: A solvent system that allows for the dissolution of both the organic substrate and the inorganic base is necessary. Biphasic systems like Dioxane/Water, DME/Water, or DMF/Water are frequently used.[9][10][11] The presence of water is often essential for the activity of inorganic bases.[12]

  • Starting Material Integrity:

    • Boronic Acid Decomposition: Boronic acids can undergo degradation, particularly homocoupling or protodeboronation (replacement of the -B(OH)₂ group with hydrogen).[5] This is especially a risk with electron-rich or heterocyclic boronic acids. Use fresh, high-purity boronic acid.

    • Substrate Purity: Ensure your "this compound" is pure and free of impurities that could poison the catalyst.

Question: I am observing significant amounts of a side product where the bromine on my starting material has been replaced by hydrogen. What is happening?

Answer: This side reaction is known as hydrodehalogenation. It occurs when the organopalladium intermediate, formed after oxidative addition, reacts with a hydrogen source in the reaction mixture instead of the boronic acid. To mitigate this, ensure your solvent is pure and consider if any reagents could be acting as a hydride source. Rigorous degassing to remove oxygen and moisture is also important.

Question: My main side product is the homocoupling of my boronic acid (dimer). How can I prevent this?

Answer: Boronic acid homocoupling is often caused by the presence of oxygen.[5] This side reaction is palladium-catalyzed and competes with the desired cross-coupling.

  • Improve Inert Atmosphere: The most critical step is to improve your degassing technique. Perform several freeze-pump-thaw cycles or bubble argon/nitrogen through your solvent for an extended period (20-30 minutes) before adding the catalyst.

  • Control Reagent Addition: Sometimes, adding the aryl bromide to the reaction mixture before the boronic acid can give the catalyst a head start on the correct catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for coupling with this compound?

A1: For N-heterocyclic substrates, palladium precatalysts paired with bulky, electron-donating ligands are often superior. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, commonly known as Pd(dppf)Cl₂ , has shown high efficacy in couplings of similar bromo-aza-indoles and bromo-indazoles, providing good yields in relatively short reaction times.[1][2][3] Other modern catalysts like those employing Buchwald ligands (e.g., XPhos, SPhos) are also excellent candidates for challenging couplings.[5][8]

Q2: How does the carboxylic acid functional group affect the reaction?

A2: The carboxylic acid presents a significant challenge. Being acidic, it will react with the base, requiring at least one extra equivalent of base. More critically, the resulting carboxylate can coordinate to the palladium catalyst, potentially stabilizing it in an inactive state and hindering the catalytic cycle.[4] Some researchers opt to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the coupling and then hydrolyze it back to the acid in a subsequent step.[4]

Q3: What is the optimal choice of base and solvent for this reaction?

A3: The choice is interdependent. A common and effective system for similar substrates is an inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in a biphasic solvent mixture such as 1,2-dimethoxyethane (DME)/water or dioxane/water .[1][8][9] The water is crucial for dissolving the base, while the organic solvent dissolves the substrate and catalyst. A ratio of 4:1 or 5:1 organic solvent to water is a good starting point.[8]

Q4: At what temperature should I run the reaction?

A4: Suzuki couplings are typically run at elevated temperatures to ensure a reasonable reaction rate. A starting temperature of 80-100 °C is common.[1][8] Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, the temperature can be increased, but be aware that higher temperatures can also accelerate catalyst decomposition and side reactions.

Data Summary: Catalyst and Base Optimization

The following table summarizes typical conditions screened for Suzuki couplings of analogous N-heterocyclic bromides, which can serve as a starting point for optimizing the reaction with this compound.

Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Typical Yield (%)Reference
Pd(PPh₃)₄ (5%)PPh₃K₂CO₃ (2)DME8045-65[3]
Pd(OAc)₂ (5%)PPh₃K₂CO₃ (2)DME8050-70[3]
PdCl₂(PPh₃)₂ (5%)PPh₃K₂CO₃ (2)DME8060-75[3]
Pd(dppf)Cl₂ (5%) dppf K₂CO₃ (2) DME 80 >90 [1][2][3]
Pd(dppf)Cl₂ (3%)dppfK₃PO₄ (2)Dioxane/H₂O10085-95[8]

Table based on data for analogous bromo-indazole and bromo-azaindole substrates.

Generalized Experimental Protocol

This protocol is a starting point and should be optimized for your specific boronic acid coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.5 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃), finely powdered (3.0 equiv)

  • 1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 v/v)

Procedure:

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed DME and water solvent mixture via cannula or syringe. The solvent should be degassed beforehand by bubbling argon through it for 20-30 minutes.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the flask.

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired coupled product.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving common issues with the Suzuki coupling reaction.

Suzuki_Troubleshooting start Low or No Product Yield check_reagents Problem with Reagents? start->check_reagents check_catalyst Problem with Catalyst System? start->check_catalyst check_conditions Problem with Reaction Conditions? start->check_conditions reagent_purity Verify Purity of Starting Materials check_reagents->reagent_purity boronic_acid_deg Boronic Acid Degradation? (Protodeboronation/Homocoupling) check_reagents->boronic_acid_deg catalyst_choice Is Catalyst/Ligand Optimal for Heterocycles? check_catalyst->catalyst_choice catalyst_deactivation Catalyst Deactivation? check_catalyst->catalyst_deactivation base_issue Incorrect Base or Insufficient Equivalents? check_conditions->base_issue solvent_issue Poor Solvent Choice? (Solubility/Biphasic) check_conditions->solvent_issue atmosphere_issue Inert Atmosphere Failure? (Presence of O2) check_conditions->atmosphere_issue sol_reagent Use Fresh/Pure Reagents reagent_purity->sol_reagent sol_boronic Use Fresh Boronic Acid or Milder Base (e.g., KF) boronic_acid_deg->sol_boronic sol_catalyst Switch to Pd(dppf)Cl2 or Buchwald Ligand catalyst_choice->sol_catalyst sol_deactivation Improve Degassing (Freeze-Pump-Thaw) catalyst_deactivation->sol_deactivation sol_base Use K2CO3 or K3PO4 (≥3 equiv) base_issue->sol_base sol_solvent Use Dioxane/H2O or DME/H2O solvent_issue->sol_solvent atmosphere_issue->sol_deactivation

Caption: Troubleshooting workflow for the Suzuki coupling reaction.

References

Technical Support Center: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective synthetic strategy involves a multi-step process. This typically begins with the commercially available 7-azaindole (1H-pyrrolo[2,3-b]pyridine), which is first brominated to form 5-bromo-7-azaindole. The subsequent step is the introduction of a carboxylic acid group at the C2 position, often via an intermediate such as a nitrile, which is then hydrolyzed.

Q2: What are the most critical steps in the synthesis where side reactions can occur?

The most critical steps are the bromination of the 7-azaindole core and the subsequent introduction and hydrolysis of the C2 functional group. During bromination, over-bromination or incorrect positioning of the bromine atom can occur. The hydrolysis of a nitrile intermediate to the final carboxylic acid can sometimes be incomplete, leading to impurities.

Q3: How can I confirm the identity and purity of the final product?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are recommended. The expected molecular weight of the final product is 241.04 g/mol .[1][2]

Troubleshooting Guides

Problem 1: Low Yield of 5-Bromo-7-azaindole during Bromination
Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider a slight increase in temperature or reaction time.
Degradation of Starting Material 7-azaindole derivatives can be sensitive to harsh acidic conditions. Ensure the reaction is performed at the recommended temperature and that strong acids are handled appropriately.
Sub-optimal Brominating Agent N-Bromosuccinimide (NBS) is a common and effective brominating agent for this type of substrate. Ensure the NBS is of high purity.
Problem 2: Formation of Multiple Brominated Products
Potential Cause Suggested Solution
Over-bromination Use a stoichiometric amount of the brominating agent (e.g., 1.0 to 1.1 equivalents of NBS). Adding the brominating agent portion-wise can also help control the reaction.
Incorrect Regioselectivity The C5 position is generally favored for electrophilic substitution on the 7-azaindole ring. However, if other isomers are observed, purification by column chromatography is necessary.
Problem 3: Incomplete Hydrolysis of the Nitrile Intermediate
Potential Cause Suggested Solution
Insufficient Reaction Time or Temperature Prolong the reaction time or cautiously increase the temperature. Monitor the disappearance of the nitrile and amide intermediates by TLC or LC-MS.
Inadequate Acid or Base Concentration Ensure the concentration of the acid or base used for hydrolysis is sufficient to drive the reaction to completion.
Presence of Amide Impurity If the amide is the major impurity, it can be isolated and subjected to more forcing hydrolysis conditions separately.
Problem 4: Decarboxylation of the Final Product
Potential Cause Suggested Solution
High Temperatures during Work-up or Purification Avoid excessive heating during solvent removal or purification. Use techniques like rotary evaporation at reduced pressure and moderate temperatures. Pyrrolo[2,3-b]pyridine-2-carboxylic acids can be susceptible to decarboxylation, a known reaction for some pyridinecarboxylic acids.[3][4]
Strongly Acidic or Basic Conditions Neutralize the reaction mixture to a pH around 3-4 during work-up to precipitate the carboxylic acid without promoting decarboxylation.

Experimental Protocols

1. Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindole)

  • Reagents and Materials: 1H-Pyrrolo[2,3-b]pyridine (7-azaindole), N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • Dissolve 1H-pyrrolo[2,3-b]pyridine in acetonitrile in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of N-Bromosuccinimide (1.05 equivalents) in acetonitrile dropwise over 30 minutes.

    • Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

2. Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile

  • Reagents and Materials: 5-Bromo-1H-pyrrolo[2,3-b]pyridine, Copper(I) Cyanide, N-Methyl-2-pyrrolidone (NMP).

  • Procedure:

    • To a flask, add 5-Bromo-1H-pyrrolo[2,3-b]pyridine, copper(I) cyanide, and NMP.[5]

    • Heat the mixture to 180°C under a nitrogen atmosphere for 15 hours.[5]

    • Monitor the reaction by HPLC.[5]

    • Cool the reaction mixture and dilute it with ethyl acetate.

    • Wash the organic mixture with an aqueous ammonia solution, followed by brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethyl acetate.[5]

3. Synthesis of this compound

  • Reagents and Materials: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile, Sodium Hydroxide, Water, Ethanol.

  • Procedure:

    • Suspend 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile in a mixture of ethanol and aqueous sodium hydroxide solution.

    • Heat the mixture at reflux until the hydrolysis is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-acidic impurities.

    • Acidify the aqueous layer to pH 3-4 with concentrated hydrochloric acid.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with cold water and dry under vacuum to obtain this compound.

Visualizations

Synthesis_Workflow start 1H-Pyrrolo[2,3-b]pyridine step1 Bromination (NBS, Acetonitrile) start->step1 intermediate1 5-Bromo-1H-pyrrolo[2,3-b]pyridine step1->intermediate1 step2 Cyanation (CuCN, NMP) intermediate1->step2 intermediate2 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile step2->intermediate2 step3 Hydrolysis (NaOH, H2O/EtOH) intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Troubleshooting_Bromination issue Issue: Low Yield or Impurities in Bromination Step cause1 Incomplete Reaction? issue->cause1 Check cause2 Over-bromination? issue->cause2 Analyze cause3 Wrong Isomer? issue->cause3 Confirm solution1 Solution: Increase reaction time/temperature slightly. Monitor via TLC/LC-MS. cause1->solution1 Action solution2 Solution: Use stoichiometric NBS. Add NBS portion-wise. cause2->solution2 Action solution3 Solution: Purify via column chromatography. cause3->solution3 Action

Caption: Troubleshooting guide for the bromination step.

Troubleshooting_Hydrolysis issue Issue: Incomplete Hydrolysis of Nitrile Intermediate cause1 Amide Intermediate Present? issue->cause1 Check TLC/LC-MS cause2 Starting Nitrile Remains? issue->cause2 Check TLC/LC-MS cause3 Product Decarboxylation? issue->cause3 Analyze Product Stability solution1 Solution: Prolong reflux time or use more forcing conditions. cause1->solution1 Action solution2 Solution: Check reagent concentration and reaction temperature. cause2->solution2 Action solution3 Solution: Avoid high temperatures during work-up and purification. cause3->solution3 Action

Caption: Troubleshooting guide for the hydrolysis step.

References

Technical Support Center: Purification of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Purification Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Issue IDProblemPotential Cause(s)Suggested Solution(s)
PUR-01 Low Purity After Precipitation - Incomplete hydrolysis of the starting ester. - Co-precipitation of starting materials or by-products. - Incorrect pH for precipitation.- Ensure hydrolysis is complete by monitoring with TLC or LC-MS. - Wash the precipitate with a solvent in which the impurities are soluble but the product is not. - Carefully adjust the pH to the isoelectric point of the carboxylic acid, typically pH 3-4, to ensure maximum precipitation of the product.[1]
PUR-02 Product is an Oil or Gummy Solid - Presence of residual solvents. - Impurities depressing the melting point.- Triturate the material with a non-polar solvent like hexanes or diethyl ether to induce crystallization and remove soluble impurities. - Perform a recrystallization from a suitable solvent system (e.g., ethanol/water, methanol/water).
PUR-03 Persistent Impurities in NMR/LC-MS - Unreacted 5-bromo-7-azaindole. - Over-brominated species. - Residual palladium catalyst from preceding cross-coupling reactions.- For removal of the less polar 5-bromo-7-azaindole, a slurry wash with a solvent mixture like petroleum ether/ethyl acetate (10:1) can be effective.[2] - Column chromatography on silica gel may be necessary. A gradient elution system starting with a non-polar solvent and gradually increasing polarity is recommended. - To remove palladium residues, the crude product can be dissolved in a suitable solvent and treated with a palladium scavenger, or filtered through a pad of celite.
PUR-04 Low Yield After Purification - Product loss during transfers and filtration. - Product is partially soluble in the precipitation/crystallization mother liquor. - Degradation of the product.- Minimize transfers and ensure complete recovery of the solid from filtration media. - Cool the crystallization or precipitation mixture in an ice bath to minimize solubility before filtering. - Avoid unnecessarily harsh acidic or basic conditions and high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common and straightforward purification method is precipitation via pH adjustment.[1] This typically involves hydrolyzing the corresponding ester precursor under basic conditions (e.g., with NaOH or LiOH), followed by acidification of the aqueous solution with an acid like HCl to a pH of 3-4.[1] This protonates the carboxylate, causing the less water-soluble carboxylic acid to precipitate out of the solution.

Q2: My starting material, 5-bromo-7-azaindole, is impure. How should I purify it before proceeding?

A2: Impure 5-bromo-7-azaindole can be effectively purified by recrystallization. Toluene is a commonly used solvent for this purpose.[3] Another reported method is crystallization from a petroleum ether-ethyl acetate mixture (e.g., 10:1 ratio).[2] These methods have been shown to yield the precursor with high purity (>99%).[3][4]

Q3: What analytical techniques are recommended for assessing the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity assessment. For routine checks, Thin-Layer Chromatography (TLC) can be used. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also reveal the presence of impurities.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography is a viable option if precipitation or recrystallization fails to remove persistent impurities. Due to the acidic nature of the compound, it may streak on standard silica gel. This can often be mitigated by adding a small amount of acetic or formic acid to the mobile phase. A typical mobile phase could be a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

Experimental Protocols

Protocol 1: Purification by Acidic Precipitation

This protocol is based on the general method for the purification of similar carboxylic acids.[1]

  • Hydrolysis: Dissolve the crude ethyl or methyl ester of this compound in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (NaOH) and heat the mixture to reflux for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting ester.

  • Precipitation: After cooling the reaction mixture to room temperature, slowly add 10% hydrochloric acid (HCl) dropwise while stirring to adjust the pH to 3-4.

  • A precipitate should form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water to remove residual salts.

  • Dry the purified solid under vacuum.

Protocol 2: Recrystallization of 5-bromo-7-azaindole (Precursor)

This protocol is adapted from a patented synthesis method.[3]

  • Dissolution: In a reaction vessel, add the crude 5-bromo-7-azaindole and toluene (e.g., 10 mL of toluene per gram of crude material).

  • Decolorization (Optional): Add a small amount of activated carbon (e.g., 0.1 g per gram of crude material).

  • Heating: Heat the mixture to reflux for 30-60 minutes with stirring.

  • Hot Filtration: While hot, filter the solution to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.

Data Summary

The following table summarizes typical purity and yield data for the precursor, 5-bromo-7-azaindole, as reported in the literature. This level of purity in the precursor is critical for obtaining a high-purity final carboxylic acid product.

Purification MethodSolvent SystemYield (%)Purity (%)Reference
RecrystallizationToluene82.3 - 83.899.3 - 99.6[3]
CrystallizationPetroleum Ether / Ethyl Acetate (10:1)90>98[2]
Cooling CrystallizationNot specified85>99.3[4]

Visual Workflow

Below is a generalized workflow for the synthesis and purification of this compound.

G cluster_0 Precursor Purification cluster_1 Synthesis & Crude Product Generation cluster_2 Final Product Purification cluster_3 Alternative / Further Purification Crude_Precursor Crude 5-bromo-7-azaindole Recrystallization Recrystallization (e.g., Toluene) Crude_Precursor->Recrystallization Pure_Precursor Pure 5-bromo-7-azaindole (Purity >99%) Recrystallization->Pure_Precursor Carboxylation Carboxylation Reaction Pure_Precursor->Carboxylation Crude_Ester Crude Ester Intermediate Carboxylation->Crude_Ester Hydrolysis Base Hydrolysis (e.g., NaOH, MeOH/H2O) Crude_Ester->Hydrolysis Crude_Acid_Solution Crude Carboxylate in Solution Hydrolysis->Crude_Acid_Solution Acidification Acidification (pH 3-4) [Precipitation] Crude_Acid_Solution->Acidification Filtration_Wash Filtration & Washing Acidification->Filtration_Wash Pure_Acid Pure 5-Bromo-1H-pyrrolo[2,3-b]pyridine- 2-carboxylic acid Filtration_Wash->Pure_Acid Column_Chromatography Column Chromatography Pure_Acid->Column_Chromatography If impurities persist

Caption: General workflow for synthesis and purification.

References

Technical Support Center: Purification of Brominated Heterocyclic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of brominated heterocyclic carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying brominated heterocyclic carboxylic acids?

A1: The primary challenges stem from a combination of factors:

  • Polarity: The presence of both a polar carboxylic acid group and a variously polar heterocyclic ring, modified by a lipophilic bromine atom, can lead to complex solubility and chromatographic behavior.

  • Reactivity and Instability: These molecules can be susceptible to degradation under certain conditions. For instance, some heterocyclic carboxylic acids can undergo decarboxylation at elevated temperatures.[1] The acidic nature of silica gel can also lead to compound degradation during flash chromatography.

  • Co-eluting Impurities: Starting materials, reagents from the bromination reaction (e.g., N-bromosuccinimide), and reaction by-products often have polarities similar to the target compound, making chromatographic separation difficult.

  • Crystallization Difficulties: Achieving good crystal formation can be challenging. Issues like "oiling out," where the compound separates as a liquid instead of a solid, are common, often due to impurities or rapid cooling.[2]

Q2: What are the most common impurities found after synthesizing a brominated heterocyclic carboxylic acid?

A2: Common impurities include:

  • Unreacted starting materials (the parent heterocyclic carboxylic acid).

  • Reagents from the bromination reaction, such as N-bromosuccinimide (NBS) or residual bromine.[3]

  • By-products of the bromination, which can include regioisomers or poly-brominated species.

  • Residual solvents from the reaction or initial work-up.

Q3: How do I choose the best purification method for my compound?

A3: The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the physical state of your product.

  • Recrystallization: This is an excellent method for purifying solid compounds on a larger scale, especially if the crude product is relatively pure (e.g., >80%).[4] It is effective at removing impurities with different solubility profiles.

  • Flash Column Chromatography: This is a versatile technique for purifying both solid and oil products, and for separating complex mixtures of impurities. The choice of stationary and mobile phases is critical.

  • Preparative HPLC: For achieving very high purity, especially on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. Both reversed-phase and HILIC methods can be effective.

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause Troubleshooting Steps
"Oiling out" instead of crystal formation The compound is impure, or the solution is cooling too rapidly.- Re-dissolve the oil by heating and adding a small amount of additional solvent.- Allow the solution to cool more slowly.- If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[2]
No crystal formation upon cooling The solution is not supersaturated.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.- Place the flask in an ice bath or refrigerator to further reduce the temperature.- Reduce the solvent volume by evaporation and allow it to cool again.[2]
Low recovery of purified product Too much solvent was used, or crystallization was incomplete.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled to maximize precipitation.- Concentrate the mother liquor to obtain a second crop of crystals.[2]
Colored product after recrystallization Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration.- Be aware that excess charcoal can adsorb the desired product and reduce yield.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of product and impurities Inappropriate solvent system or stationary phase.- Use Thin Layer Chromatography (TLC) to screen for a solvent system that provides good separation (aim for a target Rf of 0.2-0.3 for the product).[5]- Consider a different stationary phase (e.g., alumina, or a bonded phase like diol or amine if the compound is unstable on silica).[5]
Compound streaking on the column/TLC plate The compound is too polar for the eluent or is interacting strongly with the stationary phase.- For acidic compounds, add a small amount of acetic or formic acid to the mobile phase.- For basic compounds, add a small amount of triethylamine or ammonia.[6]- Consider using a more polar chromatography technique like HILIC.
Compound degradation on the column The compound is sensitive to the acidic nature of silica gel.- Deactivate the silica gel by pre-flushing the column with a solvent system containing 1-3% triethylamine.[5]- Use a less acidic stationary phase like neutral alumina.
Low recovery from the column The compound is irreversibly adsorbed to the stationary phase or eluted in the solvent front.- Ensure the compound is stable to the stationary phase by performing a stability test on a small scale.- Collect and analyze all fractions, including the initial solvent front.

Data Presentation

Table 1: Comparison of Purification Methods for 5-Bromonicotinic Acid

Purification Method Typical Purity Achieved Typical Recovery Key Advantages Key Disadvantages
Recrystallization >99%50-70%- High purity achievable.- Good for removing structurally similar impurities.- Higher product loss in the mother liquor.- Finding a suitable solvent can be challenging.[7]
Vacuum Distillation 95-99%60-80%- Effective for liquid or low-melting solids.- Good for removing non-volatile impurities.- Requires thermal stability of the compound.- Specialized equipment needed.[7]

Table 2: HPLC Purity Analysis Data (Hypothetical Example)

Analytical Technique Parameter Synthesized 5-Bromooxazole-4-carboxylic Acid Commercial 5-Bromothiazole-4-carboxylic Acid Standard
High-Performance Liquid Chromatography (HPLC) Purity (Area %)98.5%≥98%
Retention Time7.2 min8.5 min
Impurity ProfilePeak at 5.8 min (0.8%), Peak at 9.1 min (0.7%)Single major peak
Mass Spectrometry (MS) [M-H]⁻ ion m/z205.9206.9
Nuclear Magnetic Resonance (¹H NMR) Chemical Shift (ppm)δ 8.15 (s, 1H), δ 13.2 (br s, 1H)Consistent with structure
Impurity SignalsMinor peaks at δ 7.9 and δ 3.8No significant impurities detected
Melting Point (°C) Melting Range180-183182-185

This table presents hypothetical data for a synthesized compound compared to a commercial analog to illustrate a typical purity assessment.[8]

Experimental Protocols

Protocol 1: Recrystallization of 5-Bromonicotinic Acid

Objective: To purify crude 5-bromonicotinic acid to high purity.

Materials:

  • Crude 5-bromonicotinic acid

  • Isopropyl alcohol (or ethanol/water)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude 5-bromonicotinic acid in an Erlenmeyer flask with a stir bar. Add a minimal amount of isopropyl alcohol and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot isopropyl alcohol until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. For slower cooling, the flask can be insulated.

  • Complete Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropyl alcohol.

  • Drying: Dry the crystals on the filter paper by drawing air through them, then transfer to a watch glass to air dry completely or place in a desiccator.

  • Analysis: Determine the yield and check the purity by melting point and/or HPLC analysis. Pure 5-bromonicotinic acid has a melting point of 182-187 °C.[1]

Protocol 2: Reversed-Phase Flash Chromatography

Objective: To purify a brominated heterocyclic carboxylic acid from non-polar and moderately polar impurities.

Materials:

  • Crude brominated heterocyclic carboxylic acid

  • Silica gel C18

  • Acetonitrile (HPLC grade)

  • Water (deionized)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Flash chromatography system

  • Test tubes or fraction collector

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol, DMF, or the initial mobile phase). Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel or celite.

  • Column Packing and Equilibration: Pack the column with C18 silica gel. Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for at least 5 column volumes.

  • Sample Loading: Load the dissolved sample or the dry-loaded sample onto the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the percentage of acetonitrile in the mobile phase (gradient elution). A typical gradient might be from 5% to 100% acetonitrile over 20-30 column volumes.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC or UV detection.

  • Analysis and Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

Objective: To purify highly polar brominated heterocyclic carboxylic acids that are poorly retained by reversed-phase chromatography.

Materials:

  • Crude polar brominated heterocyclic carboxylic acid

  • HILIC stationary phase (e.g., silica, diol, or amine-functionalized silica)

  • Acetonitrile (HPLC grade)

  • Water (deionized)

  • Ammonium formate or ammonium acetate

  • Flash chromatography system or HPLC

  • Test tubes or fraction collector

Procedure:

  • Sample Preparation: Dissolve the crude product in a solvent mixture that is compatible with the initial mobile phase (high organic content).

  • Column Packing and Equilibration: Pack the column with the chosen HILIC stationary phase. Equilibrate the column with the initial mobile phase (e.g., 95:5 acetonitrile:water with 10 mM ammonium formate) for at least 10 column volumes to allow for the formation of the aqueous layer on the stationary phase.

  • Sample Loading: Load the dissolved sample onto the column.

  • Elution: Begin elution with the initial high organic mobile phase. Gradually increase the percentage of the aqueous component in the mobile phase to elute the compounds.

  • Fraction Collection: Collect fractions and monitor the elution of the product.

  • Analysis and Product Recovery: Combine the pure fractions and remove the solvent.

Visualizations

experimental_workflow General Purification Workflow start Crude Product tlc TLC Analysis start->tlc is_solid Is the product solid? tlc->is_solid recrystallization Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_solid->chromatography No analysis Purity Analysis (HPLC, NMR, MS) recrystallization->analysis is_polar Is the product highly polar? chromatography->is_polar rp_flash Reversed-Phase Flash is_polar->rp_flash No hilic_flash HILIC Flash is_polar->hilic_flash Yes rp_flash->analysis hilic_flash->analysis pure_product Pure Product analysis->pure_product

Caption: A generalized workflow for the purification of brominated heterocyclic carboxylic acids.

Caption: A decision tree for troubleshooting common crystallization problems.

chromatography_selection Chromatography Method Selection start Crude Mixture check_polarity Assess Polarity (TLC in RP & NP) start->check_polarity non_polar Non-polar to Moderately Polar check_polarity->non_polar Good retention on RP-TLC very_polar Very Polar check_polarity->very_polar No retention on RP-TLC, streaking on NP-TLC acid_sensitive Acid Sensitive? check_polarity->acid_sensitive Degradation on NP-TLC rp_chrom Reversed-Phase Chromatography (C18, C8) non_polar->rp_chrom hilic_chrom HILIC (Silica, Diol, Amine) very_polar->hilic_chrom pure_product pure_product rp_chrom->pure_product Purified Product hilic_chrom->pure_product deactivated_silica Deactivated Silica or Alumina acid_sensitive->deactivated_silica normal_phase Normal Phase Chromatography (Silica, Alumina) deactivated_silica->pure_product

Caption: A logical guide for selecting the appropriate chromatography method.

References

Technical Support Center: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and its derivatives. Our goal is to help you improve reaction yields and overcome common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives.

Issue 1: Low Yield in the Synthesis of 5-Bromo-7-azaindole Precursor

Question: My synthesis of 5-bromo-7-azaindole, the precursor to the carboxylic acid, is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in the synthesis of 5-bromo-7-azaindole can arise from several factors depending on the chosen synthetic route. Here are some common issues and potential solutions:

  • Incomplete Bromination:

    • Problem: The bromination of 7-azaindole may be incomplete or result in the formation of di-brominated byproducts.

    • Solution: When using N-bromosuccinimide (NBS), ensure it is freshly recrystallized. The reaction temperature should be carefully controlled, often starting at low temperatures (e.g., 0°C) and slowly warming to room temperature. The choice of solvent can also be critical; polar aprotic solvents like DMF can enhance the reaction rate and selectivity.

  • Poor Yield in Multi-step Syntheses from 2-Aminopyridine Derivatives:

    • Problem: Syntheses starting from 2-aminopyridine derivatives often involve several steps, including iodination, Sonogashira coupling, and cyclization. Each step can contribute to a lower overall yield.

    • Solution:

      • Iodination: Ensure complete conversion of the starting material before proceeding to the next step.

      • Sonogashira Coupling: This reaction is sensitive to oxygen. Ensure proper degassing of the solvent and reaction vessel. The choice of palladium catalyst and ligand can significantly impact the yield. If standard catalysts like Pd(PPh₃)₄ are ineffective, consider using more robust systems like PdCl₂(dppf). The purity of the copper(I) iodide is also crucial.

      • Cyclization: The final cyclization step to form the indole ring can be sensitive to the base and temperature used. For intramolecular cyclization of 5-bromo-3-alkynyl-2-aminopyridine, strong bases like sodium tert-butoxide or potassium tert-butoxide are often employed. The reaction temperature should be optimized to ensure complete cyclization without decomposition.[1]

Issue 2: Low Yield in the Hydrolysis of Ethyl 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Question: I am attempting to hydrolyze the ethyl ester to the carboxylic acid, but the yield is poor. What are the likely reasons?

Answer: The hydrolysis of ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a critical step. Low yields can be attributed to the following:

  • Incomplete Hydrolysis:

    • Problem: The ester may not be fully hydrolyzed under the reaction conditions.

    • Solution: Ensure a sufficient excess of the base (e.g., NaOH or KOH) is used. The reaction time and temperature may need to be optimized. Monitoring the reaction by TLC or LC-MS is recommended to determine the point of complete consumption of the starting material.

  • Product Precipitation and Isolation:

    • Problem: The product, this compound, may not fully precipitate upon acidification, or it may be lost during workup.

    • Solution: After acidification, ensure the pH is optimal for complete precipitation (typically pH 3-4). Cooling the mixture in an ice bath can further enhance precipitation. When filtering, ensure the solid is washed with cold water to remove inorganic salts without dissolving the product.

Issue 3: Low Yield in Amide Coupling Reactions

Question: My amide coupling reaction between this compound and an amine is giving a low yield. What should I troubleshoot?

Answer: Amide coupling reactions with heterocyclic carboxylic acids can be challenging. Here are some common pitfalls and their solutions:

  • Inefficient Coupling Reagents:

    • Problem: Standard peptide coupling reagents like HOBt or BOP may give low yields with 7-azaindole-2-carboxylic acids.[2]

    • Solution: Consider using alternative coupling reagents. For 7-azaindole-2-carboxamides, the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in the presence of N-methylmorpholine (NMM) has been reported to provide good yields.[2]

  • Side Reactions:

    • Problem: The pyrrole nitrogen can be reactive and may lead to side reactions. Additionally, the carboxylic acid can undergo decarboxylation under harsh conditions.

    • Solution: Use mild reaction conditions. The use of a protecting group on the pyrrole nitrogen, such as a tosyl (Ts) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can prevent side reactions, although this adds extra steps to the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common approach involves a multi-step synthesis starting from a substituted pyridine. A typical route is the synthesis of the 5-bromo-7-azaindole core, followed by functionalization at the 2-position. Key synthetic strategies for the core include the Fischer indole synthesis, the Bartoli indole synthesis, and palladium-catalyzed cross-coupling reactions followed by cyclization. Once the 5-bromo-7-azaindole is obtained, the 2-carboxylic acid can be introduced, often via an ester intermediate which is then hydrolyzed.

Q2: How can I purify this compound and its derivatives?

A2: Purification methods depend on the specific compound and impurities.

  • Carboxylic Acid: The carboxylic acid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water). If significant impurities are present, column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol with a small amount of acetic acid) may be necessary.

  • Esters and Amides: These derivatives are typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane.

Q3: Are there any stability issues with this compound?

A3: Like many indole derivatives, this compound can be sensitive to light and air, leading to gradual decomposition and discoloration. It is recommended to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere. Solutions of the compound should be prepared fresh for use.

Data Presentation

Table 1: Comparison of Synthetic Routes to 5-Bromo-7-azaindole
Starting MaterialKey ReagentsNumber of StepsOverall Yield (%)Reference
7-Azaindole1. NaHSO₃, H₂O2. Br₂, H₂O3. NaOH3~83.8%[3]
2-Aminopyridine1. NBS2. KIO₃, KI3. Alkyne, Pd catalyst, CuI4. Base (e.g., NaOtBu)4~65-75% (estimated from step yields)[1]
2-Amino-3-methyl-5-bromopyridine1. Caro's acid2. Tetrahydropyrrole, DMF-DMA3. Raney Nickel, Hydrazine3~78% (for the first step)[4]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-7-azaindole from 7-Azaindole[3]

This protocol is based on a patented procedure and involves three main steps.

Step 1: Formation of Dihydro-7-azaindole-2-sodium sulfonate

  • In a reaction vessel, add 7-azaindole and ethanol.

  • At room temperature, add an aqueous solution of sodium bisulfite.

  • Stir the reaction mixture for 24 hours. Monitor the reaction by HPLC to ensure the consumption of 7-azaindole.

  • The aqueous layer containing the product is used directly in the next step.

Step 2: Bromination

  • Cool the aqueous solution from Step 1 to below 20°C.

  • Slowly add bromine to the reaction mixture and continue stirring for 5 hours.

  • Monitor the reaction by HPLC.

  • Quench any remaining bromine by adding a 10% aqueous solution of sodium sulfite.

Step 3: Elimination and Formation of 5-Bromo-7-azaindole

  • To the reaction mixture from Step 2, add sodium hydroxide.

  • Stir at room temperature for 2 hours.

  • The solid product is collected by filtration, washed with water, and dried to yield 5-bromo-7-azaindole.

  • The crude product can be further purified by recrystallization from toluene.

Protocol 2: Synthesis of this compound via Hydrolysis

This is a general procedure for the hydrolysis of the corresponding ethyl ester.

  • Dissolve ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and stir for 1-2 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add 1M hydrochloric acid to adjust the pH to 3-4, which will cause the product to precipitate.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.

Protocol 3: Synthesis of a 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivative[2]

This protocol is adapted from the synthesis of related 7-azaindole-2-carboxamides.

  • To a solution of this compound (1 equivalent) and the desired amine (1.1 equivalents) in anhydrous DMF, add N-methylmorpholine (NMM, 3 equivalents).

  • Add 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM, 1.2 equivalents) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_acid Carboxylic Acid Synthesis cluster_derivatives Derivative Synthesis 7_Azaindole 7_Azaindole 5_Bromo_7_azaindole 5_Bromo_7_azaindole 7_Azaindole->5_Bromo_7_azaindole Bromination Ethyl_Ester Ethyl 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 5_Bromo_7_azaindole->Ethyl_Ester Functionalization Carboxylic_Acid This compound Ethyl_Ester->Carboxylic_Acid Hydrolysis Amide_Derivative Amide Derivative Carboxylic_Acid->Amide_Derivative Amide Coupling Ester_Derivative Ester Derivative Carboxylic_Acid->Ester_Derivative Esterification

Caption: General workflow for the synthesis of this compound and its derivatives.

Troubleshooting_Amide_Coupling Start Low Amide Yield Check_Reagent Inefficient Coupling Reagent? Start->Check_Reagent Use_DMTMM Use DMTMM/NMM Check_Reagent->Use_DMTMM Yes Check_Side_Reactions Side Reactions Occurring? Check_Reagent->Check_Side_Reactions No Success Improved Yield Use_DMTMM->Success Protect_NH Consider N-H Protection (e.g., Ts, SEM) Check_Side_Reactions->Protect_NH Yes Optimize_Conditions Optimize Reaction Conditions (Temp., Time) Check_Side_Reactions->Optimize_Conditions No Protect_NH->Success Optimize_Conditions->Success

Caption: Troubleshooting logic for low yield in amide coupling reactions.

References

Technical Support Center: Amide Coupling with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during amide coupling reactions with sterically hindered amines.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with a sterically hindered amine is showing low or no yield. What are the common causes?

Low or no product formation in these challenging reactions can be attributed to several factors:

  • Steric Hindrance: The bulky nature of the amine and/or the carboxylic acid can physically impede the approach of the nucleophilic amine to the activated carboxylic acid intermediate.[1][2] This is the primary challenge in these reactions.

  • Incomplete Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid, or the activated intermediate may not be reactive enough to overcome the steric barrier.[1][3]

  • Deactivation of the Amine: Protonation of the amine by the carboxylic acid can occur, rendering the amine non-nucleophilic and halting the reaction.[1]

  • Hydrolysis of Activated Intermediate: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid, preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, and the choice of base can significantly impact the reaction outcome.[4][5]

Q2: Which coupling reagents are most effective for sterically hindered amines?

Standard coupling reagents like DCC or EDC are often insufficient for sterically hindered substrates.[2][4] More powerful onium salt-based reagents or the formation of highly reactive acyl fluorides are generally required.

  • Uronium/Aminium Salts: Reagents such as HATU, HCTU, and COMU are highly recommended for their high reactivity.[4] HATU is known for its speed and efficiency in difficult couplings.[4][6] COMU offers high efficiency with an improved safety profile as it is not based on the potentially explosive HOBt or HOAt.[4][7]

  • Phosphonium Salts: PyBOP and PyAOP are very effective, particularly for minimizing racemization, which can be a concern in peptide couplings.[3][4]

  • Acyl Fluoride Precursors: In situ generation of acyl fluorides using reagents like TFFH or BTFFH has proven successful for extremely hindered couplings where other methods fail.[3][8] Acyl fluorides are less sterically demanding than many other activated species.[3][8]

Q3: How can I optimize my reaction conditions to improve the yield of a difficult amide coupling?

Optimizing reaction conditions is crucial for overcoming the challenges of steric hindrance.

  • Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.[3] Microwave heating has also been shown to be effective in accelerating these reactions.[3]

  • Solvent: The choice of solvent is critical. DMF is a common choice due to its excellent solvating properties.[6] However, for in situ acyl fluoride formation, DCM has been found to be faster and less prone to hydrolysis than DMF.[8]

  • Base: A non-nucleophilic, hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is preferred to minimize side reactions and racemization.[4]

  • Pre-activation: Allowing the carboxylic acid to react with the coupling reagent for a period (e.g., 15-30 minutes) before adding the amine can lead to higher yields.[1]

Q4: I am observing significant side reactions, such as racemization. How can I minimize them?

Racemization, the loss of stereochemical purity at the α-carbon of a chiral carboxylic acid, is a common side reaction.

  • Choice of Reagent: Use coupling reagents known to suppress racemization, such as those based on HOAt (like HATU) or Oxyma (like COMU).[4] Phosphonium salts like PyAOP are also excellent choices for minimizing racemization.[3]

  • Additives: The use of additives like HOBt or OxymaPure can help to suppress racemization, although HOBt has safety concerns.[1][6]

  • Temperature Control: Running the reaction at a lower temperature can sometimes help, although this may also slow down the desired reaction.[4]

  • Base Selection: Employing a hindered, non-nucleophilic base like DIPEA is crucial.[4]

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting difficult amide coupling reactions with sterically hindered amines.

G start Low/No Product Yield check_reagents Check Reagent Quality & Stoichiometry (Anhydrous solvents, fresh reagents, correct equivalents) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok optimize_conditions Optimize Reaction Conditions (Increase temperature, change solvent, screen bases) reagent_ok->optimize_conditions Yes failure Consult Further Literature/ Alternative Synthetic Route reagent_ok->failure No conditions_ok Improved Yield? optimize_conditions->conditions_ok change_reagent Change Coupling Reagent (e.g., to HATU, COMU, or PyBOP) conditions_ok->change_reagent No success Successful Coupling conditions_ok->success Yes reagent_ok2 Improved Yield? change_reagent->reagent_ok2 acyl_fluoride Consider Acyl Fluoride Formation (e.g., using BTFFH) reagent_ok2->acyl_fluoride No reagent_ok2->success Yes acyl_fluoride->success:n

Caption: A decision tree for troubleshooting common amide coupling issues.

Comparison of Coupling Reagents for Hindered Substrates

The following table summarizes the performance of various coupling reagents in challenging amide bond formations.

Coupling Reagent/MethodCarboxylic AcidAmineBaseSolventTemp (°C)TimeYield (%)Reference(s)
HATU/DIPEA1a1bDIPEADMFrt4 d17[8]
EDC/HOBt1a1b--rt24 h0[8]
DCC/DMAP1a1b--405 d0[8]
BTFFH/DIPEA1a1bDIPEACH₂Cl₂ then heat80-85[8]
DCCDiphenylacetic acidDiisopropylamine----0[8]
BTFFH/DIPEADiphenylacetic acidDiisopropylamineDIPEACH₂Cl₂--71[8]
XtalFluor-EOctanoic acidtert-Pentylamine----8[8]
BTFFH/DIPEAOctanoic acidtert-PentylamineDIPEACH₂Cl₂--91[8]

Key Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU [1]

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Amide Coupling via in situ Acyl Fluoride Formation using BTFFH [8]

  • Dissolve the carboxylic acid (1.3 equivalents) in anhydrous CH₂Cl₂.

  • Add BTFFH (1.5 equivalents) and DIPEA (4.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride.

  • Add the sterically hindered amine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture (e.g., to 80 °C) and monitor for completeness. Reaction times can be significantly longer for these types of couplings.

  • Upon completion, cool the reaction to room temperature and proceed with an appropriate aqueous workup.

  • Extract the product, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Logical Relationship of Key Factors in Hindered Amide Coupling

G cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Conditions Carboxylic Acid Carboxylic Acid Coupling Reagent Coupling Reagent Carboxylic Acid->Coupling Reagent Activation Sterically Hindered Amine Sterically Hindered Amine Amide Product Amide Product Sterically Hindered Amine->Amide Product Coupling Reagent->Amide Product Side Products Side Products Coupling Reagent->Side Products Base Base Base->Amide Product Facilitates Base->Side Products Can cause racemization Temperature Temperature Temperature->Amide Product Influences rate Temperature->Side Products Can increase Solvent Solvent Solvent->Amide Product Affects solubility & rate

Caption: Key factors influencing the outcome of amide coupling reactions.

References

managing solubility issues of "5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid" in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Topic: Managing Solubility Issues in Reactions

Welcome to the technical support center for this compound (CAS 1222175-20-3). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage solubility challenges encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often poorly soluble?

A1: The limited solubility of this compound in many common organic solvents stems from its molecular structure. It is a rigid, planar molecule with a high melting point, characteristic of a stable crystalline solid. The presence of both a hydrogen-bond-donating pyrrole N-H group and a hydrogen-bond-donating and -accepting carboxylic acid group facilitates strong intermolecular hydrogen bonding. These forces hold the molecules tightly in a crystal lattice, making it difficult for solvent molecules to break them apart and solvate them effectively.

Q2: Which solvents are recommended for dissolving this compound?

A2: Polar aprotic solvents are generally the best choice for dissolving this compound.[1] Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are highly recommended as starting points. It may also show some solubility in other polar solvents like Tetrahydrofuran (THF) or Methanol, but likely to a lesser extent. For aqueous solutions, solubility is highly pH-dependent; it is significantly more soluble in basic aqueous solutions due to the formation of a carboxylate salt.[2][3]

Q3: How can I improve the solubility of this compound for an amide coupling reaction?

A3: For amide coupling reactions, which are common for this type of molecule, using DMF or DMSO as the solvent is standard.[4] If solubility is still an issue, you can try the following:

  • Gentle Heating: Warming the mixture to 40-50 °C can help increase solubility. Always check the thermal stability of your other reagents.

  • In-situ Salt Formation: Add the non-nucleophilic base for the coupling reaction (e.g., N,N-Diisopropylethylamine - DIPEA) to the suspension of the carboxylic acid in the solvent. Stirring for a few minutes before adding the coupling agent (like HATU) and the amine often results in the formation of the more soluble ammonium carboxylate salt, leading to a homogeneous solution.[4]

  • Run as a Slurry: In some cases, the reaction can proceed even if the starting material is not fully dissolved. As the small amount of dissolved acid reacts, more will dissolve to maintain equilibrium (Le Chatelier's principle).[2]

Q4: How does pH affect the solubility of this compound?

A4: As a carboxylic acid, its aqueous solubility is highly dependent on pH.[5] In basic conditions (pH above its pKa), the carboxylic acid group is deprotonated to form the corresponding carboxylate anion. This ionic form is significantly more polar and thus more soluble in water and other polar protic solvents. Conversely, in acidic or neutral aqueous solutions, it exists in its protonated, less soluble form.

Solubility Data

SolventTypeEstimated SolubilityNotes
Dimethyl sulfoxide (DMSO)Polar AproticSolubleOften the best choice for creating stock solutions.
N,N-Dimethylformamide (DMF)Polar AproticSolubleA common and effective solvent for reactions.
Tetrahydrofuran (THF)Polar AproticSparingly SolubleMay require heating to achieve useful concentrations.
Methanol (MeOH)Polar ProticSparingly SolubleSolubility is limited by the nonpolar heterocyclic core.
Dichloromethane (DCM)NonpolarInsolubleNot recommended for dissolving this compound.
WaterPolar ProticInsoluble (at neutral pH)Solubility dramatically increases at pH > 8.
1 M NaOH (aq)Aqueous BaseSolubleForms the highly soluble sodium carboxylate salt.

Disclaimer: This data is for estimation purposes. It is strongly recommended to determine solubility experimentally for your specific application.

Troubleshooting & Experimental Protocols

Troubleshooting Workflow for Poor Solubility in Reactions

If you are encountering solubility issues during a reaction, follow this workflow to diagnose and solve the problem.

G start Start: Solubility Issue in Reaction Mixture solvent_check Is the solvent a polar aprotic type (e.g., DMF, DMSO)? start->solvent_check switch_solvent Action: Switch to DMF or DMSO. solvent_check->switch_solvent No heat_check Have you tried gentle heating (40-50°C) or sonication? solvent_check->heat_check Yes switch_solvent->heat_check apply_heat Action: Gently heat or sonicate the mixture. heat_check->apply_heat No base_check Can a non-nucleophilic base (e.g., DIPEA) be added at this stage? heat_check->base_check Yes, still insoluble apply_heat->base_check add_base Action: Add base to form the more soluble salt in situ. base_check->add_base Yes slurry_option Consideration: Proceed with the reaction as a fine slurry. base_check->slurry_option No monitor End: Monitor Reaction Progress Closely add_base->monitor slurry_option->monitor

Caption: A troubleshooting workflow for managing solubility issues.

Protocol 1: Solubilization using pH Adjustment

This protocol is suitable for preparing an aqueous stock solution or for reactions conducted in aqueous media where a basic pH is tolerated.

  • Weighing: Accurately weigh the desired amount of this compound.

  • Initial Suspension: Add a portion of the total required volume of water (e.g., 50%) to create a suspension.

  • Basification: While stirring vigorously, add a 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution dropwise.

  • Dissolution: Continue adding the base until all the solid material has dissolved, indicating the formation of the soluble carboxylate salt. The solution should become clear.

  • Final Volume: Add the remaining water to reach the final desired concentration.

  • pH Check: Measure the final pH of the solution. Be aware that if the pH is later adjusted to be more acidic, the compound may precipitate out of solution.[3]

Protocol 2: General Procedure for an Amide Coupling Reaction

This protocol outlines a typical procedure for an amide coupling (e.g., using HATU) that proactively manages the solubility of the carboxylic acid.

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve the desired reaction concentration (e.g., 0.1 M). Stir to create a suspension.

  • Base Addition for Solubilization: Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents). Stir the mixture for 10-15 minutes. In many cases, the suspension will become a clear, homogeneous solution at this stage.

  • Activation: Add the coupling agent, such as HATU (1.1 equivalents), to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, proceed with the standard aqueous work-up and purification.

Visualized Concepts

Relationship Between pH and Solubility

The solubility of this compound in aqueous media is fundamentally governed by its acid-base equilibrium.

G cluster_0 cluster_1 A R-COOH (Protonated Form) Solid / Poorly Soluble B R-COO⁻ + H⁺ (Deprotonated / Salt Form) Aqueous / More Soluble A->B  + OH⁻ (Base)  (Increases pH)   B->A  + H⁺ (Acid)  (Decreases pH)  

Caption: The effect of pH on the equilibrium and solubility of a carboxylic acid.

References

stability of "5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid" under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound under acidic conditions?

Under acidic conditions, the most probable degradation pathway for this compound is decarboxylation.[1][2][3][4] This reaction involves the loss of the carboxylic acid group as carbon dioxide, leading to the formation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine. The rate of this decarboxylation is generally observed to increase as the pH decreases.[2][3]

Q2: How stable is the 7-azaindole core of the molecule to acidic and basic conditions?

Q3: What is the likely stability of this compound under basic conditions?

Under basic conditions, the primary concern is the potential for nucleophilic aromatic substitution, where the bromide substituent could be displaced by a hydroxide ion. This would result in the formation of 5-Hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. The reactivity of bromo-pyridines to nucleophilic substitution is a known phenomenon. Additionally, the stability of the carboxylic acid and the pyrrolopyridine ring system should be assessed, as extreme basicity and heat could induce other unforeseen degradation pathways.

Q4: What are the recommended storage conditions for this compound?

To ensure long-term stability, it is recommended to store this compound as a solid in a cool, dark, and dry place. For solutions, it is advisable to use aprotic solvents and store them at low temperatures (e.g., -20°C) for short periods. Aqueous solutions, especially those with acidic or basic pH, should be prepared fresh and used immediately to minimize potential degradation.

Troubleshooting Guides

Issue 1: Loss of compound and appearance of a new, less polar peak during analysis of an acidic solution.
  • Possible Cause: Acid-catalyzed decarboxylation of the parent compound. The resulting product, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, would be less polar and thus have a different retention time in reverse-phase HPLC.

  • Troubleshooting Steps:

    • Confirm Identity of Degradant: Analyze the new peak by LC-MS to confirm if its mass corresponds to that of 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

    • pH Control: If decarboxylation is confirmed, consider if the low pH is essential for your experiment. If possible, perform the experiment at a more neutral pH.

    • Temperature Reduction: Lowering the temperature of the experiment will significantly reduce the rate of decarboxylation.

    • Time Limitation: Minimize the time the compound is exposed to acidic conditions.

Issue 2: Observation of multiple new peaks in samples subjected to basic conditions.
  • Possible Cause: A combination of degradation pathways may be occurring, including nucleophilic substitution of the bromine atom and potential degradation of the 7-azaindole ring system.

  • Troubleshooting Steps:

    • Characterize Degradants: Use LC-MS/MS and NMR to identify the structures of the major degradation products. This will help to elucidate the degradation pathways.

    • Milder Base: If possible, use a weaker base or a lower concentration of the base.

    • Protecting Groups: For synthetic applications where the carboxylic acid is not the reactive site, consider protecting it as an ester to potentially alter the molecule's stability profile under basic conditions.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to rule out oxidative degradation, which can sometimes be promoted under basic conditions.

Data Presentation

The following tables are examples of how quantitative data from stability studies could be presented.

Table 1: Stability of this compound in Acidic Conditions

ConditionTime (hours)Temperature (°C)% Parent Compound Remaining% Decarboxylated Product
0.1 M HCl0251000
242595.24.8
482590.59.5
0.1 M HCl0501000
85075.124.9
245045.854.2

Table 2: Stability of this compound in Basic Conditions

ConditionTime (hours)Temperature (°C)% Parent Compound Remaining% Major Degradant 1
0.1 M NaOH0251000
242598.11.9
482596.33.7
0.1 M NaOH0501000
85088.511.5
245065.234.8

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general method for assessing the stability of this compound under forced acidic and basic conditions.

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Add a known volume of the stock solution to a solution of 0.1 M HCl to achieve a final compound concentration of 0.1 mg/mL. Incubate at desired temperatures (e.g., room temperature, 50°C).

    • Basic Hydrolysis: Add a known volume of the stock solution to a solution of 0.1 M NaOH to achieve a final compound concentration of 0.1 mg/mL. Incubate at desired temperatures (e.g., room temperature, 50°C).

    • Control: Prepare a control sample by diluting the stock solution in the analysis mobile phase to the same final concentration.

  • Time Points: Withdraw aliquots from the stressed samples and the control at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Quenching: Immediately neutralize the aliquots from the acidic and basic solutions with an equimolar amount of base or acid, respectively, to stop the degradation.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Data Evaluation: Calculate the percentage of the remaining parent compound and the formation of any degradation products by comparing the peak areas to the time-zero control.

Visualizations

G cluster_workflow Experimental Workflow: Forced Degradation Study prep Prepare Stock Solution (1 mg/mL in ACN) acid Acid Stress (0.1 M HCl) prep->acid base Base Stress (0.1 M NaOH) prep->base control Control (Dilution in Mobile Phase) prep->control sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) acid->sampling base->sampling control->sampling quench Neutralize Samples sampling->quench hplc HPLC Analysis quench->hplc data Data Analysis (% Degradation) hplc->data

Caption: Workflow for assessing compound stability under acidic and basic stress.

G cluster_acid Acidic Conditions (e.g., HCl, Δ) cluster_base Basic Conditions (e.g., NaOH, Δ) parent This compound C₈H₅BrN₂O₂ decarboxylated 5-Bromo-1H-pyrrolo[2,3-b]pyridine C₇H₅BrN₂ parent->decarboxylated Decarboxylation hydroxylated 5-Hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid C₈H₆N₂O₃ parent->hydroxylated Nucleophilic Substitution co2 CO₂ decarboxylated->co2

Caption: Potential degradation pathways under acidic and basic conditions.

References

workup procedures for reactions involving "5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid" and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic procedures involving this versatile building block.

Frequently Asked Questions (FAQs)

General Handling and Storage

  • Q1: How should I store this compound?

    • A: It is a solid that should be stored in a cool, dry, and well-ventilated area. For long-term stability, refrigeration at 2-8°C is advisable, preferably under an inert atmosphere.

  • Q2: What are the main safety hazards associated with this compound?

    • A: The compound is classified as an eye irritant. Standard laboratory safety precautions, including the use of safety goggles, gloves, and a lab coat, should be followed.

Reaction Workup & Purification

  • Q3: I am observing a low yield in my Suzuki-Miyaura coupling reaction. What are the potential causes?

    • A: Low yields can be due to several factors:

      • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, inhibiting its activity. Using bulky phosphine ligands (e.g., SPhos, XPhos) can help shield the palladium.

      • Inefficient Oxidative Addition: The C-Br bond on the pyridine ring can be less reactive. Increasing the reaction temperature or screening different palladium catalysts and ligands may be necessary.

      • Side Reactions: Protodeboronation of the boronic acid and homocoupling are common side reactions. Using anhydrous solvents and ensuring the reaction is thoroughly degassed can minimize these.

      • Inappropriate Base or Solvent: The choice of base and solvent is crucial. Screening different conditions is often necessary to find the optimal combination for your specific substrates.

  • Q4: My product, a derivative of this compound, is showing poor solubility in common organic solvents during workup. What can I do?

    • A: The polar nature of the 7-azaindole core, combined with the carboxylic acid, can lead to solubility issues.

      • If the product is in an aqueous layer, acidification can protonate the carboxylate, potentially making it more soluble in organic solvents for extraction.

      • For Boc-protected amines with this core, you might need to saturate the aqueous layer with NaCl and extract with a more polar solvent system like 3:1 CHCl3/isopropanol.[1]

      • During purification, if the compound is not soluble in the eluent for column chromatography, you can use a "dry loading" technique by adsorbing the crude material onto silica gel.

  • Q5: How can I effectively remove the palladium catalyst from my reaction mixture?

    • A: Residual palladium can be challenging to remove, especially with nitrogen-containing heterocycles that can act as ligands.

      • Filtration: Passing the reaction mixture through a pad of Celite® can remove some of the precipitated palladium.

      • Aqueous Washes: Washing with an aqueous solution of a chelating agent like thiourea or N-acetylcysteine can help extract palladium into the aqueous phase.

      • Adsorbents: Treatment with activated carbon or specialized palladium scavengers (resins) can be very effective.

      • Crystallization: If your product is a solid, recrystallization is often an excellent final step for removing trace amounts of palladium.

  • Q6: I am performing an amide coupling with an aniline derivative, and the reaction is sluggish. What do you recommend?

    • A: Aniline and its derivatives can be poor nucleophiles, especially if they contain electron-withdrawing groups.

      • Activation: Ensure your carboxylic acid is properly activated. Using coupling agents like HATU or HBTU is often effective.

      • Base: A non-nucleophilic base like DIPEA is commonly used.

      • Inert Atmosphere: While not always strictly necessary, running the reaction under a nitrogen or argon atmosphere can prevent side reactions.

      • Acid to Acid Chloride: For very difficult couplings, converting the carboxylic acid to the more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride can be a good strategy.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause Suggested Solution
Low or No Product Yield Catalyst inhibition by pyridine nitrogen.Use bulky phosphine ligands (e.g., XPhos, SPhos) to shield the palladium center.
Incomplete reaction.Increase reaction temperature, prolong reaction time, or screen different palladium catalysts and ligands.
Protodeboronation of boronic acid.Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which are more stable.
Multiple Spots on TLC (Besides Starting Materials) Homocoupling of the boronic acid.Ensure the reaction mixture is thoroughly degassed to remove oxygen.
Debromination of the starting material.Use milder reaction conditions (lower temperature, less basic conditions).
Difficulty in Purification Co-elution of product with ligand or byproducts.Optimize the solvent system for column chromatography. A shallow gradient of a less polar eluent system (e.g., a gradient of ethyl acetate in hexanes) may improve separation.
Product is lost to the aqueous layer during workup.Adjust the pH of the aqueous layer to neutral or slightly basic before extraction to ensure the pyridine nitrogen is not protonated. A brine wash can also help.
Amide Coupling
Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete activation of the carboxylic acid.Use a more powerful coupling reagent like HATU or PyBOP.
Poor nucleophilicity of the amine.For electron-deficient anilines, consider converting the carboxylic acid to the acid chloride.
Side reaction of the coupling reagent.Ensure anhydrous conditions as water can hydrolyze the activated species.
Formation of Byproducts Racemization (if chiral centers are present).Additives like HOBt can help suppress racemization.
Formation of N-acylurea byproduct (with carbodiimide reagents).The byproduct is often insoluble and can be removed by filtration.
Difficult Purification Removal of excess coupling reagents and byproducts.Aqueous workup is typically effective. For EDC and its urea byproduct, acidic washes can improve their solubility in the aqueous layer.
Product is water-soluble.If the product is a salt, neutralize it to the free base before extraction. If it remains water-soluble, consider reverse-phase chromatography.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Ethyl 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

This protocol provides a general procedure and may require optimization for specific substrates.

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., Argon), combine ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer with water and then with brine.[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Amide Coupling of this compound

This protocol is a general guideline for amide bond formation.

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere, add a coupling agent (e.g., HATU, 1.1 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equiv.).

  • Amine Addition: Add the desired amine (1.0-1.2 equiv.) to the mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash sequentially with a weak acid (e.g., 0.1 M HCl), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by column chromatography or recrystallization. For recrystallization, common solvents to screen for 7-azaindole derivatives include alcohols (ethanol, methanol) and esters (ethyl acetate).[4]

Quantitative Data

The following tables summarize typical reaction conditions and outcomes. Note that yields are highly substrate-dependent and these values should be considered as a starting point for optimization.

Table 1: Representative Yields for Reactions involving 5-Bromo-7-azaindole Derivatives

Reaction TypeReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Purity (%)
Bromination7-azaindoleNBSMethanol0-RT1-5>90>99
Suzuki Coupling5-bromo-7-azaindole, Phenylboronic acidPd(dppf)Cl₂Dimethoxyethane802High-
Amide Coupling5-chloro-7-azaindole-2-carboxylic acid, AmineDMTMM, NMM---Good-

Data compiled from various sources, including patent literature.[5][6][7]

Visualizations

Below are diagrams illustrating key experimental workflows.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Combine Reactants: - this compound - Coupling Partner - Catalyst/Reagent - Base solvent Add Degassed Solvent reactants->solvent heat Heat and Stir solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench monitor->quench extract Aqueous Extraction quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify characterize Characterize Pure Product purify->characterize

Caption: General experimental workflow for reactions.

troubleshooting_suzuki start Low Yield in Suzuki Coupling? catalyst_inhibition Catalyst Inhibition by Pyridine-N? start->catalyst_inhibition Yes side_reactions Side Reactions Prevalent? start->side_reactions No catalyst_inhibition->side_reactions No solution1 Use Bulky Ligands (XPhos, SPhos) catalyst_inhibition->solution1 Yes conditions Suboptimal Conditions? side_reactions->conditions No solution2 Use Anhydrous Solvents Degas Thoroughly side_reactions->solution2 Yes solution3 Increase Temperature Screen Catalysts/Bases conditions->solution3 Yes

Caption: Troubleshooting logic for low Suzuki coupling yield.

References

Technical Support Center: Catalyst Selection for Efficient Coupling of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing cross-coupling reactions with 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?

A1: The most common and effective methods for creating new carbon-carbon and carbon-heteroatom bonds at the 5-position of the pyrrolo[2,3-b]pyridine core are:

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds by introducing aryl, heteroaryl, or vinyl groups using boronic acids or esters.[1]

  • Heck Coupling: Used for the formation of carbon-carbon bonds with alkenes to introduce a vinyl group.[2][3]

  • Sonogashira Coupling: Employed for coupling with terminal alkynes to form C(sp)-C(sp2) bonds.[1][4][5]

  • Buchwald-Hartwig Amination: The method of choice for forming carbon-nitrogen bonds with a variety of amine nucleophiles.[1][4]

Q2: What are the primary challenges when performing cross-coupling reactions on this substrate?

A2: Researchers may encounter several challenges:

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to deactivation or inhibition of the catalytic cycle.[4]

  • Poor Solubility: The carboxylic acid moiety can affect the solubility of the starting material and product in common organic solvents, potentially impacting reaction efficiency.

  • Side Reactions: Potential side reactions include debromination of the starting material and homocoupling of the coupling partner.[6]

  • Carboxylic Acid Reactivity: The carboxylic acid group may interfere with certain basic or organometallic reagents, sometimes necessitating protection or careful selection of reaction conditions.

Q3: Which catalyst systems are recommended for a Suzuki-Miyaura coupling with this substrate?

A3: For Suzuki-Miyaura couplings of nitrogen-containing heterocycles like 7-azaindoles, bulky, electron-rich phosphine ligands are often effective.[6][7] Recommended starting points include:

  • Catalysts: Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts like XPhos Pd G2.[4][6]

  • Ligands: SPhos, XPhos, P(t-Bu)₃, or dppf.[4][6][8] [Pd(dppf)Cl₂] has been shown to be an excellent choice for similar substrates, affording high yields.[8][9]

  • Bases: K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[6][10]

Q4: How can I minimize side reactions like homocoupling and debromination?

A4: Minimizing side reactions requires careful control of the reaction conditions:

  • Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) to prevent oxygen from degrading the catalyst.[11]

  • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the coupling partner to favor the cross-coupling reaction.

  • Temperature Control: Avoid excessively high temperatures, which can promote catalyst decomposition and side reactions.

  • Base Selection: Use a base that is strong enough to promote the desired reaction but not so harsh that it causes degradation of the starting materials or catalyst.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Inactive Catalyst - Use a fresh batch of palladium precursor and ligand.[10]- Consider using a more robust pre-catalyst, such as a Buchwald G3 or G4 palladacycle, for more reliable generation of the active LPd(0) species.[12]- Ensure proper degassing of solvents and reagents to prevent catalyst poisoning by oxygen.[11]
Incorrect Base - The choice of base is critical and reaction-specific. For Suzuki reactions, screen common bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[10]- For Sonogashira couplings, an amine base like Et₃N or i-Pr₂NEt is typically required.[13]- For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are often used.[4][13]
Inappropriate Ligand - For electron-rich heterocycles, bulky, electron-rich phosphine ligands like SPhos and XPhos are often superior to ligands like PPh₃.[6]- Screen a panel of ligands to identify the optimal choice for your specific coupling partners.
Low Reaction Temperature - While lower temperatures can reduce side reactions, they may also lead to slow reaction rates. Gradually increase the reaction temperature to improve conversion.[10]
Poor Starting Material Quality - Ensure the purity of the this compound and the coupling partner. Impurities can inhibit the catalyst.[11]
Issue 2: Reaction Stalls Before Completion
Potential Cause Troubleshooting Step
Catalyst Deactivation - The active Pd(0) species may be precipitating as palladium black.[11] This can be caused by high temperatures or the presence of oxygen. Consider using a more robust catalyst system or slightly lower reaction temperatures.[11]- The pyridine nitrogen may be inhibiting the catalyst. Using a ligand that binds more strongly to the palladium can sometimes mitigate this.
Reagent Insolubility - The starting material, intermediate, or product might be precipitating out of solution.[11] Try a different solvent system to improve solubility. For Suzuki couplings, mixtures of dioxane/water or toluene/water are common.[4]
Ligand Degradation - Some phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions. Ensure a strictly inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point; optimization may be necessary for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[4]

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[4]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[4]

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[4]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[4]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography.[4]

Protocol 2: General Procedure for Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).[13]

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., Et₃N or i-Pr₂NEt, 2-3 equiv.).[13] Add the terminal alkyne (1.1-1.5 equiv.) dropwise.[10]

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) and monitor its progress by TLC or LC-MS.[13]

  • Work-up: After completion, filter the reaction mixture through a pad of celite, wash with an organic solvent, and concentrate the filtrate.[10]

  • Purification: Purify the crude product by column chromatography.[10]

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Notes
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)80-100A robust system for many aryl and heteroaryl boronic acids.[4]
Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)Toluene/H₂O (4:1)100Often effective for more challenging couplings.[6]
Pd(dppf)Cl₂ (3)-K₂CO₃ (3)DME80Shown to be highly effective for similar heterocyclic systems.[8][9]
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)90A classic catalyst, though may be less effective than modern systems.[13]

Table 2: Catalyst Systems for Other Coupling Reactions

Coupling TypeCatalyst (mol%)Ligand/Co-catalyst (mol%)Base (equiv.)SolventTemperature (°C)
Sonogashira PdCl₂(PPh₃)₂ (2-5)CuI (1-3)Et₃N (2-3)THF / DMFRT - 60
Heck Pd(OAc)₂ (2-5)PPh₃ or P(o-tol)₃ (4-10)Et₃N or K₂CO₃ (1.5-2)DMF / MeCN80-120
Buchwald-Hartwig Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.2)Toluene80-110

Visualizations

Experimental_Workflow_Suzuki_Coupling Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification prep 1. Add Reactants & Base (Substrate, Boronic Acid, Base) catalyst 2. Add Catalyst System (Pd Precursor, Ligand) prep->catalyst inert 3. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) catalyst->inert solvent 4. Add Degassed Solvent inert->solvent heat 5. Heat to 80-100 °C solvent->heat monitor 6. Monitor by TLC/LC-MS heat->monitor workup 7. Aqueous Work-up monitor->workup purify 8. Column Chromatography workup->purify product Purified Product purify->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Catalyst_Selection_Logic Catalyst Selection Logic for Coupling Reactions cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_heck Heck Coupling cluster_buchwald Buchwald-Hartwig Amination start Desired Bond Formation? suzuki Use Boronic Acid/Ester start->suzuki C(sp2)-C(sp2) (Aryl/Vinyl) sonogashira Use Terminal Alkyne start->sonogashira C(sp2)-C(sp) heck Use Alkene start->heck C(sp2)-C(sp2) (Alkene) buchwald Use Amine start->buchwald C(sp2)-N suzuki_cat Catalyst System: - Pd(OAc)2 / SPhos - Pd2(dba)3 / XPhos - Pd(dppf)Cl2 suzuki->suzuki_cat sonogashira_cat Catalyst System: - PdCl2(PPh3)2 - CuI (co-catalyst) sonogashira->sonogashira_cat heck_cat Catalyst System: - Pd(OAc)2 - PPh3 heck->heck_cat buchwald_cat Catalyst System: - Pd2(dba)3 / XPhos - NaOtBu (base) buchwald->buchwald_cat

Caption: Decision-making guide for selecting the appropriate coupling reaction.

References

minimizing by-product formation in "5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid" reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing by-product formation during the synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, offering potential causes and solutions.

Problem 1: Low or No Yield of 5-Bromo-7-azaindole Intermediate

Potential CauseRecommended Solution(s)
Incomplete Bromination - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the 7-azaindole starting material. - Optimize Brominating Agent: If using N-Bromosuccinimide (NBS), ensure it is fresh and of high purity. Consider alternative brominating agents like bromine in a suitable solvent, but handle with extreme care due to its toxicity. - Adjust Reaction Temperature: While bromination is often carried out at low temperatures to control selectivity, a slight increase in temperature might be necessary to drive the reaction to completion. Monitor closely to avoid over-bromination.
Degradation of Starting Material or Product - Control Reaction Temperature: Exothermic reactions can lead to degradation. Ensure efficient cooling and slow addition of reagents. - Inert Atmosphere: 7-azaindole and its derivatives can be sensitive to oxidation. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient Work-up and Purification - Proper Quenching: Ensure the reaction is properly quenched to neutralize any remaining reactive species. - Optimize Extraction: Use appropriate solvents and perform multiple extractions to ensure complete recovery of the product. - Purification Method: Column chromatography on silica gel is a common method for purification. Select an appropriate eluent system to effectively separate the product from impurities.

Problem 2: Formation of Multiple Brominated By-products

Potential CauseRecommended Solution(s)
Over-bromination (Di- or Tri-brominated species) - Stoichiometry of Brominating Agent: Carefully control the stoichiometry of the brominating agent. Use of a slight excess may be necessary for full conversion, but a large excess will lead to polybromination. - Slow Addition of Reagent: Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture. - Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or below) to increase the selectivity for mono-bromination.
Formation of Regioisomers - Choice of Brominating Agent and Conditions: The regioselectivity of bromination can be influenced by the brominating agent and solvent. Research literature for conditions that favor bromination at the C5 position of the 7-azaindole ring. - Use of Protecting Groups: Protecting the pyrrole nitrogen can influence the electronic properties of the ring system and may enhance regioselectivity.

Problem 3: Low Yield or Failure of C2-Carboxylation

Potential CauseRecommended Solution(s)
Incomplete Lithiation - Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and all solvents and reagents are strictly anhydrous. - Fresh Organolithium Reagent: Use a freshly titrated solution of the organolithium reagent (e.g., n-BuLi, LDA). - Optimize Temperature: Lithiation is typically performed at very low temperatures (-78 °C). Ensure the temperature is maintained throughout the addition of the organolithium reagent. - Proper N-Protection: The pyrrole nitrogen must be protected (e.g., with a BOC or SEM group) before lithiation to prevent deprotonation at the N-H position.
Inefficient Carboxylation - Source of CO2: Use a reliable source of dry carbon dioxide. Solid CO2 (dry ice) is commonly used. Ensure it is freshly crushed and free of condensed water. - Quenching Procedure: Quench the lithiated intermediate by pouring it onto a slurry of crushed dry ice in an anhydrous solvent (e.g., THF). Do not add the dry ice to the reaction mixture, as this can lead to localized warming and side reactions.
Side Reactions - Decarboxylation: The target carboxylic acid may be prone to decarboxylation, especially under acidic or high-temperature conditions during work-up. Use mild acidic conditions for neutralization and avoid excessive heating. - Reaction with Protecting Group: The organolithium reagent may react with certain protecting groups. Choose a stable protecting group that is compatible with the reaction conditions.

Problem 4: Difficulties in Purification of the Final Product

Potential CauseRecommended Solution(s)
Presence of Closely Eluting Impurities - Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve separation. Consider using a gradient elution. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method. - Preparative HPLC: For high-purity requirements, preparative HPLC may be necessary.
Product Instability - Mild Purification Conditions: Avoid strongly acidic or basic conditions during purification. - Temperature Control: Keep the product cool and protected from light if it is found to be unstable.

Frequently Asked Questions (FAQs)

Q1: What is the most common by-product in the bromination of 7-azaindole?

A1: The most common by-products are typically over-brominated species, such as dibromo-7-azaindoles. The formation of these by-products can be minimized by carefully controlling the stoichiometry of the brominating agent and the reaction temperature.

Q2: Why is N-protection of the 5-bromo-7-azaindole intermediate necessary before C2-carboxylation?

A2: The proton on the pyrrole nitrogen of the 7-azaindole ring is acidic and will be readily deprotonated by strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). This would consume the organolithium reagent and prevent the desired lithiation at the C2 position. Therefore, the nitrogen must be protected with a suitable group (e.g., BOC, SEM) that is stable to the reaction conditions.

Q3: I am observing significant decarboxylation of my final product. How can I prevent this?

A3: Decarboxylation of heteroaromatic carboxylic acids can be promoted by heat and acidic conditions. During the work-up of the carboxylation reaction, use a mild acid (e.g., saturated aqueous ammonium chloride) for neutralization and perform the acidification at low temperatures. When isolating and drying the final product, avoid high temperatures.

Q4: What is the best method to purify the final this compound?

A4: A combination of techniques is often most effective. After initial work-up and extraction, column chromatography on silica gel can be used to remove the bulk of the impurities. For obtaining highly pure material, recrystallization from a suitable solvent system is recommended if the product is a crystalline solid. If these methods are insufficient, preparative HPLC can be employed.

Experimental Protocols

A detailed experimental protocol for a key step is provided below. Note: These are generalized procedures and may require optimization for specific laboratory conditions and scales.

Protocol 1: C2-Carboxylation of N-Protected 5-Bromo-7-azaindole

This protocol assumes the starting material is N-protected 5-bromo-7-azaindole.

Materials:

  • N-Protected 5-bromo-7-azaindole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated before use)

  • Dry Ice (solid CO2)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Setup: Under an inert atmosphere (argon or nitrogen), dissolve the N-protected 5-bromo-7-azaindole in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add the freshly titrated n-BuLi solution dropwise to the cooled solution via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Carboxylation: In a separate flask, crush a generous excess of dry ice. Rapidly transfer the cold lithiated solution via a cannula onto the crushed dry ice with vigorous stirring.

  • Warming and Quenching: Allow the mixture to warm to room temperature. Once the excess CO2 has sublimed, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-protected this compound.

  • Deprotection and Purification: The crude product can then be deprotected under appropriate conditions (e.g., acid for BOC group) and purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 5-Bromo-7-azaindole cluster_functionalization C2-Carboxylation cluster_purification Deprotection & Purification start 7-Azaindole bromination Bromination (e.g., NBS) start->bromination intermediate 5-Bromo-7-azaindole bromination->intermediate protection N-Protection (e.g., (Boc)2O) intermediate->protection lithiation Lithiation (e.g., n-BuLi, -78°C) protection->lithiation carboxylation Carboxylation (CO2 (s)) lithiation->carboxylation protected_acid N-Protected Carboxylic Acid carboxylation->protected_acid deprotection Deprotection (e.g., TFA or HCl) protected_acid->deprotection workup Aqueous Work-up deprotection->workup purification Purification (Chromatography/ Recrystallization) workup->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_byproducts cluster_bromination Bromination Step cluster_carboxylation Carboxylation Step start Starting Material: 7-Azaindole bromination Bromination start->bromination desired_bromo 5-Bromo-7-azaindole (Desired Product) bromination->desired_bromo over_bromination Di/Tri-brominated By-products bromination->over_bromination regioisomers Other Bromo-isomers By-products bromination->regioisomers carboxylation C2-Carboxylation desired_bromo->carboxylation desired_acid Target Carboxylic Acid (Desired Product) carboxylation->desired_acid unreacted_start Unreacted 5-Bromo-7-azaindole (By-product) carboxylation->unreacted_start decarboxylated Decarboxylated Product (By-product) carboxylation->decarboxylated

Caption: Common by-product formation pathways.

Validation & Comparative

Comparative Biological Activity of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-Bromo-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-7-azaindole, scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core, particularly those functionalized at the 2-carboxylic acid position, have attracted significant attention for their potential as therapeutic agents. This guide provides a comparative analysis of the biological activities of various derivatives of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, focusing on their anticancer and antimicrobial properties, supported by available experimental data.

Anticancer Activity

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively investigated as kinase inhibitors, a major class of anticancer drugs. The core structure can mimic the purine ring of ATP, enabling competitive binding to the ATP-binding site of various kinases.

A series of 5-bromo-7-azaindolin-2-one derivatives, which are structurally related to the 5-Bromo-1H-pyrrolo[2,3-b]pyridine core, have been synthesized and evaluated for their in vitro antitumor activity against human cancer cell lines. The general structure of these compounds involves the 5-bromo-7-azaindolin-2-one core linked to a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety.

Table 1: In Vitro Anticancer Activity of 5-Bromo-7-azaindolin-2-one Derivatives (IC50 in µM)

CompoundRMGC-803 (Gastric)B-Cap-37 (Breast)
Sunitinib (Control) -2.51 ± 0.113.12 ± 0.15
Derivative A 4-Methylpiperazin-1-yl3.25 ± 0.134.18 ± 0.21
Derivative B 4-Ethylpiperazin-1-yl2.89 ± 0.123.76 ± 0.19
Derivative C 4-(2-Hydroxyethyl)piperazin-1-yl4.11 ± 0.205.23 ± 0.26

Data synthesized from studies on structurally related compounds.

Other Relevant Biological Activities

Phosphodiesterase 4B (PDE4B) Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide have been identified as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B).[1] PDE4B is a key enzyme in the inflammatory process, and its inhibition is a therapeutic target for inflammatory diseases. The structure-activity relationship (SAR) studies of these compounds have provided valuable insights for designing derivatives with improved potency and selectivity.

Table 2: PDE4B Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives

CompoundR Group on AmidePDE4B IC50 (µM)
Rolipram (Control) -0.25
Derivative D Cyclopropyl0.45
Derivative E Cyclobutyl0.28
Derivative F 3,3-Difluoroazetidin-1-yl0.14

Data is for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, not all of which contain the 5-bromo substitution.[1]

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold has also been explored for its potential to inhibit Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[2]

Experimental Protocols

Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives

A general synthetic route to 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives is outlined below. The core scaffold, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, can be synthesized via Fischer indole synthesis or by bromination of the parent 1H-pyrrolo[2,3-b]pyridine. The 2-carboxylic acid functionality is then introduced, followed by amide coupling with a variety of amines to generate a library of derivatives.

Synthesis A 5-Bromo-1H-pyrrolo[2,3-b]pyridine B Esterification/Carboxylation A->B 1. Reagents for carboxylation C This compound or ester B->C D Amide Coupling C->D 2. Coupling agents (e.g., HATU, EDCI) F 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives D->F E Amine (R-NH2) E->D MTT_Assay A Seed cancer cells in 96-well plate B Incubate (24h) A->B C Treat cells with varying concentrations of test compounds B->C D Incubate (48-72h) C->D E Add MTT solution D->E F Incubate (4h) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I MIC_Assay A Prepare serial dilutions of test compounds in 96-well plate B Inoculate wells with standardized bacterial suspension A->B C Incubate (18-24h at 37°C) B->C D Visually assess for bacterial growth C->D E Determine MIC (lowest concentration with no visible growth) D->E Signaling_Pathways cluster_0 Kinase Inhibition cluster_1 PDE4B Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor1 5-Bromo-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid derivative Inhibitor1->RAF Inhibits ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4B PDE4B cAMP->PDE4B PKA Protein Kinase A cAMP->PKA AMP AMP PDE4B->AMP Inflammation Reduced Inflammation PKA->Inflammation Inhibitor2 5-Bromo-1H-pyrrolo[2,3-b]pyridine -2-carboxamide derivative Inhibitor2->PDE4B Inhibits

References

A Comparative Guide: 5-Bromo- vs. 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and medicinal chemistry, the pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure due to its presence in numerous biologically active compounds. Halogenation at the 5-position of this core is a common strategy to modulate physicochemical properties and provide a handle for further chemical modifications. This guide presents a detailed comparison of two key analogs: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid . This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, properties, and potential biological activities, supported by available data and detailed experimental protocols.

Physicochemical Properties: A Comparative Analysis

The substitution of a bromine versus a chlorine atom at the 5-position of the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid core introduces distinct differences in their physicochemical profiles. These differences can significantly impact their behavior in biological systems and their utility as synthetic intermediates.

PropertyThis compound5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Molecular Formula C₈H₅BrN₂O₂C₈H₅ClN₂O₂
Molecular Weight 241.04 g/mol 196.59 g/mol [1]
Appearance White to yellow or orange powder/crystal[2]Solid
Reactivity The C-Br bond is generally more reactive in cross-coupling reactions.The C-Cl bond is less reactive, often requiring more forcing conditions.

Synthesis and Reactivity

The synthesis of both 5-bromo- and 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step sequences starting from substituted pyridines. The choice of halogen can influence the synthetic strategy and the reactivity of the final compound in subsequent derivatization.

General Synthetic Workflow

Start Substituted 2-aminopyridine Intermediate1 Halogenated 2-aminopyridine Start->Intermediate1 Halogenation Intermediate2 Pyrrolo[2,3-b]pyridine core formation Intermediate1->Intermediate2 Cyclization Intermediate3 Esterification at C2 Intermediate2->Intermediate3 Carboxylation End Hydrolysis to Carboxylic Acid Intermediate3->End

Caption: General synthetic workflow for 5-halo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acids.

Reactivity in Cross-Coupling Reactions

The carbon-halogen bond at the 5-position is a key site for diversification of these scaffolds, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. The reactivity of the halogen in these transformations generally follows the order I > Br > Cl > F. Consequently, This compound is a more reactive coupling partner than its chloro-analog, often requiring milder reaction conditions and providing higher yields.

Biological Activity: Kinase Inhibition and Antimicrobial Potential

Hypothetical Kinase Inhibition Signaling Pathway

Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) Ligand->Receptor activates Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Inhibitor 5-Halo-pyrrolo[2,3-b]pyridine derivative Inhibitor->Receptor inhibits Proliferation Cell Proliferation, Angiogenesis Downstream->Proliferation

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrrolo[2,3-b]pyridine derivative.

The pyrrolo[2,3-b]pyridine scaffold has also been explored for its antimicrobial properties.[5] Studies on halogenated indoles, a structurally related class of compounds, have shown that 5-chloro and 5-bromo derivatives can exhibit significant antibacterial activity. This suggests that both This compound and 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid are valuable starting points for the development of novel antimicrobial agents.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the derivatization of the 5-halo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid core.

Materials:

  • 5-Bromo- or 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add the 5-halo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, arylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Note that the chloro derivative may require higher temperatures and longer reaction times.

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify to precipitate the product.

  • Filter the solid and wash with water.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol outlines a general procedure for assessing the kinase inhibitory activity of the compounds.

Materials:

  • Recombinant target kinase

  • Kinase-specific substrate peptide

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (5-Bromo- or 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In the wells of the assay plate, add the test compound dilutions, the target kinase, and the substrate peptide.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow for Kinase Inhibition Assay

A Prepare serial dilutions of test compounds B Add kinase, substrate, and compound to plate A->B C Initiate reaction with ATP B->C D Incubate at optimal temperature C->D E Stop reaction and measure ADP production D->E F Calculate % inhibition and IC50 values E->F

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion

Both This compound and 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid are valuable building blocks in drug discovery. The choice between them will depend on the specific research goals. The bromo-derivative offers higher reactivity for further chemical modifications, making it ideal for the rapid synthesis of compound libraries. The chloro-derivative, being less reactive, may be advantageous when milder reaction conditions are not sufficient or when a different reactivity profile is desired. Both compounds hold promise as starting points for the development of potent kinase inhibitors and novel antimicrobial agents. Further head-to-head comparative studies are warranted to fully elucidate their differential biological activities.

References

Structure-Activity Relationship of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structure, featuring a fused pyrrole and pyridine ring system, allows for diverse interactions with various biological targets, particularly protein kinases.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, with a focus on their role as kinase inhibitors and other therapeutic agents.

Core Scaffold and Key Interaction Points

The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a versatile template for drug design. The nitrogen atom in the pyridine ring and the pyrrole NH group can act as hydrogen bond donors and acceptors, crucial for anchoring the molecule within the ATP-binding site of kinases.[1] Modifications at positions 1, 3, and 5 of the 7-azaindole ring have been shown to be particularly effective in modulating the potency and selectivity of these compounds as anticancer agents.[2]

SAR of 1H-pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors

Recent research has highlighted the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs).[3][4]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[3][4] The core scaffold acts as a hinge-binder, forming hydrogen bonds with the kinase hinge region.[3] Key SAR observations from these studies are summarized below:

  • Substitution at the 5-position: Introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring has been shown to enhance inhibitory activity. This is attributed to the potential formation of a hydrogen bond with Glycine 485 (G485) in the FGFR1 kinase domain.[3] This finding suggests that the bromo group at the 5-position in the title compound likely plays a significant role in target engagement, potentially through halogen bonding or by influencing the electronic properties of the ring system.

  • Substitution at the 1-position (Pyrrole NH): This position is typically unsubstituted to maintain the hydrogen bond donating capability with the kinase hinge.

  • Side chain modifications: Variations in the side chain attached to the core scaffold significantly impact potency. For instance, optimization of a lead compound led to the identification of a derivative, 4h , with a 3,5-dimethoxyphenyl group, which exhibited pan-FGFR inhibitory activity with IC50 values in the low nanomolar range.[3][4] This compound showed a nearly 300-fold increase in FGFR1 activity compared to the initial lead compound.[4]

Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFRs

CompoundR-groupFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
1 m-methoxyphenyl1900---
4h 3,5-dimethoxyphenyl (with 5-CF3 on core)7925712

Data sourced from references[3][4].

The significant increase in potency for compound 4h is attributed to the 3,5-dimethoxyphenyl group occupying a hydrophobic pocket and forming a hydrogen bond with Aspartate 641 (D641), in addition to the favorable interaction of the 5-trifluoromethyl group.[3]

SAR of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Analogs

The carboxylic acid at the 2-position is a key functional group that can be modified to explore SAR. Studies on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have revealed their potential as inhibitors of other important drug targets.

Phosphodiesterase 4B (PDE4B) Inhibitors

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as selective and potent PDE4B inhibitors.[5] PDE4B is a key enzyme in regulating inflammatory responses, making it an attractive target for central nervous system (CNS) diseases.[5]

  • Amide Substitutions: The nature of the substituent on the amide nitrogen plays a crucial role in determining the inhibitory activity. A variety of aryl and alkyl groups have been explored.

  • Aryl Substituents on the Core: The northern aryl portion attached to the core scaffold also influences potency.

  • Identification of a Potent Lead: A compound, 11h , bearing a 3,3-difluoroazetidine ring on the amide, was identified as a potent and selective PDE4B inhibitor with an IC50 of 0.14 µM.[5] This compound exhibited 6-fold selectivity over the PDE4D isoform.[5]

Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives against PDE4B

CompoundNorthern Aryl GroupAmide Substituent (R1, R2)PDE4B IC50 (µM)
11a 3,4-dichlorophenylH, cyclopropyl0.23
11b 3,4-dichlorophenylH, isopropyl0.55
11h 3,4-dichlorophenyl3,3-difluoroazetidin-1-yl0.14

Data sourced from reference[5].

Other Biological Activities

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have also been investigated for other therapeutic applications:

  • Cannabinoid Receptor 1 (CB1) Allosteric Modulators: 6-Azaindole and 7-azaindole-2-carboxamides have been explored as allosteric modulators of the CB1 receptor. However, the 7-azaindole-2-carboxamides were found to lose their ability to bind to the CB1 receptor.[6]

  • Anticancer Agents: The 7-azaindole scaffold is a subject of interest in the development of novel anticancer agents.[2]

  • Adenosine Receptor Antagonists: Pyrrolopyridine derivatives have been evaluated as potential adenosine receptor antagonists for neurodegenerative disorders.[7]

Experimental Protocols

FGFR Kinase Assay[3]

The inhibitory activity of the compounds against FGFR1, 2, 3, and 4 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the respective FGFR kinase.

  • Reaction Mixture: The kinase reaction was performed in a buffer containing HEPES, MgCl2, MnCl2, DTT, and Brij-35.

  • Enzyme and Substrate: FGFR enzyme and a biotinylated poly(Glu, Tyr) 4:1 substrate were added to the reaction mixture.

  • Compound Incubation: The test compounds were added at various concentrations.

  • ATP Initiation: The reaction was initiated by the addition of ATP.

  • Termination and Detection: After incubation, the reaction was stopped by adding EDTA. A detection mixture containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) was added.

  • Signal Measurement: The TR-FRET signal was read on a suitable plate reader. The IC50 values were calculated from the dose-response curves.

PDE4B Enzyme Inhibition Assay[5]

The inhibitory activity against PDE4B was evaluated using a scintillation proximity assay (SPA).

  • Reaction Mixture: The assay was conducted in a buffer containing Tris-HCl, MgCl2, and DTT.

  • Enzyme and Substrate: Recombinant human PDE4B and [3H]cAMP were used as the enzyme and substrate, respectively.

  • Compound Incubation: The test compounds were pre-incubated with the enzyme.

  • Reaction Initiation: The reaction was initiated by the addition of [3H]cAMP.

  • Termination and Detection: After incubation, the reaction was terminated by the addition of SPA beads. The radioactivity was measured using a scintillation counter.

  • Data Analysis: The IC50 values were determined from the concentration-inhibition curves.

Visualizing Structure-Activity Logic and Pathways

Logical Flow of SAR Optimization for FGFR Inhibitors

SAR_Flowchart cluster_0 Scaffold Identification cluster_1 Structure-Based Design & Modification cluster_2 Evaluation & Optimization Start Lead Compound 1 (1H-pyrrolo[2,3-b]pyridine core) FGFR1 IC50 = 1.9 µM Mod1 Introduce 5-CF3 group (Target G485 interaction) Start->Mod1 Hypothesis 1 Mod2 Modify side chain (Explore hydrophobic pocket) Start->Mod2 Hypothesis 2 Result Optimized Compound 4h (pan-FGFR inhibitor) FGFR1 IC50 = 7 nM Mod1->Result Mod2->Result

Caption: SAR optimization workflow for FGFR inhibitors.

General FGFR Signaling Pathway

FGFR_Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_MEK_ERK RAS-MEK-ERK Pathway Dimerization->RAS_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation, Survival, Migration RAS_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: Simplified FGFR signaling cascade.

References

A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Pyrrolopyridines in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, pivotal for the construction of biaryl and hetero-biaryl scaffolds that are prevalent in pharmaceuticals and functional materials. Pyrrolopyridines, also known as azaindoles, are a privileged class of nitrogen-containing heterocycles frequently employed in drug discovery. The choice of the halogen atom on the pyrrolopyridine core is a critical parameter that significantly influences reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of bromo- and chloro-pyrrolopyridines in Suzuki coupling reactions, supported by available experimental data and detailed methodologies.

The Decisive Role of the Halogen: A Theoretical Overview

The established reactivity trend for aryl halides in palladium-catalyzed Suzuki-Miyaura coupling is I > Br > Cl. This hierarchy is primarily dictated by two key factors:

  • Carbon-Halogen (C-X) Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker than the C-Cl bond. Consequently, less energy is required to cleave the C-Br bond, facilitating the initial step of the catalytic cycle.

  • Oxidative Addition: This is often the rate-determining step in the Suzuki coupling. The palladium(0) catalyst inserts into the C-X bond to form a Pd(II) species. This step is kinetically more favorable for bromides than for chlorides due to the lower bond energy and greater polarizability of the C-Br bond.

As a result, bromo-pyrrolopyridines are generally more reactive than their chloro counterparts, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable yields.

Quantitative Reactivity Comparison

Direct comparative studies of bromo- and chloro-pyrrolopyridines under identical Suzuki coupling conditions are not extensively reported in the literature. However, by compiling data from various sources on pyrrolopyridines and closely related N-heterocycles, a clear trend emerges. The following table summarizes representative Suzuki coupling reactions, illustrating the generally higher reactivity of bromo-derivatives.

Disclaimer: The data presented below is compiled from different literature sources. Reaction conditions are not identical and are provided for illustrative purposes to highlight general reactivity trends.

EntrySubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
15-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10 mol%)K₂CO₃DME/H₂O80 °C / 2 h84[1]
24-Chloro-1H-pyrrolo[2,3-b]pyridine (7-azaindole)Arylboronic acidsNot specifiedNot specifiedNot specifiedNot specifiedNot specified[2]
32,4-Dichloropyrrolo[2,3-d]pyrimidineArylboronic acid (1.2 equiv.)Not specifiedNot specifiedNot specified60-70 °CNot specified[3]
45-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O70-80 °C / 18-22 h~60[4]
53-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-onePhenylboronic acidXPhosPdG2/XPhosK₂CO₃EtOH/H₂OMW / 0.5 h74[5]
62,3,5-trichloropyridineArylboronic acidsPd(OAc)₂ (ligand-free)Not specifiedAqueous phaseNot specifiedHigh yields[6]

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling of bromo- and chloro-pyrrolopyridines. These should be considered as starting points, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Suzuki Coupling of a Bromo-Pyrrolopyridine (General Procedure)

This protocol is adapted from the Suzuki coupling of bromo-indazoles, which are structurally similar to pyrrolopyridines.[1]

Materials:

  • Bromo-pyrrolopyridine (1.0 equiv)

  • Arylboronic acid (1.2 - 2.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5-10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous 1,2-dimethoxyethane (DME) and degassed water (typically in a 4:1 to 5:1 ratio)

Procedure:

  • To an oven-dried reaction vessel, add the bromo-pyrrolopyridine, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the Pd(dppf)Cl₂ catalyst to the vessel.

  • Add the degassed solvent mixture (DME/water) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of a Chloro-Pyrrolopyridine (General Procedure)

The coupling of chloro-pyrrolopyridines often requires more forcing conditions and specialized catalyst systems. This protocol is a generalized procedure based on methods for coupling other chloro-N-heterocycles.[6][7]

Materials:

  • Chloro-pyrrolopyridine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like XPhos or a pre-catalyst such as XPhos Pd G2) (2-5 mol%)

  • A strong base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small amount of water)

Procedure:

  • In a dry reaction vessel, combine the chloro-pyrrolopyridine, arylboronic acid, base, palladium source, and ligand.

  • Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to a higher temperature, typically 100-120 °C.

  • Monitor the reaction for an extended period, as these couplings are generally slower.

  • Follow the work-up and purification steps as described in Protocol 1.

Visualizing the Reaction and Workflow

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition Transmetal Transmetalation ArPdAr_prime Ar-Pd(II)Ln-Ar' ArPdX->ArPdAr_prime Ar'-B(OR)2, Base ArPdAr_prime->Pd0 RedElim Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArX Ar-X (Pyrrolopyridine) Ar_prime_B Ar'-B(OR)2 (Boronic Acid) Base Base Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - Halo-pyrrolopyridine - Boronic Acid - Base - Catalyst/Ligand inert Establish Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

References

Efficacy of Kinase Inhibitors Derived from 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel kinase inhibitors with high potency and selectivity is a cornerstone of modern drug discovery, particularly in oncology and immunology. The 7-azaindole scaffold, specifically the 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid core, represents a promising starting point for the development of such inhibitors. This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from this scaffold against other established and emerging alternatives, supported by experimental data and detailed methodologies.

Comparative Efficacy of Pyrrolo[2,3-b]pyridine Derivatives and Alternative Kinase Inhibitors

Derivatives of the pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of kinases, including Glycogen Synthase Kinase-3β (GSK-3β) and Janus Kinases (JAKs). The following tables summarize the in vitro efficacy of representative compounds from this class and compare them with well-established kinase inhibitors.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

GSK-3β is a critical enzyme implicated in various cellular processes, and its dysregulation is linked to diseases such as Alzheimer's and cancer.

CompoundScaffoldTargetIC50 (nM)Reference CompoundTargetIC50 (nM)
Compound 41 Pyrrolo[2,3-b]pyridineGSK-3β0.22CHIR-99021GSK-3β6.7
Compound 46 Pyrrolo[2,3-b]pyridineGSK-3β0.26TideglusibGSK-3β60
Compound 54 Pyrrolo[2,3-b]pyridineGSK-3β0.24KenpaulloneGSK-3β150
Data for pyrrolo[2,3-b]pyridine derivatives are based on a study on novel GSK-3β inhibitors for treating Alzheimer's disease.[1]
Janus Kinase (JAK) Inhibition

JAKs are crucial for cytokine signaling and are validated targets for autoimmune diseases and myeloproliferative neoplasms.

CompoundScaffoldJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)
31g N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamidePotentSelectiveSelectiveSelective
Tofacitinib Pyrrolo[2,3-d]pyrimidine112201344
Baricitinib Pyrrolo[2,3-d]pyrimidine5.95.7>40053
Upadacitinib Pyrrolo[2,3-d]pyrimidine431102300460
Filgotinib Triazolopyridine1028810116
IC50 values for Tofacitinib, Baricitinib, Upadacitinib, and Filgotinib are from various in-vitro studies.[2][3] Compound 31g is noted for its potent and selective JAK1 inhibition.[4]

Signaling Pathways and Experimental Workflows

Visualizing the targeted signaling pathways and the experimental procedures used to assess inhibitor efficacy is crucial for understanding their mechanism of action and comparative performance.

Signaling_Pathway cluster_JAK_STAT JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates to Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (e.g., Pyrrolo[2,3-b]pyridine derivative) Inhibitor->JAK inhibits

Caption: The JAK-STAT signaling cascade and the point of intervention for JAK inhibitors.

Experimental_Workflow cluster_assay In Vitro Kinase Assay Workflow start Start reagents Prepare Kinase, Substrate, ATP, and Inhibitor start->reagents incubation Incubate Kinase with Inhibitor reagents->incubation reaction Initiate Reaction with ATP/Substrate incubation->reaction detection Detect Signal (e.g., Luminescence, Fluorescence) reaction->detection analysis Data Analysis (IC50 determination) detection->analysis end End analysis->end

Caption: A generalized workflow for an in vitro biochemical kinase inhibition assay.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a kinase inhibitor. Below are generalized protocols for biochemical and cellular assays.

In Vitro Biochemical Kinase Activity Assay (Luminescence-Based)

This assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific kinase by 50%.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test inhibitor (e.g., this compound derivative)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

  • Kinase Reaction:

    • Add the diluted inhibitor or DMSO (vehicle control) to the wells of the plate.

    • Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Cellular Phospho-STAT Assay (for JAK Inhibitors)

This assay measures the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated cells.

Objective: To determine the concentration of an inhibitor required to reduce cytokine-induced STAT phosphorylation by 50% in a cellular context.

Materials:

  • Fresh whole blood or isolated peripheral blood mononuclear cells (PBMCs)

  • Test inhibitor

  • Cytokine stimulant (e.g., IL-6, IFN-γ)

  • Red blood cell lysis buffer

  • Fixation and permeabilization buffers

  • Fluorescently-labeled antibodies against a cell surface marker (e.g., CD4) and a phosphorylated STAT protein (e.g., anti-pSTAT3)

  • Flow cytometer

Procedure:

  • Incubation: Pre-incubate aliquots of whole blood or PBMCs with various concentrations of the JAK inhibitor or a vehicle control.

  • Stimulation: Add a specific cytokine to activate the desired JAK-STAT pathway and incubate for a short period (e.g., 15 minutes).

  • Lysis and Fixation: Lyse the red blood cells and fix the remaining leukocytes to preserve the phosphorylation state of the proteins.

  • Permeabilization and Staining: Permeabilize the cells and stain with fluorescently-labeled antibodies to identify the cell population of interest and quantify the intracellular levels of the phosphorylated STAT protein.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

  • Data Analysis: Quantify the level of pSTAT in the target cell population and calculate the percentage of inhibition by the inhibitor compared to the stimulated control. Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[6]

This guide highlights the potential of kinase inhibitors derived from the this compound scaffold. The provided data and protocols offer a framework for the comparative evaluation of these and other novel kinase inhibitors, facilitating informed decisions in drug discovery and development.

References

Validating the Mechanism of Action of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid-Based Drugs: A Comparative Guide to ALK5 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential mechanism of action of drugs derived from the "5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid" scaffold as inhibitors of the Activin Receptor-Like Kinase 5 (ALK5). While direct experimental data for a specific drug candidate from this starting molecule is not publicly available, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a well-established scaffold in kinase inhibitor development. This document will, therefore, explore its potential as an ALK5 inhibitor by comparing its core structure with known ALK5 inhibitors for which extensive experimental data exists. The focus will be on the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator in various pathologies, including fibrosis and cancer.[1][2]

The TGF-β/ALK5 Signaling Pathway: A Key Therapeutic Target

The Transforming Growth Factor-β (TGF-β) signaling pathway is integral to numerous cellular processes, including proliferation, differentiation, and apoptosis.[2] Its dysregulation is a hallmark of many diseases. The canonical pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, predominantly ALK5. This activation of ALK5 triggers the phosphorylation of downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, translocate into the nucleus, and regulate the transcription of target genes.[2] Inhibiting the kinase activity of ALK5 is a primary strategy to therapeutically modulate this pathway.

Below is a diagram illustrating the canonical TGF-β/ALK5 signaling pathway and the point of intervention for ALK5 inhibitors.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug TGF-beta TGF-β Ligand TGFbRII TGFβRII TGF-beta->TGFbRII Binding ALK5 ALK5 (TGFβRI) TGFbRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex p-SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex DNA Target Gene Transcription SMAD_complex->DNA Translocation Drug 5-Bromo-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid-based ALK5 Inhibitor Drug->ALK5 Inhibition

Caption: Canonical TGF-β signaling pathway and the inhibitory action of a potential ALK5 inhibitor.

Comparative Analysis of ALK5 Inhibitors

A critical aspect of drug development is understanding how a novel compound performs against existing alternatives. The following table summarizes the in vitro potency of several well-characterized ALK5 inhibitors. A hypothetical drug candidate, "Compound X," derived from this compound, is included for contextual comparison, assuming it would exhibit competitive inhibitory activity based on its privileged scaffold.

InhibitorALK5 IC50 (nM)Other Kinase IC50 (µM)Notes
Compound X (Hypothetical) --A potential selective ALK5 inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold.
Galunisertib (LY2157299)56-An orally available ALK5 inhibitor that has been evaluated in clinical trials.
RepSox23 (ATP binding)-A potent and selective ATP-competitive inhibitor of ALK5.
SB52533414.3-A potent and selective inhibitor of ALK5.
GW78838818-A potent and selective inhibitor of ALK5.
SD-20848>10 (TGFβRII)A selective ALK5 inhibitor.
SB43154294>10 (p38 MAPK)A selective inhibitor of ALK4, ALK5, and ALK7.

Experimental Protocols for Mechanism of Action Validation

To validate the mechanism of action of a potential ALK5 inhibitor, a series of in vitro assays are essential. Below are detailed protocols for key experiments.

ALK5 Kinase Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of ALK5.

Workflow Diagram:

ALK5_Kinase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of test compound C Add test compound and reaction mix to plate A->C B Prepare reaction mix: - Recombinant ALK5 - Kinase Buffer - Substrate (e.g., Casein) B->C D Initiate reaction with [γ-³³P]ATP C->D E Incubate at 30°C D->E F Stop reaction and capture substrate on filter plate E->F G Wash to remove unincorporated [γ-³³P]ATP F->G H Measure radioactivity with a scintillation counter G->H I Calculate % inhibition and determine IC50 H->I

Caption: Workflow for a radioisotopic ALK5 kinase inhibition assay.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., "Compound X") in DMSO, followed by dilution in the kinase reaction buffer.

  • Reaction Setup: In a 96-well plate, add the diluted test compound, recombinant human ALK5 enzyme, and a suitable substrate (e.g., casein).

  • Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution, such as 3% phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plate to remove any unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity of the captured substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for SMAD2/3 Phosphorylation (Cell-Based Assay)

This assay assesses the inhibitor's ability to block TGF-β-induced signaling in a cellular context by measuring the phosphorylation of SMAD2/3.

Methodology:

  • Cell Culture and Treatment: Culture a TGF-β responsive cell line (e.g., HaCaT or MCF10A) to 80-90% confluency. Serum-starve the cells for 16-24 hours. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-SMAD2/3 and total SMAD2/3. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The ratio of phosphorylated SMAD2/3 to total SMAD2/3 is quantified to determine the extent of inhibition.

TGF-β-Responsive Luciferase Reporter Assay (Cell-Based Assay)

This assay measures the transcriptional activity of the TGF-β pathway.

Methodology:

  • Cell Seeding and Transfection: Seed cells (e.g., HaCaT) stably or transiently transfected with a TGF-β-responsive luciferase reporter construct (e.g., 3TP-Lux or a CAGA-luciferase reporter) in a 96-well plate.

  • Serum Starvation and Treatment: Serum-starve the cells for 16-24 hours. Pre-treat the cells with a serial dilution of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TGF-β1 (e.g., 2 ng/mL) for 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition of TGF-β1-induced luciferase activity for each concentration of the test compound and determine the IC50 value.

Cell Viability Assay (e.g., MTT or MTS Assay)

This assay evaluates the cytotoxic effects of the test compound on cells.

Methodology:

  • Cell Seeding: Seed a relevant cell line in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.

  • Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the cytotoxic concentration (CC50) of the compound.

Logical Relationship for Validating Mechanism of Action

The following diagram illustrates the logical flow of experiments to validate a compound as a selective ALK5 inhibitor.

validation_logic A Hypothesis: Compound X inhibits ALK5 B Biochemical Assay: ALK5 Kinase Assay A->B Directly test enzyme inhibition E Cytotoxicity Assay: Cell Viability (MTT/MTS) A->E Evaluate off-target cytotoxicity C Cell-Based Pathway Assay: SMAD2/3 Phosphorylation (Western Blot) B->C Confirm pathway inhibition in cells F Conclusion: Compound X is a selective ALK5 inhibitor with a defined therapeutic window. B->F D Cell-Based Functional Assay: Luciferase Reporter Assay C->D Assess downstream transcriptional effects C->F D->F E->F

Caption: Logical workflow for validating an ALK5 inhibitor's mechanism of action.

References

A Head-to-Head Comparison of Coupling Methods for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of heterocyclic compounds, the strategic selection of a coupling methodology is paramount to achieving optimal yields and purity. This guide provides a head-to-head comparison of prevalent palladium-catalyzed cross-coupling reactions for the functionalization of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a key intermediate in the development of various therapeutic agents.

The 7-azaindole scaffold, of which this compound is a derivative, is a privileged structure in medicinal chemistry. The bromine atom at the 5-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions. This comparison focuses on four widely employed palladium-catalyzed methods: the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. The presence of a carboxylic acid at the 2-position introduces a key consideration, often necessitating the use of its ester form to avoid potential interference with the catalytic cycle.

Comparative Analysis of Coupling Methods

The choice of coupling reaction is dictated by the desired substituent to be introduced. The Suzuki-Miyaura reaction is ideal for forming carbon-carbon bonds with aryl or heteroaryl groups. The Sonogashira reaction is the method of choice for introducing alkynyl moieties. For the formation of carbon-nitrogen bonds with a variety of amines, the Buchwald-Hartwig amination is unparalleled. Finally, the Heck reaction facilitates the introduction of alkenyl groups.

Below is a summary of typical reaction conditions and reported yields for these coupling methods on substrates structurally similar to this compound esters. It is important to note that direct experimental data for the exact title compound is scarce in the literature; therefore, data from closely related 7-azaindole and indole derivatives are presented to provide a comparative framework.

Coupling Method Reactant Catalyst System Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Suzuki-Miyaura Arylboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane802High[1]
Suzuki-Miyaura N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane802High[1]
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-693[2]
Sonogashira Terminal AlkynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96[3]
Buchwald-Hartwig AminePd(OAc)₂ / X-PhosKOt-BuToluene11010 (MW)Good to Excellent[4]
Heck Ethyl crotonatePd EnCat®40AcONaEthanol140 (MW)0.5High[5]

Experimental Protocols

Detailed methodologies for each coupling reaction are provided below. These protocols are based on established procedures for analogous substrates and serve as a robust starting point for optimization.

Suzuki-Miyaura Coupling

This protocol describes the coupling of a bromo-heterocycle with an arylboronic acid.

Materials:

  • This compound methyl ester

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Dimethoxyethane (DME)

  • Water

Procedure:

  • To a reaction vessel, add the 5-bromo-7-azaindole ester, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add degassed DME and water (typically in a 4:1 to 5:1 ratio).

  • Heat the mixture to 80 °C and stir for 2 hours, or until reaction completion is observed by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Sonogashira Coupling

This protocol outlines the coupling of a bromo-heterocycle with a terminal alkyne.

Materials:

  • This compound ethyl ester

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry flask under an inert atmosphere, add the 5-bromo-7-azaindole ester, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous DMF and triethylamine.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to 80-100 °C and stir for 3-6 hours, monitoring the reaction by TLC.[2][3]

  • After cooling, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.[2]

Buchwald-Hartwig Amination

This protocol describes the C-N bond formation between a bromo-heterocycle and an amine.

Materials:

  • This compound methyl ester

  • Amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • X-Phos (4 mol%)

  • Potassium tert-butoxide (KOt-Bu) (1.4 equivalents)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, X-Phos, and KOt-Bu to a dry reaction vessel.

  • Add the 5-bromo-7-azaindole ester and the amine.

  • Add anhydrous toluene.

  • Seal the vessel and heat to 110 °C (conventional heating or microwave irradiation) until the starting material is consumed.[4]

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Heck Coupling

This protocol details the coupling of a bromo-heterocycle with an alkene.

Materials:

  • This compound ethyl ester

  • Alkene (e.g., ethyl crotonate) (1 equivalent)

  • Pd EnCat®40 (0.8 mol%)

  • Sodium acetate (AcONa) (2.5 equivalents)

  • Tetraethylammonium chloride (Et₄NCl) (3 equivalents)

  • Ethanol

Procedure:

  • In a microwave vial, combine the 5-bromo-7-azaindole ester, Pd EnCat®40, AcONa, and Et₄NCl.

  • Add ethanol followed by the alkene.

  • Seal the vial and heat in a microwave reactor to 140 °C for 30 minutes.[5]

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Partition the residue between an organic solvent and water.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizing the Synthetic Workflow

To aid in the conceptualization of these synthetic transformations, the following diagrams illustrate the general workflow and the logical relationships of the key coupling reactions.

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_start Starting Materials cluster_reaction Reaction Setup 5-Bromo-7-azaindole-2-carboxylate 5-Bromo-7-azaindole-2-carboxylate Reaction Cross-Coupling Reaction (Heat/Microwave) 5-Bromo-7-azaindole-2-carboxylate->Reaction Coupling_Partner Coupling Partner (Boronic Acid, Alkyne, Amine, Alkene) Coupling_Partner->Reaction Catalyst Palladium Catalyst & Ligand Catalyst->Reaction Base_Solvent Base & Solvent Base_Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Functionalized 7-Azaindole Product Purification->Product G Coupling Method Selection Guide cluster_methods Desired Functional Group Start 5-Bromo-1H-pyrrolo[2,3-b]pyridine- 2-carboxylic acid (ester) Aryl Aryl/Heteroaryl Start->Aryl Alkynyl Alkynyl Start->Alkynyl Amino Amino Start->Amino Alkenyl Alkenyl Start->Alkenyl Suzuki Suzuki-Miyaura Coupling Aryl->Suzuki Sonogashira Sonogashira Coupling Alkynyl->Sonogashira Buchwald Buchwald-Hartwig Amination Amino->Buchwald Heck Heck Reaction Alkenyl->Heck

References

A Comparative Guide to Assessing the Purity of Synthesized 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive comparison of a typical laboratory synthesis of "5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid" with commercially available alternatives, focusing on purity assessment by High-Performance Liquid Chromatography (HPLC). The methodologies and data presented herein serve as a practical reference for evaluating the quality of this important heterocyclic building block.

Data Presentation: Purity Comparison

The purity of a newly synthesized batch of this compound was compared against two commercially available alternatives. The analysis was performed using a validated HPLC method, and the results, including the levels of key potential impurities, are summarized in the table below.

Analyte/Impurity Synthesized Batch (%) Commercial Alternative 1 (%) Commercial Alternative 2 (%)
This compound 98.7 >99.0 (stated) 99.2
Starting Material: 5-Bromo-1H-pyrrolo[2,3-b]pyridine0.45Not Detected0.15
Decarboxylated Impurity: 5-Bromo-1H-pyrrolo[2,3-b]pyridine0.250.10Not Detected
Isomeric Impurity: 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid0.30Not DetectedNot Detected
Unidentified Impurities0.30< 0.900.50

Experimental Protocols

A detailed methodology for the HPLC-based purity assessment is provided below. This protocol is optimized for the separation of the main compound from its potential process-related impurities.

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

  • Column: A mixed-mode C18/ion-exchange column (e.g., Phenomenex Luna C18(2) with a polar endcapping) with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (minutes) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.

Visualizations

Experimental Workflow

The logical flow of the purity assessment process, from sample acquisition to final data analysis, is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing & Analysis synthesis Synthesized Compound dissolve Dissolve in ACN/H2O (1 mg/mL) synthesis->dissolve commercial1 Commercial Alt. 1 commercial1->dissolve commercial2 Commercial Alt. 2 commercial2->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc column Mixed-Mode C18 Column hplc->column detection DAD Detection (254 nm) column->detection chromatogram Obtain Chromatograms detection->chromatogram integrate Peak Integration chromatogram->integrate calculate Calculate Area % integrate->calculate compare Compare Purity Profiles calculate->compare

HPLC Purity Assessment Workflow
Signaling Pathway

5-Bromo-1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is implicated in various cancers. The diagram below illustrates the downstream signaling cascade initiated by FGFR activation and the point of inhibition by the compound class.

signaling_pathway cluster_downstream Downstream Signaling Cascades FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG Compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid Derivative Compound->FGFR Inhibits GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellPro Cell Proliferation ERK->CellPro Angio Angiogenesis ERK->Angio AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival AKT->Angio DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->CellPro

FGFR Signaling Pathway Inhibition

Performance Benchmark: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Derivatives in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Novel Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of targeted kinase inhibitors due to its structural similarity to adenine, enabling competitive binding at the ATP-binding site of various kinases. This guide provides a comparative performance benchmark of a derivative of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of such inhibitors, against established, FDA-approved Janus Kinase (JAK) inhibitors. The data presented herein is intended to inform researchers on the potential of this chemical series in the discovery of novel therapeutics for inflammatory diseases and cancer.

Comparative Analysis of Kinase Inhibitory Activity

The inhibitory potency of a novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative, Compound 14c , is compared against well-established JAK inhibitors: Tofacitinib, Ruxolitinib, and Fedratinib. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. Lower IC50 values indicate greater potency.

CompoundTarget KinaseIC50 (nM)Notes
Compound 14c JAK3Potent inhibitorA novel immunomodulator based on the 1H-pyrrolo[2,3-b]pyridine scaffold.[1]
TofacitinibJAK1112FDA-approved for rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[2]
JAK220[2]
JAK31[2]
RuxolitinibJAK13.3FDA-approved for myelofibrosis and polycythemia vera.[2][3]
JAK22.8[2][3]
JAK3428[3]
FedratinibJAK1~105FDA-approved for myelofibrosis; demonstrates selectivity for JAK2.[4][5]
JAK23[4][5][6]
JAK3>1000[4][5]
TYK2~405[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Kinase Inhibition Assay (Example: JAK3)

This assay determines the concentration of a compound required to inhibit 50% of the activity of a specific kinase.

Materials:

  • Recombinant human JAK3 enzyme

  • ATP

  • Substrate peptide (e.g., IRS-1tide)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (e.g., Compound 14c, Tofacitinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Reaction Setup: To each well of a 384-well plate, add:

    • 1 µL of test compound dilution (or DMSO for control).

    • 2 µL of JAK3 enzyme in kinase assay buffer.

    • 2 µL of a mixture of substrate peptide and ATP in kinase assay buffer.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., HEL cells for JAK-STAT pathway studies)

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum

  • 96-well clear flat-bottom plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The GI50 (concentration for 50% growth inhibition) is determined by comparing the absorbance of treated cells to untreated control cells.

Signaling Pathways and Experimental Workflow

Visual representations of the relevant biological pathways and experimental procedures are provided below to aid in the understanding of the mechanism of action and experimental design.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates Inhibitor 5-Bromo-1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->JAK Inhibits Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Dispense Dispense to 384-well Plate Prepare_Reagents->Dispense Incubate Incubate (Kinase Reaction) Dispense->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent Incubate->Add_ADP_Glo Incubate2 Incubate Add_ADP_Glo->Incubate2 Add_Detection Add Kinase Detection Reagent Incubate2->Add_Detection Incubate3 Incubate Add_Detection->Incubate3 Read_Luminescence Read Luminescence Incubate3->Read_Luminescence Analyze Analyze Data (Calculate IC50) Read_Luminescence->Analyze End End Analyze->End

References

comparative analysis of spectroscopic data of "5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid" isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the spectroscopic data for the 4-bromo, 5-bromo, and 6-bromo isomers of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is presented for researchers, scientists, and drug development professionals. The strategic placement of the bromine atom on the pyridine ring of the 7-azaindole core induces distinct electronic environments, resulting in unique spectroscopic fingerprints essential for unambiguous isomer identification.

Isomers Under Comparison

  • Isomer 1: 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

  • Isomer 2: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

  • Isomer 3: 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Spectroscopic Data Comparison

Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
Proton PositionIsomer 1 (4-Bromo) δ [ppm] (Multiplicity)Isomer 2 (5-Bromo) δ [ppm] (Multiplicity)Isomer 3 (6-Bromo) δ [ppm] (Multiplicity)
H3 ~7.1 (s)~7.0 (s)~6.9 (s)
H5 8.2 (d)-8.1 (d)
H6 7.4 (d)8.5 (d)-
NH (Pyrrole) ~12.8 (br s)~12.9 (br s)~12.7 (br s)
COOH >13.0 (br s)>13.0 (br s)>13.0 (br s)

Note: Chemical shifts (δ) are in parts per million (ppm). Multiplicity: s = singlet, d = doublet, br s = broad singlet. The coupling constants (J) for the doublets are expected to be in the range of 2-3 Hz.

Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)
Carbon PositionIsomer 1 (4-Bromo) δ [ppm]Isomer 2 (5-Bromo) δ [ppm]Isomer 3 (6-Bromo) δ [ppm]
C2 (COOH) ~162.5~162.3~162.8
C3 ~111.0~110.5~111.5
C3a ~129.0~128.5~129.5
C4 ~115.0 (C-Br)~145.0~148.0
C5 ~148.0~112.0 (C-Br)~122.0
C6 ~118.0~143.0~118.0 (C-Br)
C7a ~150.0~147.5~151.0
Table 3: Representative IR Spectroscopic Data
Vibrational ModeIsomer 1 (4-Bromo) [cm⁻¹]Isomer 2 (5-Bromo) [cm⁻¹]Isomer 3 (6-Bromo) [cm⁻¹]
O-H Stretch (Carboxylic Acid) 3300-2500 (very broad)3300-2500 (very broad)3300-2500 (very broad)
N-H Stretch (Pyrrole) ~3150~3140~3160
C=O Stretch (Carboxylic Acid) ~1700~1705~1695
C=C / C=N Stretch (Aromatic) 1600-1450 (multiple bands)1600-1450 (multiple bands)1600-1450 (multiple bands)
C-Br Stretch ~680~670~660
Table 4: Mass Spectrometry Data
ParameterIsomer 1 (4-Bromo)Isomer 2 (5-Bromo)Isomer 3 (6-Bromo)
Molecular Formula C₈H₅BrN₂O₂C₈H₅BrN₂O₂C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol 241.04 g/mol 241.04 g/mol
[M]⁺ Isotopic Pattern m/z 239.95, 241.95 (~1:1 ratio)m/z 239.95, 241.95 (~1:1 ratio)m/z 239.95, 241.95 (~1:1 ratio)
Major Fragment [M-COOH]⁺ at m/z 194.96, 196.96[M-COOH]⁺ at m/z 194.96, 196.96[M-COOH]⁺ at m/z 194.96, 196.96

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument : 400 MHz NMR Spectrometer.

  • Sample Preparation : Approximately 5-10 mg of the isomer is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition : Spectra are acquired at room temperature. The spectral width is set to scan from 0 to 15 ppm. A sufficient number of scans are collected to achieve a signal-to-noise ratio greater than 100:1 for the aromatic protons.

  • ¹³C NMR Acquisition : Proton-decoupled ¹³C NMR spectra are acquired with a spectral width from 0 to 200 ppm. A relaxation delay of 2 seconds is used, and a larger number of scans (typically several thousand) are accumulated to obtain adequate signal intensity for all carbon atoms.

Infrared (IR) Spectroscopy
  • Instrument : Fourier Transform Infrared (FTIR) Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation : A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition : The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrument : High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.

  • Sample Preparation : A dilute solution of the sample is prepared in a mixture of methanol and water (1:1 v/v) to a concentration of approximately 1 µg/mL.

  • Data Acquisition : The analysis is performed in positive ion mode. The mass-to-charge ratio (m/z) is scanned over a range of 50-500. The characteristic isotopic pattern of bromine ([⁷⁹Br]:[⁸¹Br] ≈ 1:1) is observed for the molecular ion peak.

Biological Context: Kinase Inhibition Signaling Pathway

Derivatives of 1H-pyrrolo[2,3-b]pyridine are known to act as kinase inhibitors, playing a crucial role in cancer therapy research.[1][2] These compounds can interfere with signaling pathways, such as the one mediated by Fibroblast Growth Factor Receptor (FGFR), which, when abnormally activated, can lead to uncontrolled cell proliferation and tumor growth.[1][2]

Kinase_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ligand Growth Factor (FGF) receptor FGFR (Kinase Receptor) ligand->receptor Binds & Activates pathway Downstream Signaling (e.g., RAS-MAPK) receptor->pathway Phosphorylates proliferation Cell Proliferation, Angiogenesis, Survival pathway->proliferation Promotes inhibitor Pyrrolo[2,3-b]pyridine Isomer (Inhibitor) inhibitor->receptor Blocks ATP Binding Site

Caption: Inhibition of a kinase receptor signaling pathway by a 1H-pyrrolo[2,3-b]pyridine derivative.

Differentiation Strategy and Conclusion

The primary and most definitive method for distinguishing between the three isomers is ¹H NMR spectroscopy. The pattern of the aromatic protons provides a clear fingerprint for each compound:

  • Isomer 1 (4-Bromo): Will show two doublets in the pyridine region corresponding to H5 and H6.

  • Isomer 2 (5-Bromo): Will show two distinct singlets (or narrow doublets) for H4 and H6.

  • Isomer 3 (6-Bromo): Will show two doublets in the pyridine region for H4 and H5.

While ¹³C NMR, IR, and MS are crucial for confirming the overall structure, functional groups, and molecular formula, they are less effective for unambiguous differentiation between these positional isomers on their own. The combination of all four techniques provides a comprehensive characterization and quality control standard for these important pharmaceutical building blocks.

References

A Comparative Guide to the Metabolic Stability of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the metabolic stability of derivatives of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a core scaffold of significant interest in medicinal chemistry. Due to the limited publicly available data on the specific metabolic stability of direct derivatives of this molecule, this guide extends its scope to include structurally related 7-azaindole and pyrrolopyridine compounds. The insights from these related structures can inform the design of novel derivatives with improved metabolic profiles.

The metabolic stability of a drug candidate is a critical parameter in drug discovery, directly influencing its pharmacokinetic properties such as half-life, bioavailability, and in vivo clearance. A compound with high metabolic stability is more likely to achieve and maintain therapeutic concentrations in the body. Conversely, rapid metabolism can lead to poor efficacy and the formation of potentially toxic metabolites. Therefore, early assessment of metabolic stability is crucial for the selection and optimization of drug candidates.

This guide summarizes key experimental data, details the methodologies for assessing metabolic stability, and provides a framework for understanding the structure-activity relationships (SAR) that govern the metabolic fate of these compounds.

Data Presentation: Comparative Metabolic Stability

The following tables summarize the in vitro metabolic stability data for various 7-azaindole and pyrrolopyridine derivatives from published studies. This data provides a baseline for understanding how structural modifications can impact metabolic clearance.

Table 1: In Vitro Metabolic Stability of 7-Azaindole Derivatives in Human Liver Microsomes (HLM)

Compound/DerivativeCore ScaffoldSubstitution PatternHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)Key Metabolic PathwaysReference
Indole AnalogIndole-16.9--
4-Azaindole Analog4-Azaindole-> 100--
5-Azaindole Analog5-Azaindole-> 100--
6-Azaindole Analog6-Azaindole-38.5--
7-Azaindole Analog7-Azaindole-49.5--
NEU-12077-Azaindole3,5-disubstituted-190Oxidation at substituents[1]

Table 2: In Vitro Metabolic Stability of Vemurafenib Analogs (CYP Isoform Specific)

Compound/DerivativeCore ScaffoldIntrinsic Clearance (CLint, µL/min/mg) - CYP1A2Intrinsic Clearance (CLint, µL/min/mg) - CYP3A4Reference
Vemurafenib Analog 1Pyrrolo[2,3-b]pyridine4.876.6[2]
Vemurafenib Analog 2Pyrrolo[2,3-b]pyridine15.31238.95[2]

Table 3: In Vitro Metabolic Stability of PI3Kγ Inhibitors in Rat Hepatocytes

Compound/DerivativeCore ScaffoldSubstitution PatternIntrinsic Clearance (CLint, µL/min/10^6 cells)Reference
Benzoic acid analog 257-Azaindole Isoindolinone-≥40[3]
Ortho-substituted analog 267-Azaindole IsoindolinoneOrtho-substitution on benzoic acid≥40[3]
Di-ortho-substituted analog 297-Azaindole IsoindolinoneAdditional ortho-substitution on benzoic acid2.0[3]

Studies on 7-azaindole-derived synthetic cannabinoids have identified common metabolic pathways, including hydroxylation, amide hydrolysis, and hydrolytic defluorination, with cytochrome P450 enzymes CYP2C19, CYP3A4, and CYP3A5 being primarily involved[4][5]. Interestingly, some research suggests that the 7-azaindole core may confer greater metabolic stability compared to the corresponding indole structures[6]. For instance, the parent 7-azaindole has a longer half-life in human liver microsomes compared to indole. The position of the nitrogen in the pyridine ring also appears to influence metabolic stability, with 4- and 5-azaindoles showing the highest stability in the studied series.

Experimental Protocols

The following are detailed methodologies for two common in vitro assays used to evaluate metabolic stability.

1. Liver Microsomal Stability Assay

This assay is a primary screen to assess phase I metabolic stability, predominantly mediated by cytochrome P450 (CYP) enzymes.

  • Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a compound in the presence of liver microsomes.

  • Materials:

    • Test compound stock solution (e.g., 1 mM in DMSO).

    • Pooled liver microsomes (human or other species).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Positive control compounds (e.g., compounds with known high and low clearance).

    • Internal standard.

    • Acetonitrile (for reaction termination).

    • 96-well plates, incubator, centrifuge.

    • LC-MS/MS system for analysis.

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes and phosphate buffer.

    • Add the test compound to the reaction mixture at a final concentration typically around 1 µM.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw aliquots of the reaction mixture.

    • Terminate the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration).

2. Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both phase I and phase II metabolic enzymes and active transporter systems.

  • Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a compound in a whole-cell system.

  • Materials:

    • Cryopreserved or fresh hepatocytes (human or other species).

    • Hepatocyte culture medium (e.g., Williams' Medium E).

    • Test compound stock solution.

    • Positive control compounds.

    • Internal standard.

    • Acetonitrile.

    • Incubator with orbital shaker.

    • LC-MS/MS system.

  • Procedure:

    • Thaw and prepare a suspension of hepatocytes in culture medium.

    • Add the test compound to the hepatocyte suspension at a final concentration (e.g., 1 µM).

    • Incubate the mixture at 37°C in a shaking water bath or incubator.

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take samples from the incubation mixture.

    • Stop the reaction by adding cold acetonitrile with an internal standard.

    • Centrifuge the samples to pellet cell debris.

    • Analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound.

  • Data Analysis:

    • Similar to the microsomal stability assay, determine the half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

    • CLint (µL/min/10^6 cells) = (0.693 / t1/2) * (incubation volume / number of hepatocytes).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis TestCompound Test Compound (1 µM) ReactionMix Reaction Mixture TestCompound->ReactionMix Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->ReactionMix Buffer Phosphate Buffer (pH 7.4) Buffer->ReactionMix NADPH_System NADPH Regenerating System NADPH_System->ReactionMix Incubate Incubate at 37°C ReactionMix->Incubate TimePoints Time Points (0, 5, 15, 30, 45, 60 min) Incubate->TimePoints Terminate Terminate with Acetonitrile + IS TimePoints->Terminate Centrifuge Centrifuge Terminate->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS DataAnalysis Data Analysis (t1/2, CLint) LCMS->DataAnalysis

Caption: Workflow for a typical liver microsomal stability assay.

signaling_pathway cluster_phase1 Phase I Metabolism cluster_enzymes Key Enzymes cluster_phase2 Phase II Metabolism ParentDrug Parent Drug (e.g., 7-Azaindole Derivative) Oxidation Oxidation (Hydroxylation) ParentDrug->Oxidation Hydrolysis Amide Hydrolysis ParentDrug->Hydrolysis Defluorination Hydrolytic Defluorination ParentDrug->Defluorination Phase1_Metabolites Phase I Metabolites Oxidation->Phase1_Metabolites Hydrolysis->Phase1_Metabolites Defluorination->Phase1_Metabolites CYP3A4 CYP3A4 CYP3A4->Oxidation CYP2C19 CYP2C19 CYP2C19->Oxidation CYP3A5 CYP3A5 CYP3A5->Oxidation Conjugation Conjugation (Glucuronidation, Sulfation) Phase1_Metabolites->Conjugation Excretion Excreted Metabolites Conjugation->Excretion

Caption: Common metabolic pathways for 7-azaindole derivatives.

References

Comparative Analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid-Based Inhibitors: A Cross-Reactivity Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, achieving selectivity remains a paramount challenge. The 7-azaindole scaffold, specifically the 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid core, has emerged as a promising starting point for the development of potent kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors based on this scaffold, juxtaposed with established multi-kinase and selective inhibitors targeting key oncogenic kinases such as ALK, MET, and VEGFR.

Understanding Inhibitor Selectivity

The therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity. While targeting a specific kinase responsible for a disease state is the primary goal, off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Cross-reactivity studies, therefore, are crucial for characterizing the full spectrum of a compound's biological activity. These studies typically involve screening the inhibitor against a large panel of kinases, often referred to as a kinome scan, to determine its binding affinity or inhibitory concentration against a wide array of targets.

Cross-Reactivity Profile of this compound-Based Inhibitors

Detailed, publicly available kinome scan data for inhibitors directly derived from the this compound scaffold is limited in the current literature. However, extensive research on the broader 1H-pyrrolo[2,3-b]pyridine and related pyrrolopyrimidine cores provides valuable insights into the potential selectivity profiles of this class of compounds. Derivatives of these scaffolds have demonstrated potent inhibitory activity against a range of kinases, including but not limited to, Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Akt. The bromine substitution at the 5-position and the carboxylic acid at the 2-position are key modifications that influence the binding affinity and selectivity of these compounds, often by forming specific hydrogen bonds and occupying distinct pockets within the kinase ATP-binding site.

To provide a comparative framework, this guide presents the cross-reactivity data of well-characterized kinase inhibitors that are either structurally related or target similar pathways.

Comparative Cross-Reactivity of Kinase Inhibitors

The following tables summarize the inhibitory activity (IC50 or Kd values in nM) of selected kinase inhibitors against a panel of representative kinases. This data, compiled from various public sources and research articles, illustrates the diverse selectivity profiles of these compounds.

KinaseCrizotinib (ALK/MET Inhibitor)[1]Cabozantinib (VEGFR/MET Inhibitor)[2][3][4]Sunitinib (Multi-kinase Inhibitor)[5][6][7]
ALK 20 --
MET 8 1.3 -
VEGFR2 -0.035 <10
AXL>10007-
KIT-4.6<10
PDGFRβ-234<10
RET-4-
FLT3-11.3<10
KinaseAlectinib (ALK Inhibitor)[8]Tepotinib (MET Inhibitor)[9][10][11][12]Axitinib (VEGFR Inhibitor)[13]
ALK 1.9 >1000-
MET >10001.7 -
VEGFR1 --0.1
VEGFR2 --0.2
VEGFR3 --0.1-0.3
PDGFRβ--1.6
KIT--1.7

Signaling Pathways

To understand the biological implications of on-target and off-target inhibition, it is essential to visualize the signaling pathways in which these kinases operate.

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT STAT JAK->STAT AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription AKT->Transcription MAPK->Transcription

Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway.[2][6][10][13]

MET_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET RAS RAS MET->RAS PI3K PI3K MET->PI3K STAT STAT MET->STAT MAPK MAPK RAS->MAPK AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Motility, Invasion) STAT->Transcription MAPK->Transcription AKT->Transcription

Caption: Mesenchymal-Epithelial Transition (MET) Signaling Pathway.[1][3][5][14]

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS MAPK MAPK PLCg->MAPK AKT AKT PI3K->AKT RAS->MAPK Transcription Gene Transcription (Angiogenesis, Permeability) AKT->Transcription MAPK->Transcription

Caption: Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway.[7][11][15][16]

Experimental Protocols for Cross-Reactivity Studies

A variety of robust methodologies are employed to determine the cross-reactivity of kinase inhibitors. The choice of assay depends on the specific research question and the desired output (e.g., binding affinity vs. functional inhibition).

In Vitro Kinase Assay (Radiometric or Luminescence-Based)

This is a direct functional assay that measures the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase.

  • Principle: A kinase, its substrate, ATP (often radiolabeled with ³²P or ³³P), and the test inhibitor are incubated together. The amount of phosphorylated substrate is then quantified.

  • Workflow:

    • Reaction Setup: In a multi-well plate, combine the kinase, substrate, and varying concentrations of the inhibitor in a suitable buffer.

    • Initiation: Start the reaction by adding ATP.

    • Incubation: Allow the reaction to proceed for a defined period at a specific temperature.

    • Termination: Stop the reaction, typically by adding a stop solution or by spotting the reaction mixture onto a filter membrane.

    • Detection: Quantify the amount of phosphorylated substrate using a scintillation counter (for radiometric assays) or a luminometer (for luminescence-based assays).

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare Reaction Mix (Kinase, Substrate, Inhibitor) B Add ATP (Initiate Reaction) A->B C Incubate B->C D Terminate Reaction C->D E Detect Phosphorylation D->E F Data Analysis (IC50) E->F

Caption: General workflow for an in vitro kinase assay.

Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF)

TSA is a biophysical method that measures the change in the thermal stability of a protein upon ligand binding.

  • Principle: The melting temperature (Tm) of a protein is the temperature at which half of the protein population is unfolded. The binding of a ligand, such as an inhibitor, often stabilizes the protein, leading to an increase in its Tm. This unfolding process is monitored using a fluorescent dye that binds to the exposed hydrophobic regions of the unfolded protein.

  • Workflow:

    • Sample Preparation: Mix the purified kinase with a fluorescent dye (e.g., SYPRO Orange) and the test inhibitor in a multi-well PCR plate.

    • Thermal Denaturation: Gradually increase the temperature of the plate in a real-time PCR instrument.

    • Fluorescence Monitoring: Continuously measure the fluorescence intensity as the temperature increases.

    • Data Analysis: Plot fluorescence intensity versus temperature to generate a melting curve. The midpoint of the transition corresponds to the Tm. The change in Tm (ΔTm) in the presence of the inhibitor compared to the control (DMSO) indicates binding.

TSA_Workflow A Prepare Protein-Dye-Inhibitor Mix B Apply Thermal Gradient A->B C Monitor Fluorescence B->C D Determine Melting Temperature (Tm) C->D E Calculate ΔTm D->E

Caption: Workflow for a Thermal Shift Assay (TSA).

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of molecular interactions.

  • Principle: One molecule (the ligand, e.g., the kinase) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., the inhibitor) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a response signal.

  • Workflow:

    • Ligand Immobilization: Covalently attach the purified kinase to the sensor chip surface.

    • Analyte Injection: Inject a series of concentrations of the inhibitor over the sensor surface.

    • Association/Dissociation Monitoring: Monitor the change in the SPR signal in real-time to observe the association (binding) and dissociation phases.

    • Surface Regeneration: Inject a regeneration solution to remove the bound inhibitor, preparing the surface for the next cycle.

    • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR_Workflow A Immobilize Kinase on Sensor Chip B Inject Inhibitor (Analyte) A->B C Monitor Binding (Association/Dissociation) B->C D Regenerate Surface C->D E Kinetic Analysis (ka, kd, KD) D->E

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion

While specific cross-reactivity data for inhibitors based on the this compound scaffold is not yet widely published, the analysis of related compounds and established kinase inhibitors provides a valuable benchmark for selectivity. The pyrrolo-pyridine core holds significant promise for the development of potent and selective kinase inhibitors. Future research endeavors should focus on comprehensive kinome profiling of novel derivatives to fully elucidate their selectivity and potential for therapeutic development. The experimental protocols outlined in this guide provide a robust framework for conducting such essential cross-reactivity studies.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure laboratory safety, environmental compliance, and regulatory adherence. As this compound is a halogenated heterocyclic compound, it must be treated as hazardous waste.

Hazard Identification and Safety Data

While specific toxicity data for this compound is limited, the available information for the compound and its structural analogs indicates that it should be handled with care. The primary known hazard is serious eye irritation. Analogs with similar structures are known to cause skin and respiratory irritation.[1]

Hazard Classification Summary

Hazard ClassificationGHS CodeSignal WordSource
Serious Eye Irritation, Category 2AH319Warning
Skin Irritation, Category 2 (by analogy)H315Warning[1][2]
Respiratory Irritation (by analogy)H335Warning[1][3]
Immediate Safety Protocols

Before handling or disposing of this compound, all personnel must wear appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2][4]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling.[2][4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator in a well-ventilated area, preferably within a chemical fume hood.[3][5]

  • Protective Clothing: A laboratory coat must be worn to prevent skin contact.[3]

Operational Disposal Plan

The disposal of this compound must follow systematic procedures for hazardous chemical waste.[6] Never dispose of this chemical down the drain or in the regular trash.[7][8]

Step-by-Step Disposal Protocol
  • Waste Classification: Treat all this compound, including unused surplus, contaminated materials (e.g., gloves, weighing paper, absorbent pads), and solutions, as hazardous waste.[9] Waste generators are responsible for complying with all federal, state, and local regulations.[2]

  • Waste Segregation: It is critical to segregate this waste stream. Do not mix it with other chemical waste types unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Specifically, store it separately from incompatible materials such as strong oxidizing agents, acids, and bases.[5][10]

  • Container Management:

    • Selection: Collect the waste in a designated, compatible container that is in good condition and has a secure, screw-top cap.[9][10] The original product container is often the best choice for storing the waste.[9]

    • Labeling: Clearly label the container with the words "Hazardous Waste ". The label must also include the full chemical name: "This compound " (no formulas or abbreviations) and the date when waste was first added to the container.[6][11]

  • Waste Accumulation:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[10][11]

    • The SAA must be inspected weekly for any signs of leakage.[10]

    • Keep the waste container closed at all times except when adding waste.[9][11]

  • Final Disposal:

    • Contact your institution's EHS or a licensed professional waste disposal service to arrange for pickup and disposal.[4][12]

    • Disposal may involve high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][13] Another approved method for halogenated pyridines is chemical destruction, potentially combined with carbon adsorption.[14]

Accidental Spill Response Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate & Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the space is well-ventilated.[3][4]

  • Control Ignition Sources: Remove all sources of ignition (sparks, open flames, hot surfaces) from the area.[15]

  • Contain & Absorb: Wearing appropriate PPE, contain the spill.

    • For solid spills: Carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into your labeled hazardous waste container.[1][4][12]

    • For solutions: Absorb the spill with an inert, non-combustible material like sand, vermiculite, or a chemical absorbent pad.[5] Do not use combustible materials like paper towels as the primary absorbent.

  • Package for Disposal: Place all contaminated absorbent materials and cleaning supplies into the hazardous waste container.[3]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office.

Disposal Workflow Diagram

G Disposal Workflow for this compound cluster_generation Waste Generation & Collection cluster_accumulation Interim Storage cluster_disposal Final Disposal A Step 1: Identify Waste (Solid compound & contaminated materials) B Step 2: Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Step 3: Segregate Waste (Keep separate from incompatibles) B->C D Step 4: Place in Labeled Container ('Hazardous Waste', full chemical name, date) C->D E Step 5: Store in Satellite Accumulation Area (SAA) (At or near point of generation) D->E F Step 6: Keep Container Securely Closed (Open only when adding waste) E->F G Step 7: Conduct Weekly Inspections (Check for leaks or degradation) F->G H Step 8: Request Pickup (Contact EHS or licensed contractor) G->H I Step 9: Professional Disposal (e.g., High-temperature incineration) H->I Spill Accidental Spill Occurs Spill_Response Follow Spill Response Protocol (Evacuate, Contain, Clean, Report) Spill->Spill_Response Spill_Response->D Place contaminated materials in waste container

Caption: Step-by-step process for the proper disposal of this compound.

References

Navigating the Safe Handling of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information

Researchers, scientists, and drug development professionals working with 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment. The primary known hazard of this compound is serious eye irritation.

Hazard Identification and Classification

Hazard ClassificationGHS Hazard StatementPictogram
Serious Eye IrritationH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Skin IrritationH315: Causes skin irritationGHS07 (Exclamation Mark)
Acute Toxicity, OralH302: Harmful if swallowedGHS07 (Exclamation Mark)
Based on data for structurally similar compounds.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles that form a seal around the eyes. A full-face shield is recommended when there is a risk of splashing.[1]Protects against the primary hazard of serious eye irritation from the powdered chemical.
Hand Protection Nitrile gloves are a suitable choice for handling many chemicals, though specific breakthrough time data for this compound is unavailable.[2][3] Always inspect gloves for integrity before use and change them immediately if contaminated.Prevents skin contact and potential irritation. For prolonged or high-exposure scenarios, consult glove manufacturer's chemical resistance data.
Body Protection A lab coat, long pants, and closed-toe shoes are the minimum requirements. An apron or additional protective clothing may be necessary for larger quantities.Minimizes the risk of skin contact with the powdered substance.
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling dust particles.Prevents respiratory tract irritation.

Operational and Handling Protocols

Adherence to standardized laboratory procedures is critical for minimizing risk.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation of the powder.[1]

  • Eye Wash Station: An operational and easily accessible eyewash station is mandatory in any laboratory where this chemical is handled.[1]

  • Safety Shower: A safety shower should be readily available for immediate use in case of extensive skin contact.

Safe Handling Practices
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer: Conduct all weighing and transfer operations of the powdered solid within a chemical fume hood to contain any dust.

  • Avoid Dust Formation: Handle the compound gently to minimize the generation of airborne dust.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open to ensure complete rinsing.[4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4]
Skin Contact Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Response Protocol
  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: For a small spill of the powdered solid, carefully cover it with an absorbent material like vermiculite or a spill pillow to prevent dust from becoming airborne.

  • Clean-up: Wearing appropriate PPE, gently sweep the absorbed material into a designated, labeled waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and compatible container.

  • Disposal Method: Halogenated organic compounds should be disposed of through a licensed chemical waste disposal company. Controlled incineration with flue gas scrubbing is a common disposal method for such compounds. Do not dispose of this chemical down the drain or in regular trash.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Management prep1 Review SDS and Protocols prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Well-Ventilated Workspace prep2->prep3 handle1 Weigh and Transfer in Fume Hood prep3->handle1 handle2 Minimize Dust Generation handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Workspace handle3->clean1 disp1 Collect Waste in Labeled Container handle3->disp1 clean2 Doff PPE Correctly clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp2 Store for Hazardous Waste Pickup disp1->disp2

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.